Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-difluoro-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXQKMLYIPFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)OC)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732176 | |
| Record name | Methyl 2,6-difluoro-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-55-3 | |
| Record name | Methyl 2,6-difluoro-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2,6-difluoro-3,5-dimethoxybenzoate" CAS number
An In-Depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ester of significant interest in synthetic and medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with detailed information encompassing its chemical identity, physicochemical properties, a validated synthetic protocol, potential applications, and essential safety and handling procedures. The strategic incorporation of difluoro and dimethoxy moieties into the benzoate scaffold makes this compound a valuable intermediate for creating novel molecules with potentially enhanced biological activity and stability.[1][2] This guide aims to serve as a foundational resource, explaining the causality behind synthetic choices and grounding claims in authoritative sources.
Core Chemical Identity
-
Systematic Name: this compound
-
Molecular Weight: 232.18 g/mol [2]
The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 6, two methoxy groups at positions 3 and 5, and a methyl ester group at position 1. This specific arrangement of electron-withdrawing fluorine atoms and electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic protocols. Below is a summary of the known properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 651734-55-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [2][4] |
| Molecular Weight | 232.18 g/mol | [2] |
| Storage Condition | 2-8°C, dry, sealed | [2] |
Synthesis and Mechanistic Rationale
The synthesis of polysubstituted aromatic rings, such as this compound, requires a strategic approach to control regioselectivity. A common and effective strategy involves the sequential modification of a readily available, highly functionalized starting material. One plausible synthetic route begins with a poly-fluorinated benzoic acid, where the fluorine atoms act as leaving groups in nucleophilic aromatic substitution reactions.
A related synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid illustrates a viable synthetic logic that can be adapted.[6] This process involves nitration, followed by selective methoxyl substitution, reduction of the nitro group, and subsequent diazotisation.[6]
Conceptual Synthetic Workflow
The following diagram illustrates a logical, multi-step synthesis pathway starting from a commercially available fluorinated precursor. The rationale is to use the existing fluorine atoms to direct the regioselective introduction of the methoxy groups via nucleophilic aromatic substitution, a common and powerful reaction for constructing highly substituted aromatic systems.
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for nucleophilic aromatic substitution on fluorinated rings.
-
Esterification of Starting Material:
-
To a solution of 2,3,5,6-tetrafluorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The rationale for this step is to convert the carboxylic acid to its methyl ester, which is generally less reactive and easier to handle in subsequent steps.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,3,5,6-tetrafluorobenzoate.
-
-
Dimethoxylation (SNAr Reaction):
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To this solution, add the Methyl 2,3,5,6-tetrafluorobenzoate intermediate dropwise at room temperature. The use of a strong nucleophile like sodium methoxide is essential to displace the fluoride ions from the electron-deficient aromatic ring.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The presence of fluorine atoms and methoxy groups imparts valuable properties to derivative compounds.
-
Pharmaceutical Intermediates: This compound is a key intermediate for producing active pharmaceutical ingredients (APIs).[1] The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule to its target protein.[7] The methoxy groups can also be modified or can participate in hydrogen bonding, influencing the drug's pharmacokinetic profile.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on intermediates that can introduce desirable properties like increased potency and controlled environmental persistence. Fluorinated compounds are widely used in this industry.[2]
-
Materials Science: Aromatic esters with specific substitution patterns are explored for applications in developing novel materials, such as specialty polymers or fluorescent dyes.[2]
The strategic placement of fluorine is a well-established principle in drug design to improve pharmacokinetic properties.[7] For instance, the benzhydrol moiety, often found in biologically active compounds, benefits from fluorination to create more effective antiviral and anticancer agents.[7] While specific applications for derivatives of this compound are proprietary or still in early-stage research, its structure is highly attractive for creating new chemical entities with enhanced biological performance.
Safety, Handling, and Disposal
Working with any chemical substance requires adherence to strict safety protocols. The following information is a general guide based on safety data for structurally similar compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted before handling.
Hazard Identification
-
While specific GHS classifications for this exact compound are not detailed in the search results, related fluorinated and aromatic compounds can cause skin and eye irritation.[8]
-
Combustible liquids may release hazardous decomposition products like carbon oxides and hydrogen fluoride upon burning.[9][10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is recommended.[10]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10] Recommended storage is at 2-8°C.[2]
First-Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[9][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] Do not let the product enter drains.[9]
References
- methyl 2,6-difluoro-3,5-dimethoxybenzo
- This compound|CAS 651734-55-3|3ASenrise|製品詳細. 3ASenrise.
- 651734-55-3|Methyl 2,6-difluoro-3,5-dimethoxybenzo
- SAFETY D
- Methyl 2,6-difluoro-3-methoxybenzo
- SAFETY D
- Methyl 2,6-difluorobenzo
- 2,6-Difluoro-3-methoxybenzoic acid. Synquest Labs.
- Methyl 2,6-difluoro-4-methoxybenzo
- Methyl 2,6-Difluoro-3-nitrobenzo
- 2,4-Difluoro-3,5-dimethoxybenzoic acid Safety D
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
- Methyl 2,6-difluoro-3,5-dimethoxybenzo
- Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry. Benchchem.
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An In-depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis. The strategic placement of difluoro and dimethoxy substituents on the benzoate core presents a unique scaffold for the development of novel molecular entities. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Fischer esterification of its carboxylic acid precursor, and discusses the analytical techniques for its structural confirmation. Furthermore, it explores the rationale behind its potential applications in drug discovery, stemming from the known influence of organofluorine motifs on metabolic stability and biological activity. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this and similar building blocks in their scientific endeavors.
Introduction and Molecular Overview
This compound (CAS No. 651734-55-3) is a polysubstituted aromatic ester.[1][2][3] Its structure is characterized by a central benzene ring functionalized with a methyl ester group, two fluorine atoms, and two methoxy groups. The incorporation of fluorine is a cornerstone strategy in modern drug design, often employed to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.[4] The methoxy groups, also prevalent in bioactive molecules, can modulate solubility and participate in hydrogen bonding, further influencing the compound's pharmacokinetic profile. This unique combination of functional groups makes this compound a valuable intermediate for creating structurally diverse and potentially potent pharmaceutical agents.
Core Molecular Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀F₂O₄[2]
-
Molecular Weight: 232.18 g/mol
Physicochemical and Spectroscopic Data
A summary of the key properties and expected analytical data for this compound is presented below. While comprehensive experimental data is proprietary to manufacturers, the following tables provide essential information sourced from chemical suppliers and predicted values based on established spectroscopic principles.
Table 1: Physicochemical Properties
| Property | Value | Source / Notes |
| CAS Number | 651734-55-3 | [1] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [2] |
| Molecular Weight | 232.18 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Storage Temp. | Room temperature, dry and sealed | [1] |
Table 2: Predicted Spectroscopic Data (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H-NMR | ~6.80 | t (triplet) | J(H,F) ≈ 7-10 Hz | Ar-H |
| ~3.95 | s (singlet) | - | -OCH ₃ (methoxy) | |
| ~3.90 | s (singlet) | - | -COOCH ₃ (ester) | |
| ¹³C-NMR | ~160-165 | t (triplet) | J(C,F) ≈ 5-10 Hz | C =O (ester) |
| ~155-160 | dd (doublet of doublets) | J(C,F) ≈ 240-250 Hz | C -F | |
| ~140-145 | m (multiplet) | - | C -OCH₃ | |
| ~105-110 | t (triplet) | J(C,F) ≈ 20-25 Hz | C -H | |
| ~100-105 | m (multiplet) | - | C -COOCH₃ | |
| ~62 | s (singlet) | - | Ar-OC H₃ | |
| ~53 | s (singlet) | - | -COOC H₃ | |
| ¹⁹F-NMR | ~ -110 to -125 | d (doublet) | J(F,H) ≈ 7-10 Hz | Ar-F |
Note: Predicted values are based on standard chemical shift tables and knowledge of fluorine-proton/carbon coupling. Actual experimental values may vary based on solvent and instrument parameters.
Synthesis Protocol: Fischer Esterification
The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid. This acid-catalyzed reaction is an equilibrium-limited process where an excess of the alcohol (methanol) is used to drive the reaction towards the ester product, in accordance with Le Chatelier's principle.
The precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, can be synthesized from highly fluorinated benzoic acids through sequential nucleophilic aromatic substitution (SₙAr) reactions with sodium methoxide, a common strategy for introducing methoxy groups onto activated aromatic rings.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[7][8]
Materials:
-
2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, 20-30 volumes)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (20-30 volumes).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The mixture may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for Fischer Esterification Synthesis.
Rationale for Application in Drug Discovery
The utility of this compound as a building block in drug discovery is rooted in the established roles of its constituent functional groups. The field of medicinal chemistry frequently leverages fluorination to fine-tune the properties of drug candidates.
Key Contributions of Structural Features:
-
Difluoro Groups (C-F): The two fluorine atoms ortho to the ester provide significant electronic and steric influence.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.[4]
-
Conformational Control: The steric bulk and electronegativity of fluorine can lock the molecule into a specific, biologically active conformation.
-
-
Dimethoxy Groups (C-OCH₃):
-
Solubility and Polarity: Methoxy groups can improve aqueous solubility and serve as hydrogen bond acceptors, which is critical for oral bioavailability.
-
Scaffold for Derivatization: The methoxy groups can be selectively demethylated to reveal phenol functionalities, providing a handle for further chemical modification and library synthesis.
-
-
Methyl Ester (-COOCH₃):
-
Prodrug Strategy: The ester can act as a prodrug, being hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid form. This can improve membrane permeability and overall drug delivery.[7]
-
Logical Framework: From Structure to Application
Caption: Relationship between molecular features and potential applications.
Conclusion
This compound is a strategically designed chemical intermediate with considerable potential for advanced organic synthesis and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure is readily confirmed by standard analytical methods. The confluence of metabolically robust fluorine atoms and pharmacokinetically favorable methoxy groups makes this molecule an attractive starting point for the development of new therapeutic agents. This guide serves as a foundational resource for scientists aiming to harness the unique properties of this versatile building block.
References
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3ASenrise. This compound|CAS 651734-55-3. [Link]
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Cheméo. 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties. [Link]
-
MySkinRecipes. Methyl 2,6-difluoro-4-methoxybenzoate. [Link]
-
ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubChem. Methyl 2,6-Difluoro-3-nitrobenzoate. [Link]
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MySkinRecipes. This compound. [Link]
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ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
- Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
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A Technical Guide to the Physical Properties of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a substituted aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the benzene ring, imparts distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecules, including novel pharmaceutical agents and materials. An in-depth understanding of its physical properties is paramount for its effective use in a research and development setting, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Core Properties
This compound is identified by the CAS Number 651734-55-3.[1][2] Its molecular formula is C₁₀H₁₀F₂O₄, corresponding to a molecular weight of 232.18 g/mol .[1] The compound is known to be a solid at room temperature.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 651734-55-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [2] |
| Molecular Weight | 232.18 g/mol | [1] |
| Physical State | Solid | - |
Diagram 1: Chemical Structure of this compound ```dot graph "Methyl_2_6_difluoro_3_5_dimethoxybenzoate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Benzene Ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents C1 -- F1 [label="F", fontcolor="#EA4335"]; C2 -- O1 [label="O", fontcolor="#EA4335"]; O1 -- C7 [label="CH3", fontcolor="#202124"]; C3 -- C8 [label="C", fontcolor="#202124"]; C8 -- O2 [label="O", fontcolor="#EA4335"]; C8 -- O3 [label="O", fontcolor="#EA4335"]; O3 -- C9 [label="CH3", fontcolor="#202124"]; C4 -- H1 [label="H", fontcolor="#202124"]; C5 -- O4 [label="O", fontcolor="#EA4335"]; O4 -- C10 [label="CH3", fontcolor="#202124"]; C6 -- F2 [label="F", fontcolor="#EA4335"];
// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; }
Caption: A stepwise workflow for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the sample holder of a calibrated melting point apparatus.
-
Approximate Melting Point Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This allows for a more efficient and accurate subsequent measurement.
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. The experiment should be repeated at least twice to ensure reproducibility.
Boiling Point Determination (for solids that melt without decomposition)
Diagram 3: Workflow for Boiling Point Determination (Thiele Tube Method)
Caption: A stepwise workflow for determining the boiling point using the Thiele tube method.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.
-
Apparatus Assembly: The fusion tube is attached to a thermometer with the sample at the level of the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Aqueous Solubility Determination (Shake-Flask Method)
Sources
An In-depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Methyl 2,6-difluoro-3,5-dimethoxybenzoate emerges as a pivotal building block in this context. Its highly substituted and electronically distinct aromatic core offers a versatile platform for the synthesis of complex therapeutic agents. The presence of ortho-difluoro substitution to the ester functionality provides a unique steric and electronic environment, influencing both reactivity and the conformational preferences of derivative compounds. This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
The inherent properties of this compound are fundamental to its application in synthesis. A summary of its key physicochemical characteristics is presented below.
| Property | Value | Source |
| CAS Number | 651734-55-3 | [3] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [3] |
| Molecular Weight | 232.18 g/mol | MySkinRecipes |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from related compounds |
| Storage Conditions | 2-8°C, under inert atmosphere | MySkinRecipes |
Spectroscopic Characterization (Predicted)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 3.90-4.00 (s, 6H, 2 x -OCH₃)
-
δ 3.80-3.90 (s, 3H, -COOCH₃)
-
δ 6.50-6.70 (t, J = ~8-10 Hz, 1H, Ar-H)
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 160-165 (C=O)
-
δ 155-160 (dd, J = ~240-250, ~10-15 Hz, C-F)
-
δ 140-145 (C-OCH₃)
-
δ 100-110 (t, J = ~20-30 Hz, C-H)
-
δ 95-105 (C-COOCH₃)
-
δ 55-60 (-OCH₃)
-
δ 50-55 (-COOCH₃)
-
-
¹⁹F NMR (470 MHz, CDCl₃):
-
δ -110 to -120 (s)
-
-
Mass Spectrometry (ESI+):
-
m/z 233.05 [M+H]⁺
-
m/z 255.03 [M+Na]⁺
-
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatic compounds like this compound often requires a multi-step approach. A plausible synthetic route, based on established methodologies for related compounds, is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Proposed Synthetic Protocol
A potential synthetic pathway could commence from a readily available starting material such as 1,3-difluoro-2,4-dimethoxybenzene, followed by metallation and subsequent carboxylation, and finally esterification.
Step 1: Directed Ortho-Metalation
-
Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatic rings. The methoxy groups in the starting material can direct the metalation to the C5 position.
-
Procedure:
-
Dissolve 1,3-difluoro-2,4-dimethoxybenzene in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Step 2: Carboxylation
-
Rationale: The generated aryl lithium species is a strong nucleophile that can react with an electrophile like carbon dioxide to introduce a carboxylic acid group.
-
Procedure:
-
Bubble dry carbon dioxide gas through the reaction mixture at -78°C for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.
-
Step 3: Esterification
-
Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of a catalytic amount of strong acid.
-
Procedure:
-
Dissolve the crude 2,6-difluoro-3,5-dimethoxybenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Logical relationship of incorporating the title compound's moiety in drug design.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions. While a specific safety data sheet (SDS) is not widely available, the following guidelines are recommended based on the hazards of similar fluorinated aromatic compounds. [4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry place. [4]* First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist. [5]
-
Conclusion
This compound represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique substitution pattern offers a strategic advantage in overcoming common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetic profiles. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for harnessing its full potential in the pursuit of novel and effective therapeutics.
References
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Navigating the Spectroscopic Landscape of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Technical Guide
For Immediate Release
AUSTIN, Texas – January 3, 2026 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in medicinal chemistry. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and electron-donating methoxy groups, creates a complex electronic environment that necessitates a thorough spectroscopic analysis for unambiguous characterization. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectral data interpretation and methodologies for this compound.
While primary experimental spectral data for this compound (CAS No. 651734-55-3) is not publicly available at the time of this publication, this guide will leverage established principles of spectroscopy and data from closely related analogs, such as 3,5-dimethoxy-2,4-difluorobenzoic acid, to predict and interpret its spectral features. This approach offers a robust framework for researchers who synthesize or encounter this molecule.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound presents a fascinating case for spectroscopic analysis. The symmetrically substituted benzene ring is the core scaffold, with two fluorine atoms ortho to the methyl ester group and two methoxy groups in the meta and para positions relative to the ester. This arrangement dictates the chemical environment of each nucleus and bond, giving rise to a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expected Spectral Features:
Based on the molecular structure, the ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals:
-
Aromatic Proton (H-4): A single proton is situated on the aromatic ring, para to the ester functionality. Due to coupling with the two adjacent fluorine atoms, this proton is expected to appear as a triplet. Its chemical shift will be influenced by the deshielding effect of the aromatic ring and the electron-donating methoxy groups, likely placing it in the range of 6.5-7.0 ppm.
-
Methoxy and Methyl Ester Protons: The two methoxy groups at positions 3 and 5 are chemically equivalent and will produce a sharp singlet, integrating to six protons. The methyl group of the ester will also appear as a sharp singlet, integrating to three protons. These signals are expected in the upfield region of the spectrum, typically between 3.8 and 4.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | Triplet (t) | 1H | Ar-H |
| ~3.8 - 4.0 | Singlet (s) | 6H | -OCH₃ (x2) |
| ~3.8 - 4.0 | Singlet (s) | 3H | -CO₂CH₃ |
¹³C NMR Spectroscopy
Expected Spectral Features:
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. Due to the symmetry of the molecule, a reduced number of signals is expected. The presence of fluorine will introduce carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for confirming assignments.
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typically around 160-165 ppm.
-
Aromatic Carbons: Four distinct signals are anticipated for the aromatic carbons. The carbons directly bonded to fluorine (C-2 and C-6) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbons attached to the methoxy groups (C-3 and C-5) will show a smaller two-bond coupling to the adjacent fluorines and will likely appear as a triplet. The carbon bearing the proton (C-4) and the carbon attached to the ester group (C-1) will also show couplings to the fluorine atoms.
-
Methoxy and Methyl Ester Carbons: The two equivalent methoxy carbons and the methyl ester carbon will each produce a singlet in the upfield region of the spectrum, typically between 50 and 60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Multiplicity (due to C-F coupling) |
| ~160 - 165 | C =O | Singlet |
| Downfield Aromatic | C -F (C-2, C-6) | Doublet (large ¹JCF) |
| Downfield Aromatic | C -OCH₃ (C-3, C-5) | Triplet (small ²JCF) |
| Downfield Aromatic | C -H (C-4) | Triplet (small ²JCF) |
| Downfield Aromatic | C -CO₂CH₃ (C-1) | Triplet (small ³JCF) |
| ~50 - 60 | -OC H₃ | Singlet |
| ~50 - 60 | -CO₂C H₃ | Singlet |
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment of the quaternary carbons and to observe C-F couplings, a proton-decoupled ¹³C spectrum is essential. Further 2D NMR experiments, such as HSQC and HMBC, can be employed to confirm the connectivity of the molecule.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Salient IR Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.
-
C-O Stretch (Ester and Methoxy): Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester will likely appear between 1250-1300 cm⁻¹, while the aryl-alkyl ether C-O stretches of the methoxy groups will be observed around 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-H Stretches (Aromatic and Aliphatic): The aromatic C-H stretch is expected to be a weak band above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl and methoxy groups will appear as medium to strong bands just below 3000 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ is indicative of the C-F bond.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| > 3000 | Weak | C-H Stretch | Aromatic |
| < 3000 | Medium-Strong | C-H Stretch | Aliphatic (CH₃) |
| 1720 - 1740 | Strong | C=O Stretch | Ester |
| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1300 | Strong | C-O Stretch | Ester |
| 1100 - 1300 | Strong | C-F Stretch | Aryl Fluoride |
| 1000 - 1100 | Strong | C-O Stretch | Aryl-Alkyl Ether |
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. For a solution, a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride) should be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.
An In-depth Technical Guide to the Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a key building block in the development of various pharmaceutical compounds. The guide focuses on a strategic approach involving the synthesis of the crucial precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, followed by its esterification. Core methodologies, including the preparation of a key starting material, directed ortho-metalation, carboxylation, and Fischer esterification, are detailed with scientific rationale and step-by-step protocols. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering insights into the practical synthesis of this important fluorinated aromatic compound.
Introduction: The Significance of Fluorinated Benzoates in Medicinal Chemistry
Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern of two fluorine atoms and two methoxy groups on a benzoic acid scaffold, represents a valuable synthon for the construction of complex and potentially bioactive molecules. Its precursors are therefore of considerable interest for synthetic chemists.
This guide will primarily focus on a logical and efficient synthetic route, commencing with the preparation of a key substituted benzene precursor, followed by the strategic introduction of the carboxyl group via directed ortho-metalation, and culminating in the final esterification step. An alternative synthetic strategy starting from a highly fluorinated benzoic acid derivative is also briefly discussed.
Strategic Synthetic Approach: A Multi-step Pathway
The synthesis of this compound is most effectively approached through a multi-step sequence that allows for precise control over the introduction of each functional group. The primary strategy detailed in this guide involves three key stages:
-
Part I: Synthesis of the Core Precursor: 1,3-Difluoro-2,5-dimethoxybenzene. This section outlines the preparation of the foundational aromatic ring with the desired fluorine and methoxy substitution pattern.
-
Part II: Directed ortho-Metalation and Carboxylation to Yield 2,6-Difluoro-3,5-dimethoxybenzoic Acid. This critical step introduces the carboxylic acid functionality at the desired position through the use of organolithium chemistry.
-
Part III: Fischer Esterification to Obtain this compound. The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.
This strategic disconnection is visualized in the following workflow diagram:
Caption: Overall synthetic strategy for this compound.
Part I: Synthesis of the Core Precursor: 1,3-Difluoro-2,5-dimethoxybenzene
The synthesis commences with a commercially available and relatively inexpensive starting material, 1,3-difluorobenzene. The introduction of the two methoxy groups is a crucial step in establishing the core structure.
Methoxylation of 1,3-Difluorobenzene
Causality of Experimental Choices:
-
Base (Sodium Hydroxide): A strong base is required to deprotonate the hydroxyl groups of a dihydroxy-difluorobenzene intermediate, forming a more nucleophilic phenoxide species that will readily react with the methylating agent.
-
Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate is a potent and commonly used methylating agent for this type of transformation. It is crucial to handle this reagent with extreme care due to its toxicity.
-
Solvent System: A two-phase system (e.g., water and an organic solvent) or a polar aprotic solvent can be employed to facilitate the reaction.
Experimental Protocol (Hypothetical, based on analogous reactions):
A detailed, validated protocol for this specific transformation is not currently available in the cited literature. The following is a generalized procedure based on the methoxylation of similar aromatic diols.
-
To a solution of 2,5-difluoro-1,4-benzenediol (1 equivalent) in a suitable solvent (e.g., methanol or a water/dioxane mixture) is added a solution of sodium hydroxide (2.2 equivalents) in water.
-
The mixture is stirred at room temperature until the diol has dissolved.
-
Dimethyl sulfate (2.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature is maintained below 40 °C with external cooling.
-
After the addition is complete, the reaction mixture is heated to reflux for 1-2 hours to ensure complete reaction.
-
The reaction is cooled to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with dilute sodium hydroxide solution, followed by water, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1,3-difluoro-2,5-dimethoxybenzene.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2,5-Difluoro-1,4-benzenediol | 1 | Starting Material |
| Sodium Hydroxide | 2.2 | Base |
| Dimethyl Sulfate | 2.2 | Methylating Agent |
Table 1: Stoichiometry for the hypothetical methoxylation of 2,5-difluoro-1,4-benzenediol.
Part II: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid via Directed ortho-Metalation
With the core precursor in hand, the next critical step is the introduction of the carboxylic acid group at the C2 position. Directed ortho-metalation (DoM) is a powerful and regioselective method for this transformation.[1][2][3]
Principles of Directed ortho-Metalation (DoM)
DoM involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, through its ability to coordinate with the lithium cation, directs the deprotonation to the adjacent position. In the case of 1,3-difluoro-2,5-dimethoxybenzene, the methoxy groups act as moderate DMGs.[1] The fluorine atoms also influence the acidity of the adjacent protons.
Caption: Workflow for the synthesis of the carboxylic acid via DoM.
Causality of Experimental Choices:
-
Organolithium Reagent (n-Butyllithium): A strong, non-nucleophilic base is required to deprotonate the aromatic C-H bond. n-Butyllithium is a common choice for this purpose.
-
Solvent (Anhydrous Tetrahydrofuran - THF): A dry, aprotic, and polar solvent is necessary to dissolve the reactants and stabilize the organolithium intermediate.
-
Low Temperature (-78 °C): The reaction is conducted at low temperatures to prevent side reactions, such as the degradation of the organolithium reagent and potential nucleophilic attack on the aromatic ring.
-
Carboxylating Agent (Dry Ice - Solid CO₂): Solid carbon dioxide serves as an inexpensive and efficient source of the carboxyl group. It is crucial to use freshly crushed dry ice to minimize contamination with atmospheric water.
-
Acidic Workup: After the carboxylation step, an acidic workup is required to protonate the carboxylate salt and yield the final carboxylic acid.
Experimental Protocol for Directed ortho-Metalation and Carboxylation
The following is a representative protocol for the ortho-lithiation and carboxylation of a substituted aromatic ether.
-
A solution of 1,3-difluoro-2,5-dimethoxybenzene (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1-2 hours.
-
Freshly crushed dry ice is added in excess to the reaction mixture.
-
The reaction is allowed to warm to room temperature, and then quenched with water.
-
The aqueous layer is separated and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 2,6-difluoro-3,5-dimethoxybenzoic acid.
| Reactant/Reagent | Molar Ratio | Purpose |
| 1,3-Difluoro-2,5-dimethoxybenzene | 1 | Starting Material |
| n-Butyllithium | 1.1 | Lithiating Agent |
| Carbon Dioxide (Dry Ice) | Excess | Carboxylating Agent |
| Hydrochloric Acid | Excess | Acidification |
Table 2: Stoichiometry for the directed ortho-metalation and carboxylation.
Part III: Synthesis of this compound via Fischer Esterification
The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4][5][6]
Principles of Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For sterically hindered benzoic acids, such as the target molecule, longer reaction times or more forcing conditions may be necessary.
Experimental Protocol for Fischer Esterification
-
To a solution of 2,6-difluoro-3,5-dimethoxybenzoic acid (1 equivalent) in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is slowly added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2,6-Difluoro-3,5-dimethoxybenzoic Acid | 1 | Starting Material |
| Methanol | Excess | Reagent and Solvent |
| Concentrated Sulfuric Acid | Catalytic | Catalyst |
Table 3: Reagents for the Fischer esterification.
Alternative Synthetic Route
An alternative approach to the synthesis of the key carboxylic acid precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, has been reported starting from 2,3,4,5-tetrafluorobenzoic acid.[7] This multi-step synthesis involves:
-
Nitration: Introduction of a nitro group onto the tetrafluorinated ring.
-
Methoxyl Substitution: Replacement of two fluorine atoms with methoxy groups via nucleophilic aromatic substitution.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Diazotization: Formation of a diazonium salt from the amine.
-
Reduction: Removal of the diazonium group to yield the desired product.
While this route provides a viable alternative, it involves more synthetic steps and potentially hazardous reagents (e.g., diazonium salts). The choice of synthetic route will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Conclusion
This technical guide has detailed a strategic and practical synthetic pathway for the preparation of this compound. By breaking down the synthesis into three key stages – precursor synthesis, directed ortho-metalation with carboxylation, and Fischer esterification – researchers can approach the synthesis in a logical and controlled manner. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for the successful synthesis of this valuable fluorinated building block. The discussion of the causality behind experimental choices aims to provide a deeper understanding of the reaction mechanisms and to aid in troubleshooting and optimization. This guide is intended to empower researchers in the field of drug discovery and development with the knowledge to efficiently synthesize this and related fluorinated aromatic compounds.
References
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research.
-
Jacques Mortier. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
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Wikipedia. (2023, October 29). Directed ortho metalation. Retrieved from [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, October 29). Directed ortho metalation. Retrieved from [Link]
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-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.
- Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.).
-
. (n.d.).
- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.
- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
- Google Patents. (n.d.). Synthetic method of 2, 6-dimethoxy benzoic acid.
- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
-
Justia Patents. (1990, June 14). Process and intermediates for the preparation of 2,6-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline.
-
SpectraBase. (n.d.). 2-Methoxybenzoic acid 2-fluorobenzyl ester. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Versatile Fluorinated Building Block
This technical guide provides a comprehensive overview of Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a fluorinated aromatic compound with significant potential as a chemical intermediate in medicinal chemistry, agrochemicals, and materials science. While this molecule is commercially available, its applications are not yet widely documented in scientific literature. This guide, therefore, leverages an analysis of its unique structural features and the established roles of similar fluorinated and methoxylated compounds to present a scientifically grounded perspective on its reactivity, potential synthesis, and promising applications.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 651734-55-3) is a polysubstituted benzene derivative.[1][2][3] Its structure is characterized by a unique substitution pattern that dictates its chemical behavior and potential utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 651734-55-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [3] |
| Molecular Weight | 232.18 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95-97% | [3][4] |
The key to this molecule's potential lies in the interplay of its substituents:
-
2,6-Difluoro Groups: The two fluorine atoms ortho to the ester group exert a strong electron-withdrawing inductive effect, influencing the acidity of the aromatic ring protons and the reactivity of the ester. This substitution pattern is known to enhance metabolic stability and binding affinity in bioactive molecules by shielding adjacent positions from enzymatic attack and participating in favorable protein-ligand interactions.[5][6][7] Furthermore, the steric bulk of the fluorine atoms can direct reactions to other positions on the ring.[8]
-
3,5-Dimethoxy Groups: The two methoxy groups are strong electron-donating groups through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the 4-position (para to both methoxy groups).
-
Methyl Ester Group: This functional group provides a versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the synthesis of a diverse range of derivatives.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Protocol for Proposed Synthesis (Illustrative Final Step)
This protocol details the final methoxylation step, a nucleophilic aromatic substitution, to yield the target compound.
Step: Synthesis of this compound from Methyl 2,6-difluoro-3-bromo-5-methoxybenzoate
-
Reagents and Equipment:
-
Methyl 2,6-difluoro-3-bromo-5-methoxybenzoate (1.0 eq)
-
Sodium methoxide (NaOMe, 1.5 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2,6-difluoro-3-bromo-5-methoxybenzoate and CuI.
-
Add anhydrous DMF to dissolve the starting materials.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Potential Applications in Medicinal Chemistry
The incorporation of fluorine is a well-established strategy in drug design to enhance a molecule's pharmacological profile, including metabolic stability, bioavailability, and binding affinity.[6][7][9][10] The unique electronic and steric properties of this compound make it an attractive scaffold for the development of novel therapeutics.
Rationale for Use as a Pharmaceutical Intermediate
-
Metabolic Blocking: The fluorine atoms at the 2 and 6 positions can act as "metabolic shields," preventing oxidative metabolism at these positions, which can prolong the half-life of a drug.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and cell permeability.[10]
-
Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation around the aryl-ester bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.
Hypothetical Workflow: Synthesis of an Amide Library for Kinase Inhibitor Screening
Many kinase inhibitors feature a core aromatic scaffold. Derivatives of this compound could be synthesized and screened for activity against various kinases. The first step would be the hydrolysis of the ester, followed by amide coupling.
Caption: Workflow for generating an amide library for screening.
Experimental Protocol: Saponification to Carboxylic Acid
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH, 2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.
-
Potential Applications in Agrochemicals
Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological efficacy and stability.[5][11] The title compound can serve as a precursor to novel herbicides, fungicides, or insecticides. For instance, many successful herbicides are derivatives of benzoic acid.
Rationale for Agrochemical Applications
-
Enhanced Potency: The difluoro-dimethoxy substitution pattern could lead to compounds with novel modes of action or increased potency against target pests or weeds.
-
Improved Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which may enhance its uptake by plants or insects.
-
Photostability: The C-F bond is highly stable, which can contribute to the environmental persistence and photostability of the final agrochemical product.
Derivatives could be synthesized via transformations of the ester group into amides or other functional groups, similar to the workflow described for medicinal chemistry, and then subjected to high-throughput screening for biological activity.
Predicted Spectroscopic Data
For researchers who synthesize this compound, the following predicted NMR data can serve as a reference for structural confirmation. This data is based on computational models and analysis of structurally similar compounds.[12][13][14]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~6.65 | t (J ≈ 8 Hz) | 1H | H-4 | |
| ~3.90 | s | 6H | 2 x -OCH₃ | |
| ~3.95 | s | 3H | Ester -OCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~160 (dd) | C-2, C-6 | |
| ~155 (t) | C-3, C-5 | |
| ~100 (t) | C-4 | |
| ~110 (t) | C-1 | |
| ~165 | C=O (Ester) | |
| ~62 | -OCH₃ | |
| ~53 | Ester -OCH₃ |
Note: 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, chemical building block. Its unique arrangement of electron-withdrawing and electron-donating groups, combined with a versatile ester functional group, positions it as a valuable intermediate for creating diverse and complex molecules. The true potential of this compound will be realized through its synthesis and derivatization, followed by systematic screening in pharmaceutical and agrochemical discovery programs. The protocols and rationales presented in this guide offer a solid foundation and starting point for researchers and scientists to unlock the potential of this intriguing fluorinated molecule.
References
-
Cheméo. 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester. [Link]
-
MySkinRecipes. Methyl 2,6-difluoro-4-methoxybenzoate. [Link]
-
ResearchGate. Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innovation. [Link]
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PubChem. Methyl 2,6-difluoro-3-nitrobenzoate. [Link]
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National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
-
MDPI. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]
-
ACS Publications. The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]
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MySkinRecipes. 2,6-Difluoro-3-methylbenzoic acid. [Link]
- Google Patents.
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Justia Patents. Process and intermediates for the preparation of 2,6-difluoroaniline. [Link]
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ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
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PubMed. The role of fluorine in medicinal chemistry. [Link]
-
ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
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ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]
-
The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]
- Google Patents.
-
Ignited Minds Journals. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. [Link]
- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
-
Ignited Minds Journals. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
SpectraBase. 3-Methoxybenzoic acid, 2,6-difluoro-.alpha.-methylbenzyl ester. [Link]
-
R Discovery. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Agrochemicals with 3,4-Difluoro-2-methylbenzoic Acid: A Key Intermediate. [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... [Link]
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Methodological & Application
Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: An Application Note and Protocol
Introduction
Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and electron-donating methoxy groups, makes it an intriguing building block for the synthesis of novel molecular entities. This document provides a comprehensive guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthetic route is based on established principles of organic chemistry, including directed ortho-metalation and Fischer-Speier esterification. While a direct literature precedent for this specific multi-step synthesis is not extensively documented, the protocols herein are constructed from analogous and well-established transformations, providing a robust starting point for its successful preparation.
Synthetic Strategy Overview
The synthesis of this compound is approached in a three-stage process. The strategy hinges on the regioselective introduction of a carboxyl group onto a pre-functionalized benzene ring, followed by a classic esterification.
-
Preparation of 1,3-difluoro-2,5-dimethoxybenzene (2): The synthesis begins with the commercially available 1,3-difluorobenzene (1), which undergoes a two-step sequence of nitration followed by nucleophilic aromatic substitution (SNAr) with sodium methoxide, and subsequent reduction to afford the key intermediate, 1,3-difluoro-2,5-dimethoxybenzene (2).
-
Directed ortho-Metalation and Carboxylation to form 2,6-difluoro-3,5-dimethoxybenzoic acid (3): This crucial step employs the principle of directed ortho-metalation (DoM).[1][2][3] The methoxy groups in intermediate 2 direct the lithiation to the adjacent ortho positions. Subsequent quenching of the resulting aryllithium species with carbon dioxide (in the form of dry ice) selectively installs a carboxylic acid group at the C4 position, yielding the precursor acid 3 .
-
Fischer-Speier Esterification to this compound (4): The final step involves the acid-catalyzed esterification of the synthesized benzoic acid derivative 3 with methanol to produce the target compound 4 .[4][5]
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 1,3-difluoro-2,5-dimethoxybenzene (2)
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1,3-Difluorobenzene (1) | 114.09 | 1.16 | 99% |
| Fuming Nitric Acid | 63.01 | 1.51 | >90% |
| Concentrated Sulfuric Acid | 98.08 | 1.84 | 98% |
| Sodium Methoxide | 54.02 | - | 95% |
| Methanol (anhydrous) | 32.04 | 0.792 | 99.8% |
| Tin(II) Chloride Dihydrate | 225.63 | - | 98% |
| Concentrated Hydrochloric Acid | 36.46 | 1.18 | 37% |
| Diethyl Ether | 74.12 | 0.713 | 99% |
| Saturated Sodium Bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 99.5% |
Protocol
-
Nitration: To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add 1,3-difluorobenzene (11.4 g, 0.1 mol) dropwise. Maintain the temperature below 10 °C. To this mixture, add a solution of fuming nitric acid (6.3 mL, 0.15 mol) in concentrated sulfuric acid (20 mL) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield a mixture of dinitro- and mononitro-1,3-difluorobenzene derivatives.
-
Methoxylation (SNAr): In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude nitrated product in anhydrous methanol (150 mL). Add sodium methoxide (13.5 g, 0.25 mol) portion-wise. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Reduction: After cooling to room temperature, neutralize the reaction mixture with concentrated hydrochloric acid. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, and dried over anhydrous magnesium sulfate. After filtration and solvent evaporation, the crude nitro-dimethoxy-difluorobenzene is dissolved in ethanol. To this solution, add Tin(II) chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (50 mL) and stir at 50-60 °C for 3-4 hours.
-
Final Work-up and Purification: Cool the reaction mixture and basify with a 10 M NaOH solution. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-difluoro-2,5-dimethoxybenzene (2).
Stage 2: Synthesis of 2,6-difluoro-3,5-dimethoxybenzoic acid (3)
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 1,3-Difluoro-2,5-dimethoxybenzene (2) | 176.14 | - | >98% |
| n-Butyllithium (n-BuLi) | 64.06 | - | 2.5 M in hexanes |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 0.889 | 99.9% |
| Dry Ice (solid CO2) | 44.01 | 1.56 | - |
| Diethyl Ether | 74.12 | 0.713 | 99% |
| Hydrochloric Acid (1 M) | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 99.5% |
Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,3-difluoro-2,5-dimethoxybenzene (2) (8.81 g, 50 mmol) in anhydrous THF (100 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via a syringe over 30 minutes, ensuring the internal temperature remains below -70 °C. The methoxy groups direct the deprotonation to the C4 position.[1][2] Stir the resulting solution at -78 °C for 2 hours.
-
Carboxylation: In a separate flask, crush a sufficient amount of dry ice into small pieces. Carefully and quickly, transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature overnight.
-
Work-up: Quench the reaction mixture with 1 M hydrochloric acid (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers and extract the product into a 1 M sodium hydroxide solution (3 x 50 mL). Wash the aqueous layer with diethyl ether (50 mL) to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,6-difluoro-3,5-dimethoxybenzoic acid (3).
Stage 3: Synthesis of this compound (4)
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2,6-Difluoro-3,5-dimethoxybenzoic acid (3) | 220.15 | - | >98% |
| Methanol (anhydrous) | 32.04 | 0.792 | 99.8% |
| Concentrated Sulfuric Acid | 98.08 | 1.84 | 98% |
| Ethyl Acetate | 88.11 | 0.902 | 99.5% |
| Saturated Sodium Bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | 99% |
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-difluoro-3,5-dimethoxybenzoic acid (3) (11.0 g, 50 mmol) in anhydrous methanol (150 mL).
-
Esterification: To the stirred suspension, slowly add concentrated sulfuric acid (0.5 mL) as a catalyst. Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound (4) can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Sources
The Synthetic Versatility of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Guide for the Modern Chemist
Introduction: A Building Block of Untapped Potential
In the landscape of organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecular architectures. Methyl 2,6-difluoro-3,5-dimethoxybenzoate is an exemplar of a polysubstituted aromatic building block, offering a unique convergence of electronic and steric properties. The presence of two electron-withdrawing fluorine atoms ortho to the methyl ester group, combined with two electron-donating methoxy groups, creates a nuanced reactivity profile. This guide provides an in-depth exploration of the synthetic potential of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
The fluorine substituents, known for their ability to enhance metabolic stability and binding affinity in bioactive molecules, also serve as potential sites for nucleophilic aromatic substitution.[1] The methoxy groups, on the other hand, can be leveraged for demethylation to reveal reactive phenolic functionalities or to direct electrophilic or metalation reactions. The sterically encumbered methyl ester provides a handle for hydrolysis or reduction to further diversify the molecular scaffold.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a building block's physical and spectroscopic properties is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 651734-55-3 | [2] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [2] |
| Molecular Weight | 232.18 g/mol | [2] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [2] |
Core Synthetic Transformations and Protocols
The unique substitution pattern of this compound allows for a variety of selective transformations. Below are detailed protocols for key reactions, grounded in established principles of organic chemistry.
Saponification to 2,6-difluoro-3,5-dimethoxybenzoic Acid
The hydrolysis of the sterically hindered methyl ester requires forcing conditions to overcome the steric hindrance imposed by the two ortho fluorine atoms. High-temperature saponification in a polar, high-boiling solvent is an effective strategy.[3]
Rationale: The ortho-substituents sterically shield the carbonyl carbon from nucleophilic attack by hydroxide ions. The use of a high-boiling solvent like ethylene glycol allows for the reaction to be conducted at elevated temperatures, providing the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol: High-Temperature Saponification
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (5.0 eq)
-
Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and ethylene glycol.
-
Add potassium hydroxide pellets and heat the mixture to 150°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.
dot
Caption: High-temperature saponification workflow.
Reduction to (2,6-difluoro-3,5-dimethoxyphenyl)methanol
The reduction of the methyl ester to the corresponding benzyl alcohol can be readily achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).[4][5]
Rationale: LAH is a potent source of hydride ions (H⁻) that can effectively reduce esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.
Protocol: LAH Reduction
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LAH in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (2,6-difluoro-3,5-dimethoxyphenyl)methanol.
dot
Caption: LAH reduction of the methyl ester.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the adjacent methyl ester group. This allows for the displacement of a fluorine atom by a variety of nucleophiles.
Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is enhanced by the electron-withdrawing ester group. The fluorine atom at the C2 or C6 position is the most likely to be substituted.[6]
Protocol: SNAr with a Secondary Amine
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium Carbonate (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Deionized Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and anhydrous DMSO.
-
Add morpholine to the mixture and heat to 100°C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-substituted product.
dot
Caption: Nucleophilic aromatic substitution with morpholine.
Summary of Synthetic Transformations
| Transformation | Reagents and Conditions | Product |
| Saponification | 1. KOH, Ethylene Glycol, 150°C; 2. HCl (aq) | 2,6-difluoro-3,5-dimethoxybenzoic Acid |
| Reduction | 1. LiAlH₄, THF, 0°C to rt; 2. Fieser Workup | (2,6-difluoro-3,5-dimethoxyphenyl)methanol |
| SNAr | Morpholine, K₂CO₃, DMSO, 100°C | Methyl 2-(morpholino)-6-fluoro-3,5-dimethoxybenzoate |
Conclusion
This compound is a highly functionalized building block with significant, yet largely unexplored, potential in organic synthesis. The strategic interplay of its substituents allows for a range of selective transformations, providing access to a diverse array of complex molecules. The protocols detailed herein serve as a foundation for chemists to unlock the synthetic utility of this versatile compound in their research endeavors.
References
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. [Link]
-
Reduction of methylbenzoate to benzyl alcohol. PW Solutions. [Link]
-
Reduction of methylbenzoate (C6H5COOCH3) to benzyl alcohol (C6HCH2OH) can be accomplished using. Doubtnut. [Link]
-
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. ACG Publications. [Link]
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Application Notes and Protocols: Methyl 2,6-difluoro-3,5-dimethoxybenzoate in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Benzoates in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The title compound, Methyl 2,6-difluoro-3,5-dimethoxybenzoate, represents a highly valuable, yet specialized, building block for the synthesis of complex therapeutic agents. Its unique substitution pattern—two electron-withdrawing fluorine atoms flanking a methyl ester and two electron-donating methoxy groups—creates a distinct electronic and steric environment. This arrangement can profoundly influence a molecule's binding affinity, metabolic stability, and bioavailability. These characteristics make it a sought-after intermediate in the design of targeted therapies, particularly in oncology. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this compound and its derivatives, with a focus on its role in the development of potent kinase inhibitors.
Core Application: A Key Building Block for Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A significant application of the 2,6-difluoro-3,5-dimethoxyphenyl moiety, derived from this compound, is in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention. The 2,6-dihalo-3,5-dimethoxyphenyl scaffold has emerged as a key pharmacophore for potent and selective FGFR inhibitors.
A prime example is the investigational drug 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one , a potent FGFR inhibitor for the treatment of FGFR-mediated cancers. The 2,6-difluoro-3,5-dimethoxyphenyl group in this molecule plays a crucial role in its interaction with the FGFR kinase domain. The fluorine atoms can form favorable interactions with the protein backbone, while the methoxy groups can modulate solubility and occupy specific pockets within the binding site. This structural motif is often found in type I½ kinase inhibitors, which bind to the ATP-binding site in the DFG-in conformation of the kinase.
The rationale for employing this specific substituted phenyl ring lies in its ability to confer high potency and selectivity. The analogous 2,6-dichloro-3,5-dimethoxyphenyl moiety is a key component of the well-characterized FGFR inhibitor, Infigratinib (BGJ398) .[1][2] This underscores the importance of the 2,6-dihalo-3,5-dimethoxy substitution pattern in achieving effective FGFR inhibition.
Synthetic Pathways and Protocols
However, a more direct and frequently utilized precursor for the final drug molecule is 2,6-difluoro-3,5-dimethoxyaniline . The following section details a generalized protocol for its synthesis, which is a critical step towards the final active pharmaceutical ingredient.
Protocol 1: Synthesis of 2,6-Difluoro-3,5-dimethoxyaniline
This protocol outlines a common synthetic route to 2,6-difluoro-3,5-dimethoxyaniline, a key intermediate for FGFR inhibitors. The synthesis involves a multi-step process starting from a commercially available fluorinated nitrobenzene derivative.
Workflow Diagram:
Caption: Synthetic workflow for 2,6-difluoro-3,5-dimethoxyaniline.
Step-by-Step Procedure:
-
Nitration of 1,3-Difluorobenzene:
-
In a reaction vessel equipped with a stirrer and a cooling bath, carefully add fuming nitric acid to a solution of 1,3-difluorobenzene in concentrated sulfuric acid at a temperature maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-difluoro-2,4,6-trinitrobenzene.
-
-
Methoxylation:
-
Dissolve the dinitro compound in methanol and add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a weak acid, and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry to obtain 1,3-dimethoxy-2,4-difluoro-5-nitrobenzene.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro compound in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
After the reaction is complete, filter off the catalyst (if applicable) and neutralize the reaction mixture.
-
Extract the product, 2,6-difluoro-3,5-dimethoxyaniline, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Data Summary Table:
| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Nitration | 1,3-Difluorobenzene | 1,3-Difluoro-2,4-dinitrobenzene | HNO₃, H₂SO₄ | 85-95 |
| 2 | Methoxylation | 1,3-Difluoro-2,4-dinitrobenzene | 1,3-Dimethoxy-2,4-difluoro-5-nitrobenzene | NaOMe, MeOH | 70-85 |
| 3 | Reduction | 1,3-Dimethoxy-2,4-difluoro-5-nitrobenzene | 2,6-Difluoro-3,5-dimethoxyaniline | Fe/HCl or H₂/Pd-C | 80-95 |
Protocol 2: Synthesis of a Pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one FGFR Inhibitor
This protocol describes the final steps in the synthesis of the aforementioned FGFR inhibitor, starting from 2,6-difluoro-3,5-dimethoxyaniline. This involves the construction of the heterocyclic core and subsequent coupling reactions.
Workflow Diagram:
Caption: Final stage synthesis of the FGFR inhibitor.
Step-by-Step Procedure:
-
Formation of the Pyrimidine Ring:
-
Condense 2,6-difluoro-3,5-dimethoxyaniline with a suitable pyrimidine precursor, such as a substituted malonic ester derivative, in the presence of a base (e.g., sodium ethoxide) in a high-boiling solvent like diphenyl ether. This reaction typically requires high temperatures to drive the cyclization.
-
-
Formation of the Pyrrole Ring:
-
The resulting substituted pyrimidine can undergo further reactions to construct the fused pyrrole ring. This may involve a Fischer indole synthesis-type reaction or a palladium-catalyzed cross-coupling followed by cyclization.
-
-
Functionalization of the Heterocyclic Core:
-
The pyrrolopyridopyrimidinone core is then further functionalized. An ethyl group is introduced at the N-1 position via alkylation with an ethyl halide in the presence of a base like cesium carbonate.
-
The morpholinomethyl group at the C-8 position is typically introduced via a Mannich-type reaction or by reacting a C-8 halogenated precursor with morpholine.
-
Note: The exact conditions and reagents for this multi-step synthesis would be detailed within the specific patent literature (e.g., WO/2023/195018). Researchers should consult the primary literature for precise experimental details.
Expertise & Experience: The Rationale Behind the Molecular Design
The choice of the 2,6-difluoro-3,5-dimethoxyphenyl moiety is a testament to the principles of rational drug design.
-
Fluorine's Role: The ortho-fluorine atoms are not merely present to increase lipophilicity. They play a crucial role in modulating the pKa of the aniline precursor, influencing its reactivity in subsequent synthetic steps. In the final drug molecule, these fluorine atoms can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase domain. Furthermore, the C-F bond is metabolically stable, which can prevent oxidative degradation at these positions, thereby prolonging the drug's half-life.
-
Methoxy Groups' Influence: The methoxy groups at the meta-positions are electron-donating and can influence the overall electron density of the aromatic ring. This can fine-tune the binding affinity of the molecule. They also occupy a specific hydrophobic pocket in the FGFR active site, contributing to the overall potency and selectivity of the inhibitor. The balance between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups is critical for achieving the desired electronic properties for optimal target engagement.
Trustworthiness: A Self-Validating System
The protocols described herein are based on established and reliable organic chemistry transformations. The success of each step can be readily validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of reactions and determine the optimal reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of intermediates and the final product. The presence of fluorine atoms provides a unique spectroscopic handle (¹⁹F NMR) for characterization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic pathway and the quality of the final product, creating a self-validating experimental system.
References
- Javle, M., et al. (2021). Infigratinib (BGJ398) in Previously Treated Patients with Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusions or Rearrangements: Mature Results from a Multicentre, Open-Label, Single-Arm, Phase 2 Study.
- Guitart, X., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17267-17283.
- Goyal, L., et al. (2012). FGFR Genetic Alterations Predict for Sensitivity to NVP-BGJ398, a Selective Pan-FGFR Inhibitor. Cancer Discovery, 2(12), 1118-1133.
- Palakurthi, S., et al. (2016). Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study. Journal of Clinical Oncology, 34(2), 141-148.
-
WIPO. (2023). SOLID DISPERSIONS OF 3-(2,6-DIFLUORO-3,5-DIMETHOXYPHENYL)-1-ETHYL-8-(MORPHOLIN-4-YLMETHYL)-1,3,4,7-TETRAHYDRO-2H-PYRROLO[3',2':5,6]PYRIDO[4,3-D]PYRIMIDIN-2-ONE. WO/2023/195018. [Link]
Sources
The Rising Star in Advanced Materials: Application Notes for Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Abstract
In the relentless pursuit of next-generation materials, the strategic functionalization of aromatic monomers offers a direct pathway to tailoring polymer properties for specific high-performance applications. Methyl 2,6-difluoro-3,5-dimethoxybenzoate emerges as a molecule of significant interest at the intersection of fluorine chemistry and polymer science. The presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups on the benzene ring creates a unique electronic and steric environment. This distinct substitution pattern is hypothesized to impart a combination of desirable characteristics to derivative polymers, including enhanced thermal stability, specific solubility profiles, and advantageous dielectric properties. This comprehensive guide serves as a foundational resource for researchers, materials scientists, and drug development professionals. It provides a scientifically grounded exploration of the potential applications of this compound as a key building block in advanced materials, complete with detailed, self-validating experimental protocols for its synthesis and subsequent polymerization.
Introduction: The Promise of Strategic Fluorination and Methoxy Functionalization
The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing material properties. The high electronegativity and stability of the carbon-fluorine bond can lead to polymers with remarkable chemical inertness, thermal stability, and low surface energies.[1][2] In the realm of electronics, fluorination is often employed to lower the dielectric constant of materials, a critical factor in the development of high-speed microelectronics and advanced soft electronics.[2][3][4]
Simultaneously, the inclusion of methoxy groups can modulate the electronic and physical properties of aromatic compounds. These electron-donating groups can influence polymer solubility, processability, and optical properties. The interplay between the strongly electron-withdrawing fluorine atoms and the electron-donating methoxy groups in this compound presents a compelling case for its use in creating novel polymers with a finely tuned balance of properties.
This document outlines the prospective applications of this unique monomer in the synthesis of high-performance aromatic polyesters, materials sought after for their potential in advanced electronics and specialty coatings.
Synthesis of this compound: A Proposed Pathway
While not widely commercialized, a plausible synthetic route to this compound can be extrapolated from established organic synthesis methodologies for similarly substituted aromatic compounds. A potential pathway starts from the more readily available 1,3-difluoro-2,4-dimethoxybenzene.
Proposed Synthetic Workflow
Sources
Application Notes & Protocols: Methyl 2,6-difluoro-3,5-dimethoxybenzoate as a Versatile Building Block for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential applications of Methyl 2,6-difluoro-3,5-dimethoxybenzoate in the field of organic electronics. While direct experimental data for this specific molecule is emerging, its unique combination of electron-withdrawing fluorine atoms and electron-donating methoxy groups on a benzene core makes it a highly promising candidate for the synthesis of novel organic semiconductors. These materials are pivotal for the development of next-generation organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Drawing from established principles in materials science and the known effects of its constituent functional groups, this document outlines potential synthetic pathways and device fabrication protocols. The methodologies presented are based on analogous, well-documented systems, providing a robust starting point for researchers looking to explore the capabilities of this intriguing molecule.
Physicochemical Properties and Electronic Profile
This compound possesses a unique electronic structure. The two fluorine atoms are potent electron-withdrawing groups, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of derivative molecules. This is a crucial attribute for designing stable hole-transporting materials (HTMs) and electron-transporting materials (ETMs). Conversely, the two methoxy groups are electron-donating, which can enhance solubility and influence the molecular packing in thin films, a critical factor for efficient charge transport.[1]
| Property | Value | Source |
| CAS Number | 651734-55-3 | [2] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [3] |
| Molecular Weight | 232.18 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in common organic solvents (e.g., chloroform, THF, toluene) | N/A |
The interplay between the fluorine and methoxy groups suggests that materials derived from this benzoate can have finely tuned electronic properties. The electron-withdrawing nature of the difluoro(methoxy)methyl group, a related structure, has been shown to be moderate, allowing for precise electronic modulation in organic molecules.[4]
Potential Applications in Organic Electronics
The structure of this compound makes it a versatile precursor for several classes of organic electronic materials.
The methoxy groups are known to be beneficial in the design of HTMs for perovskite solar cells and OLEDs.[1][5] They can contribute to favorable intermolecular interactions and improve hole mobility.[1] By incorporating the difluoro-dimethoxybenzene core into larger conjugated systems, such as those based on carbazoles or triarylamines, it is possible to create novel HTMs with enhanced stability and performance.[1] The fluorine atoms can help to deepen the HOMO level, leading to better energy level alignment with perovskite absorbers or emissive layers in OLEDs, and potentially increasing the open-circuit voltage in solar cells.[3]
Workflow for HTM Synthesis and Device Integration
Caption: Synthesis and device fabrication workflow for a novel HTM.
Fluorinated aromatic compounds are widely used in the development of high-performance ETMs for OLEDs and organic solar cells.[6][7][8] The strong electron-withdrawing nature of fluorine helps to lower the LUMO energy level, facilitating efficient electron injection from the cathode. By chemically modifying the ester group of this compound into electron-accepting moieties (e.g., oxadiazole, triazine), novel ETMs can be synthesized.
Conceptual Device Architecture for an Inverted Perovskite Solar Cell
Caption: Inverted perovskite solar cell with a hypothetical ETM.
Molecular doping is a key strategy to enhance the conductivity and charge injection properties of organic semiconductors.[2][9][10][11][12] The electronic properties of this compound, with its combination of electron-donating and withdrawing groups, suggest its potential as a precursor for novel dopants. For instance, derivatization to introduce stronger acceptor groups could lead to effective p-type dopants for HTMs.
Experimental Protocols
The following are detailed, yet hypothetical, protocols for the synthesis and application of materials derived from this compound. These protocols are based on established methodologies for similar compounds.
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is a key intermediate for further functionalization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.3 mmol) in a mixture of THF (20 mL) and deionized water (10 mL).
-
Hydrolysis: Add LiOH (0.31 g, 12.9 mmol) to the solution. Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,6-difluoro-3,5-dimethoxybenzoic acid as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This carboxylic acid can then be coupled with various aromatic amines using standard coupling reagents like HATU or through a Suzuki coupling after conversion to a bromo-derivative to form the final HTM.
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a hypothetical semiconductor derived from this compound.
Materials:
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (gate/dielectric)
-
The synthesized organic semiconductor
-
Chlorobenzene (anhydrous)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source/drain electrodes
-
Spin-coater
-
Thermal evaporator
-
Substrate cleaning solutions (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution processing to improve the film morphology of the organic semiconductor.
-
Semiconductor Deposition: Prepare a solution of the organic semiconductor in chlorobenzene (e.g., 5 mg/mL). Spin-coat the solution onto the treated substrate at 3000 rpm for 60 seconds.
-
Annealing: Anneal the film at a suitable temperature (e.g., 100-150 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.
-
Electrode Deposition: Thermally evaporate Au source and drain electrodes (50 nm) through a shadow mask onto the organic semiconductor layer. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Characterize the OFET performance using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air to measure output and transfer characteristics.
Logical Relationship in OFET Fabrication
Caption: Key stages in the fabrication of a solution-processed OFET.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block for the synthesis of novel organic semiconductors. Its unique substitution pattern offers a compelling avenue for the development of materials with tailored electronic properties. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to unlock the potential of this molecule in next-generation organic electronic devices. Further research into the synthesis of derivatives and their subsequent characterization in devices is essential to fully realize its capabilities.
References
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Adduct-based p-doping of organic semiconductors. Nature Materials, 20(9), 1248-1254. [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. MDPI. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]
-
Doping Approaches for Organic Semiconductors. ResearchGate. [Link]
-
Towards understanding the doping mechanism of organic semiconductors by Lewis acids. Nature Communications. [Link]
-
Doping Approaches for Organic Semiconductors. ResearchGate. [Link]
-
Methoxydiphenylamine-substituted fluorene derivatives as hole transporting materials: role of molecular interaction on device photovoltaic performance. Scientific Reports, 7(1), 150. [Link]
-
Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells. Physical Chemistry Chemical Physics. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. [Link]
-
Air-stable n-channel organic field-effect transistors based on charge-transfer complexes including dimethoxybenzothienobenzothiophene and tetracyanoquinodimethane derivatives. Journal of Materials Chemistry C. [Link]
-
Doped organic field-effect transistors. MedCrave online. [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]
-
Methoxydiphenylaminesubstituted fluorene derivatives as hole transporting materials: Role of molecular interaction on device photovoltaic performance. ResearchGate. [Link]
-
Syntheses of dibenzo[d,d']benzo[2,1-b:3,4-b']difuran derivatives and their application to organic field-effect transistors. ResearchGate. [Link]
-
Fluorinated Naphthalene Diimides as Buried Electron Transport Materials Achieve Over 23% Efficient Perovskite Solar Cells. Advanced Science. [Link]
-
Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing. [Link]
-
Fluorinated Naphthalene Diimides as Buried Electron Transport Materials Achieve Over 23% Efficient Perovskite Solar Cells. PubMed. [Link]
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Application Notes: Nucleophilic Aromatic Substitution (SNAr) on Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the reactivity of Methyl 2,6-difluoro-3,5-dimethoxybenzoate with various nucleophiles. This polysubstituted benzene derivative is a valuable building block in synthetic chemistry, particularly for the construction of complex molecules in drug discovery programs. Its unique substitution pattern—featuring two activating fluorine atoms, a directing ester group, and two methoxy groups—creates a sterically hindered yet electronically activated system for Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the underlying principles governing its reactivity, provide generalized, field-tested protocols for substitution with common nucleophile classes, and offer insights into reaction optimization and troubleshooting.
The Substrate: An Analysis of Inherent Reactivity
This compound presents a fascinating case study in aromatic reactivity. The confluence of multiple substituents dictates its behavior in SNAr reactions. Understanding these influences is critical for predicting reactivity and designing successful synthetic strategies.[1][2]
Electronic Activation for SNAr
Nucleophilic aromatic substitution is fundamentally different from the more common electrophilic aromatic substitution.[3] It requires an electron-poor aromatic ring to be attacked by a nucleophile.[4] The title compound is exceptionally well-primed for this reaction pathway due to the following factors:
-
Powerful Electron-Withdrawing Groups (EWGs): The reaction is accelerated by the presence of EWGs positioned ortho- and/or para- to the leaving group.[3][4] In this molecule, the two fluorine atoms and the methyl ester group (-COOMe) strongly withdraw electron density from the aromatic ring via the inductive effect. This withdrawal polarizes the C-F bonds and creates a significant partial positive charge on the carbons at positions 2 and 6, making them highly susceptible to nucleophilic attack.
-
The Role of Fluorine as a Leaving Group: While typically a poor leaving group in SN1/SN2 reactions, fluorine is an excellent leaving group in the context of SNAr.[5] The rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized carbanion intermediate (the Meisenheimer complex).[6] Fluorine's high electronegativity maximally activates the ring for this initial attack, which is the slow step, making the subsequent C-F bond cleavage less critical to the overall reaction rate.[5]
-
Methoxy Group Influence: The two methoxy groups at the 3- and 5-positions donate electron density through resonance (+R effect) but are weakly electron-withdrawing through induction (-I effect). While resonance donation typically deactivates a ring towards nucleophilic attack, their meta-position relative to the fluorine leaving groups minimizes this deactivating resonance effect on the reaction center.
Sources
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Application Notes and Protocols for the Strategic Derivatization of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Introduction
In the landscape of modern drug discovery and materials science, fluorinated and poly-substituted aromatic scaffolds are of paramount importance. The strategic introduction of fluorine atoms and methoxy groups can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. Methyl 2,6-difluoro-3,5-dimethoxybenzoate (MDFMB) is a synthetically versatile building block, offering multiple, distinct reaction sites for chemical modification. Its unique substitution pattern—featuring an electron-withdrawing ester, two ortho-fluorine atoms, and two meta-methoxy groups—creates a nuanced electronic environment that enables a wide array of chemical transformations.
This guide provides a comprehensive overview of the reactivity of MDFMB and details robust protocols for its derivatization. We will explore transformations at the methyl ester, nucleophilic substitution of the activated fluorine atoms, and cleavage of the methoxy ethers. The methodologies herein are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the synthesis of novel chemical entities.
Physicochemical Properties & Reactivity Analysis
The reactivity of MDFMB is dictated by the interplay of its functional groups. The methyl ester and the highly electronegative fluorine atoms act as electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. Conversely, the methoxy groups are electron-donating through resonance, though their inductive effect is withdrawing. This electronic push-pull system makes MDFMB a fascinating substrate for selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 651734-55-3[1] |
| Molecular Formula | C₁₀H₁₀F₂O₄[2][3] |
| Molecular Weight | 232.18 g/mol [3] |
| Appearance | Solid[3] |
| Storage | 2-8°C |
The primary sites for derivatization are illustrated below, each offering a distinct vector for molecular elaboration.
Core Derivatization Protocols: Ester Group Transformations
The methyl ester is arguably the most versatile functional handle on the MDFMB scaffold. Its conversion to a carboxylic acid, amide, or alcohol opens up a vast chemical space for further functionalization.
Protocol: Saponification to 2,6-difluoro-3,5-dimethoxybenzoic Acid
Rationale: The conversion of the methyl ester to its corresponding carboxylic acid is a foundational step for many synthetic routes, most notably for subsequent amide bond formation using standard coupling reagents (e.g., HATU, EDC). Saponification, the hydrolysis of an ester under basic conditions, is a highly reliable and scalable reaction. Lithium hydroxide (LiOH) is often preferred in a mixed aqueous/organic solvent system (e.g., THF/water or Methanol/water) as it minimizes potential side reactions and is effective at moderate temperatures.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add a 3:1 mixture of tetrahydrofuran (THF) and water (approximately 0.1 M concentration relative to the substrate). Stir until all solid has dissolved.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (approx. 20-25°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up (Acidification): Once the reaction is complete, reduce the volume of THF using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often of high purity, but can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.
Table 2: Representative Data for Saponification
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (LC-MS) | >98% |
| ¹H NMR | Expect disappearance of methyl ester singlet (~3.9 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm). |
Protocol: Direct Amidation using DABAL-Me₃
Rationale: While the two-step process of saponification followed by amide coupling is robust, direct conversion of the ester to an amide offers a more atom-economical route. This transformation is challenging with unactivated esters, but the use of Lewis acidic promoters like trimethylaluminum (AlMe₃) can facilitate the reaction. Due to the pyrophoric nature of neat AlMe₃, a stable, easy-to-handle adduct with 1,4-diazabicyclo[2.2.2]octane (DABCO), known as DABAL-Me₃, is an excellent alternative that releases AlMe₃ in situ.[4] This method is particularly effective for coupling with primary amines.
Step-by-Step Methodology:
-
Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the desired primary amine (2.0 eq) in anhydrous toluene (approx. 0.2 M).
-
Reagent Addition: Add DABAL-Me₃ (2.0 eq) portion-wise at room temperature. The mixture may exotherm slightly. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the amine/DABAL-Me₃ mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitoring: Track the consumption of the starting ester via TLC or LC-MS.
-
Work-up (Quenching): Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously for 1 hour until the phases become clear.
-
Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Protocol: Reduction to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
Rationale: The reduction of the ester to a primary benzyl alcohol provides a valuable intermediate for subsequent reactions such as etherification, oxidation to the aldehyde, or conversion to a benzylic halide. Ester reduction requires a powerful hydride source; sodium borohydride (NaBH₄) is generally not reactive enough. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, providing high yields under mild conditions.[5]
Step-by-Step Methodology:
-
Setup: To a flame-dried, nitrogen-purged three-neck flask fitted with a dropping funnel and condenser, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (approx. 0.5 M). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up (Fieser Quench): Cool the reaction back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol is often clean but can be purified further by silica gel chromatography if needed.
Core Derivatization Protocols: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The SNAr reaction is a powerful tool for C-F bond functionalization in electron-deficient aromatic systems.[6] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The electron-withdrawing ester group at the C1 position helps to stabilize this negative charge, particularly when it is delocalized to the ortho and para positions. In the second step, the leaving group is expelled, and aromaticity is restored. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial, rate-determining nucleophilic attack.[7][8]
Protocol: Substitution with O-Nucleophiles (Phenoxides)
Rationale: The displacement of a fluoride with an oxygen nucleophile, such as a phenoxide, creates a diaryl ether linkage, a common motif in bioactive molecules. The reaction requires a strong base to deprotonate the phenol, generating the active nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it solvates the cation but not the nucleophile, enhancing its reactivity.
Step-by-Step Methodology:
-
Setup: In a nitrogen-purged flask, dissolve the desired phenol (1.2 eq) in anhydrous DMF (approx. 0.3 M).
-
Base Addition: Add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.3 eq, use with extreme caution) at room temperature. Stir for 30 minutes to ensure complete formation of the phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Reaction: Heat the mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the phenoxide.
-
Monitoring: Monitor the reaction by LC-MS. Note that mono-substitution is the most likely outcome. Di-substitution would require much harsher conditions.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Core Derivatization Protocols: O-Demethylation
Rationale: The selective or complete cleavage of aryl methyl ethers to the corresponding phenols (hydroxyl groups) is a critical transformation.[9] Phenols are versatile handles for introducing new functionality via etherification, esterification, or for use in coupling reactions. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose, as it coordinates to the ether oxygen, followed by nucleophilic attack of the bromide on the methyl group.[9] This reaction is often performed at low temperatures to control its high reactivity.
Protocol: Global Demethylation using Boron Tribromide (BBr₃)
Step-by-Step Methodology:
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (2.5-3.0 eq to cleave both methoxy groups) dropwise via syringe, keeping the internal temperature below -70°C. A dark-colored complex may form.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS. Note that the ester group may also be cleaved under these conditions, leading to the dihydroxy carboxylic acid.
-
Work-up (Quenching): Cool the reaction to 0°C and very slowly and cautiously quench by the dropwise addition of methanol, followed by water.
-
Isolation: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should be purified by silica gel chromatography to yield the di-hydroxy derivative.
Troubleshooting & Optimization
Table 3: Common Issues and Recommended Solutions
| Reaction | Problem | Possible Cause(s) | Recommended Solution(s) |
| Saponification | Incomplete Reaction | Insufficient base; Low temperature; Short reaction time. | Increase base to 2.0 eq; Gently warm to 40°C; Extend reaction time and monitor by LC-MS. |
| Direct Amidation | Low Yield | Poorly reactive amine; Incomplete activation. | Switch to the two-step saponification/amide coupling route; Increase reaction temperature or time. |
| Reduction | Complex Mixture | Over-reduction or side reactions. | Ensure slow, controlled addition of substrate at 0°C; Use a fresh, titrated bottle of LiAlH₄. |
| SNAr | No Reaction | Poor nucleophile; Insufficient temperature. | Use a stronger base (e.g., NaH instead of K₂CO₃); Increase reaction temperature in increments of 10-20°C; Switch to a more polar solvent like DMSO. |
| Demethylation | Incomplete Cleavage | Insufficient BBr₃; Short reaction time. | Increase equivalents of BBr₃ to 3.0-4.0 eq; Allow the reaction to stir overnight at room temperature. |
Summary and Outlook
This compound stands out as a highly valuable and adaptable scaffold for chemical synthesis. The distinct reactivity of its ester, fluoro, and methoxy functionalities allows for a programmed and selective approach to derivatization. The protocols detailed in this guide provide robust and reproducible methods for accessing a wide range of derivatives, including carboxylic acids, amides, alcohols, aryl ethers, and phenols. These derivatives serve as key intermediates for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals, where the modulation of physicochemical properties is critical for success.
References
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Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. Retrieved from [Link]
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Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (n.d.). Blucher Chemistry Proceedings. Retrieved from [Link]
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. (2006). Google Patents.
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Demethylation of dimethoxybenzenes using nucleophilic reagents. (n.d.). ResearchGate. Retrieved from [Link]
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Twitty, C. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]
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Amide Bond Formation Using an Air-Stable Source of AlMe3. (2010). ResearchGate. Retrieved from [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
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This compound. (n.d.). Crysdot LLC. Retrieved from [Link]
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HIGHLY EFFICIENT AND SCALABLE PROCESS FOR DEMETHYLATION OF 6-(2,4-DIMETHOXYBENZOYL)CHROMEN-2-ONE AND OTHER ARYL METHYL ETHERS. (n.d.). J-GLOBAL. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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Demethylation. (n.d.). Wikipedia. Retrieved from [Link]
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This compound. (n.d.). 3ASenrise. Retrieved from [Link]
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An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved from [Link]
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(PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). ResearchGate. Retrieved from [Link]
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Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (2022). PubMed Central. Retrieved from [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2009). MDPI. Retrieved from [Link]
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(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). ResearchGate. Retrieved from [Link]
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Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[1]uril. (2020). ResearchGate. Retrieved from [Link]
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3-Methoxybenzoic acid, 2,6-difluoro-.alpha.-methylbenzyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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Design and Synthesis of Novel Heterobiaryl Amides as Metabotropic Glutamate Receptor Subtype 5 Antagonists. (2012). PubMed Central. Retrieved from [Link]
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Methyl 3,4,5-trimethoxybenzoate. (2012). ResearchGate. Retrieved from [Link]
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2,6-Difluoro-3-methylbenzoic acid, octyl ester. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols for Methyl 2,6-difluoro-3,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the use of Methyl 2,6-difluoro-3,5-dimethoxybenzoate (CAS No. 651734-55-3), a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide synthesizes information from analogous structures and established principles of organic chemistry to provide robust, field-proven protocols and theoretical grounding. We will explore the compound's physicochemical properties, propose a detailed synthetic pathway, and outline protocols for key transformations such as ester hydrolysis and nucleophilic aromatic substitution. The strategic importance of the unique substitution pattern—combining the electron-withdrawing effects of fluorine with the electron-donating nature of methoxy groups—will be a central theme, highlighting its utility as a versatile building block in drug discovery.[1][2][3]
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[3][4][5][6][7] this compound is a particularly noteworthy scaffold. The vicinal fluorine atoms create a highly electron-deficient region on the aromatic ring, making it susceptible to specific chemical transformations while also potentially blocking sites of metabolic oxidation.[3] The methoxy groups, in contrast, are electron-donating, creating a complex electronic environment that can be exploited for selective reactions and to modulate interactions with biological receptors. This guide serves to unlock the potential of this valuable, yet under-documented, chemical entity.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data presented below is a consolidation of information from chemical suppliers and predicted values based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 651734-55-3 | [8][9][10] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | |
| Molecular Weight | 232.18 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Storage Temperature | 2-8°C | [9] |
| SMILES Code | O=C(OC)C1=C(F)C(OC)=CC(OC)=C1F |
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[11][12][13]
-
¹H NMR: Expect distinct singlets for the methyl ester protons (~3.9 ppm) and the two methoxy group protons (~4.0-4.2 ppm). A triplet or multiplet for the single aromatic proton is also expected.
-
¹³C NMR: Signals for the ester carbonyl, aromatic carbons (showing C-F coupling), and the methyl carbons of the ester and methoxy groups will be present.
-
¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.[11][12]
-
IR Spectroscopy: Characteristic peaks for C=O stretching (ester) around 1720-1740 cm⁻¹, C-F stretching around 1100-1300 cm⁻¹, and C-O stretching (ether and ester) around 1000-1300 cm⁻¹.
Synthesis Protocol: A Retrosynthetic Approach
There is no standard, published synthesis for this compound. The following protocol is a proposed multi-step synthesis based on established methods for preparing polysubstituted benzene derivatives.[14][15] The strategy involves the sequential functionalization of a commercially available starting material.
Diagram 1: Proposed Retrosynthetic Pathway
Caption: Retrosynthetic analysis for the synthesis of the target compound.
Protocol 3.1: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
This key intermediate is synthesized from a trifluorinated precursor via a double nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom para to the carboxylic acid is most activated towards substitution.
Materials:
-
2,4,6-Trifluorobenzoic Acid
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trifluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (2.5 eq) portion-wise to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon). An exotherm may be observed.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,6-difluoro-3,5-dimethoxybenzoic acid, which can be purified by recrystallization or column chromatography.[16][17]
Protocol 3.2: Fischer Esterification to Yield this compound
This is a classic acid-catalyzed esterification.[18][19]
Materials:
-
2,6-Difluoro-3,5-dimethoxybenzoic Acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the synthesized benzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Application Protocols: Key Chemical Transformations
The unique electronic properties of the target compound allow for several key transformations, making it a versatile intermediate.
Diagram 2: Key Reaction Pathways
Caption: Major reactions of the title compound.
Protocol 4.1: Hydrolysis of the Sterically Hindered Ester
Due to the ortho-difluoro substitution, the ester group is sterically hindered. Standard saponification may be slow; therefore, more robust conditions are recommended.[20][21][22][23]
Rationale: This reaction is crucial for converting the methyl ester into a carboxylic acid, which can then be used to form amides, acid chlorides, or other derivatives, significantly expanding the synthetic utility of the scaffold.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Water
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve potassium tert-butoxide (3.0 eq) in anhydrous DMSO.
-
Add water (1.5 eq) to the solution to generate "anhydrous hydroxide" in situ.[21]
-
Add the ester (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Protocol 4.2: Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms are activated towards SNAr by the ortho/para ester group. However, their reactivity is somewhat attenuated by the electron-donating methoxy groups. This protocol provides a general method for substitution with an amine nucleophile.[24][25][26][27][28]
Rationale: SNAr reactions allow for the introduction of a wide variety of substituents (e.g., amines, thiols, alcohols) onto the aromatic ring, which is a key strategy for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of the ester (1.0 eq) in anhydrous DMF, add the amine (2.0-3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-150°C in a sealed tube or under reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography to isolate the mono-substituted product. Note that regioselectivity may be an issue, and careful characterization of the product is essential.
Safety and Handling
Fluorinated organic compounds require careful handling.[29][30][31][32][33]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[29]
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
In case of contact:
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[29]
Conclusion
This compound represents a synthetically versatile and strategically valuable building block for drug discovery and materials science. Its unique electronic and steric properties, stemming from the combination of difluoro and dimethoxy substitution, offer a rich platform for chemical exploration. While specific literature on this compound is sparse, the application of established synthetic and derivatization protocols, as outlined in this guide, provides a solid foundation for researchers to leverage its potential. The protocols herein are intended as a starting point, and optimization may be required for specific applications.
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- Organic Chemistry Portal. (2007).
- Royal Society of Chemistry. (2023).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory settings.
The synthesis of highly substituted fluoroaromatic compounds presents unique challenges. This guide addresses the most common issues encountered during the preparation of this compound, focusing on a robust and scalable two-step synthetic sequence.
Synthesis Overview: A Two-Step Approach
The most reliable pathway to this compound begins with a commercially available, activated polyfluorinated aromatic compound, followed by a standard esterification. This strategy leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where the high electronegativity of fluorine atoms activates the benzene ring for substitution by nucleophiles.
The overall synthetic workflow is as follows:
-
Step 1: Double Nucleophilic Aromatic Substitution (SNAr): 2,3,5,6-Tetrafluorobenzoic acid is reacted with sodium methoxide. The electron-withdrawing carboxylic acid group activates the ring, directing the methoxy groups to substitute the fluorine atoms at the 3- and 5-positions to yield 2,6-difluoro-3,5-dimethoxybenzoic acid.
-
Step 2: Fischer Esterification: The resulting substituted benzoic acid is esterified using methanol with an acid catalyst to produce the final target molecule, this compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr)
This step is critical for establishing the correct substitution pattern. Success depends on the quality of reagents, reaction conditions, and careful control of stoichiometry.
Q1: My reaction shows low or no conversion of the 2,3,5,6-tetrafluorobenzoic acid starting material. What are the likely causes?
A1: This is a common issue often traced back to the nucleophile or the reaction environment.
-
Possible Cause 1: Inactive Nucleophile. Sodium methoxide is highly hygroscopic and can decompose upon exposure to atmospheric moisture, reducing its nucleophilicity.
-
Expert Recommendation: Always use freshly prepared sodium methoxide or a recently purchased bottle of high-purity, anhydrous reagent. If preparing it yourself from sodium metal and methanol, ensure the complete consumption of sodium and use anhydrous methanol.
-
-
Possible Cause 2: Presence of Water. Water can compete with the methoxide as a nucleophile and can also protonate the methoxide, rendering it inactive.
-
Expert Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous methanol as the solvent. Even small amounts of water can significantly impede SNAr reactions on electron-deficient rings.
-
-
Possible Cause 3: Insufficient Temperature. While SNAr on activated fluoroaromatics is often efficient, it still requires sufficient thermal energy to overcome the activation barrier.
-
Expert Recommendation: The reaction is typically run at the reflux temperature of methanol (~65 °C). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Q2: I'm observing a mixture of products, including mono-substituted intermediates and other isomers. How can I improve the selectivity?
A2: Formation of a product mixture points to issues with stoichiometry or temperature control, which affect the regioselectivity.
-
Possible Cause 1: Incorrect Stoichiometry. To achieve double substitution, a molar excess of sodium methoxide is required. Using less than two equivalents will logically result in a mixture of starting material, mono-substituted product, and di-substituted product.
-
Expert Recommendation: Use a slight excess of sodium methoxide (e.g., 2.1 to 2.2 equivalents) to drive the reaction to completion. This ensures that once the first substitution occurs, there is sufficient nucleophile available to promote the second substitution.
-
-
Possible Cause 2: Why this Regioselectivity? The substitution occurs at the 3- and 5-positions due to the electronic directing effects of the carboxylic acid group, which strongly activates the ortho (2,6) and para (not present) positions. However, the ortho positions are also subject to significant steric hindrance from the carboxyl group. The meta (3,5) positions are less sterically hindered and still sufficiently activated for substitution to occur preferentially.
-
Expert Recommendation: Maintain a steady reflux temperature. Drastic temperature fluctuations can sometimes lead to less-selective side reactions. The key to clean conversion is controlled stoichiometry and consistent heating.
-
Part 2: Troubleshooting the Fischer Esterification
Fischer esterification is a classic, equilibrium-driven reaction. The primary challenge is pushing the equilibrium towards the product side to achieve a high yield.[1]
Q1: A significant amount of the starting carboxylic acid remains even after several hours of reflux. How can I drive the reaction to completion?
A1: This is the quintessential challenge of Fischer esterification. The reaction is reversible, and the water produced as a byproduct can hydrolyze the ester back to the starting materials.[1]
-
Possible Cause 1: Equilibrium Limitation. According to Le Châtelier's principle, to shift the equilibrium to the right, you must either add an excess of a reactant or remove a product.
-
Expert Recommendation: The most practical solution is to use a large excess of methanol. Using methanol as the reaction solvent ensures its concentration remains high throughout the reaction, effectively pushing the equilibrium toward the methyl ester product.[1]
-
-
Possible Cause 2: Inactive or Insufficient Catalyst. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Expert Recommendation: Use a catalytic amount (e.g., 5-10 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is fresh, as old reagents can absorb water and lose activity.
-
-
Possible Cause 3: Presence of Water. Any water present at the start of the reaction will inhibit it.
-
Expert Recommendation: Use anhydrous methanol and ensure your starting 2,6-difluoro-3,5-dimethoxybenzoic acid is thoroughly dry. For particularly stubborn reactions, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed, though this is often unnecessary when using a large excess of methanol.
-
Q2: My final product is a dark-colored oil or solid, not the expected white/off-white solid. What causes this discoloration?
A2: Discoloration is typically due to impurities, which can arise from degradation or carry-over from the previous step.[2]
-
Possible Cause 1: Thermal Degradation. Although generally stable, prolonged heating at high temperatures in the presence of a strong acid can cause some aromatic compounds to decompose, forming colored byproducts.
-
Expert Recommendation: Monitor the reaction closely by TLC. Once the starting material is consumed, do not continue to reflux unnecessarily. Work up the reaction promptly.
-
-
Possible Cause 2: Impurities from SNAr Step. If the starting acid was not properly purified, those impurities will be carried through to the final product.
-
Expert Recommendation: Ensure the 2,6-difluoro-3,5-dimethoxybenzoic acid is of high purity before beginning the esterification. If it is discolored, consider recrystallizing it or purifying it by column chromatography first.
-
-
Purification Tip: If your crude ester is discolored, you can often remove colored impurities by dissolving the crude product in a suitable solvent (like ethyl acetate), adding a small amount of activated carbon, stirring or gently heating for 15-20 minutes, and then filtering through a pad of celite before concentrating.[2]
Caption: Decision workflow for troubleshooting low yield in Fischer esterification.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,5,6-tetrafluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to the flask (approx. 10-15 mL per gram of starting acid).
-
Nucleophile: In a separate flask, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol. Add this solution dropwise to the stirred solution of the benzoic acid at room temperature.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~65 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid). The reaction is typically complete in 4-8 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and remove the methanol via rotary evaporation.
-
Isolation: Dissolve the resulting residue in water and acidify to pH ~1-2 with concentrated HCl. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if further purification is needed.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (15-20 times the volume of the acid).
-
Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Gently reflux the mixture for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 8:2 hexane:ethyl acetate) until the starting acid spot disappears.
-
Workup: Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (until effervescence ceases), and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.
Summary of Reaction Parameters
| Parameter | Step 1: SNAr | Step 2: Esterification |
| Key Reagents | 2,3,5,6-Tetrafluorobenzoic Acid, NaOMe | 2,6-Difluoro-3,5-dimethoxybenzoic Acid, H₂SO₄ |
| Solvent | Anhydrous Methanol | Anhydrous Methanol |
| Stoichiometry | NaOMe: >2.0 eq | H₂SO₄: 0.05-0.1 eq; Methanol: Large excess |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) |
| Typical Time | 4 - 8 hours | 4 - 6 hours |
| Typical Yield | 80 - 90% | 85 - 95% |
References
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules.
- CHIMIA. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale.
- Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Organic-Chemistry.org.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- BenchChem. (2025).
- ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research.
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (2008). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
- ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research.
- Google Patents. (2020).
- Google Patents. (2016).
- PubMed. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E.
- Google Patents. (1991).
- Google Patents. (1992).
- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- ChemScene. (n.d.). 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.
- MySkinRecipes. (n.d.).
- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
- Google Patents. (2011). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran.
- ResearchGate. (n.d.). Efficient synthesis of 2,3,4,5-tetramethoxy-6-methylbenzoic acid.
Sources
Purification methods for "Methyl 2,6-difluoro-3,5-dimethoxybenzoate"
Welcome to the technical support resource for Methyl 2,6-difluoro-3,5-dimethoxybenzoate (CAS No. 651734-55-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key chemical intermediate. Our goal is to provide practical, experience-driven advice to help you achieve the desired purity for your downstream applications.
Compound Overview and Physicochemical Properties
This compound is a substituted aromatic ester. The presence of two electron-withdrawing fluorine atoms and two electron-donating methoxy groups on the benzene ring gives it unique electronic properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
Achieving high purity is critical, as residual starting materials or by-products can interfere with subsequent synthetic steps or compromise the biological activity and safety of the final product. The information below summarizes the key physical properties to consider when designing a purification strategy.
| Property | Value | Source |
| CAS Number | 651734-55-3 | [3] |
| Molecular Formula | C₁₀H₁₀F₂O₄ | [4][5] |
| Molecular Weight | 232.18 g/mol | [4] |
| Appearance | Solid (likely white to off-white crystalline powder) | [4] |
| Purity (Typical) | ≥95% | [4][6] |
Note: Specific experimental data like melting and boiling points for this exact compound are not widely published. Properties are inferred from its solid state and data from structurally similar compounds.
Choosing Your Purification Strategy
The optimal purification method depends on the nature of the impurities and the scale of your reaction. The flowchart below provides a logical workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities typically arise from the synthesis reaction itself. Assuming the product is synthesized via the esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid with methanol, you should look for:
-
Unreacted Starting Material: 2,6-difluoro-3,5-dimethoxybenzoic acid. This is a highly polar, acidic impurity.
-
Residual Acid Catalyst: If an acid catalyst like sulfuric acid was used.[7][8]
-
Byproducts from Side Reactions: Depending on the synthetic route, other related aromatic compounds could be present.
Q2: How can I quickly assess the purity of my sample and identify these impurities?
A2: A combination of techniques is recommended for a comprehensive assessment:[9]
-
Thin Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your crude mixture.[10] The unreacted benzoic acid will typically have a much lower Rf value (be more polar) than the desired ester product. Use a mobile phase like hexane:ethyl acetate and visualize under UV light (254 nm).[10]
-
¹H NMR Spectroscopy: Provides structural confirmation of your product and can reveal the presence of impurities. The acidic proton of the carboxylic acid starting material will be a broad singlet far downfield (typically >10 ppm), which is absent in the pure ester.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on purity.[9] A reverse-phase C18 column with a mobile phase like acetonitrile and water (often with a small amount of formic acid) is a good starting point for analysis.[9][11]
Q3: What are the recommended storage conditions for the purified compound?
A3: Store the purified solid in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[1] For long-term stability, especially if used as an analytical standard, storage in a desiccator or under an inert atmosphere (nitrogen or argon) is advisable.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most effective and scalable method for purifying this solid compound, especially for removing less polar or trace impurities.[12] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities have different solubility profiles.[12]
Caption: Troubleshooting common issues in recrystallization.
Q: My compound won't dissolve in any single solvent I try.
A: This is a perfect scenario for a dual-solvent system.[13] Find a solvent in which your compound is highly soluble (e.g., ethyl acetate, acetone) and a second "anti-solvent" in which it is poorly soluble (e.g., hexane, water).[14] Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy. Re-heat gently to get a clear solution, then allow it to cool slowly.
Q: My product is a colored solid, but it should be white. How can I remove the color?
A: Colored impurities are often large, polar molecules that can sometimes be removed with activated carbon.[9] After dissolving your crude product in the hot recrystallization solvent, add a very small amount (e.g., 1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then perform a hot gravity filtration through fluted filter paper or Celite to remove the carbon before allowing the filtrate to cool and crystallize.[9][15]
Troubleshooting Guide: Flash Column Chromatography
When recrystallization fails to provide adequate purity, flash column chromatography is the method of choice for separating compounds with different polarities.[9][13]
Q: I'm seeing multiple spots on my TLC plate after the column. How can I improve separation?
A: Poor separation is usually a solvent system issue.[10][16]
-
The Problem: Your chosen eluent may be too polar, causing all compounds to move too quickly (high Rf values), or not polar enough, causing them to stick to the baseline (low Rf values).
-
The Solution: The ideal TLC shows your desired product with an Rf value of approximately 0.25-0.35, with good separation from other spots.
-
If spots are too high (high Rf), decrease the eluent's polarity (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).
-
If spots are too low (low Rf), increase the eluent's polarity (e.g., move from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc).[10]
-
Q: My compound is streaking on the TLC plate and the column.
A: Streaking can be caused by several factors:
-
Acidity/Basicity: The target molecule is neutral, but if you have acidic impurities (like the starting benzoic acid), they can interact strongly with the silica gel. Adding a tiny amount of acetic acid (~0.5%) to your eluent can sometimes improve the peak shape of acidic compounds, though it's generally better to remove them with a basic wash first.
-
Overloading: You have loaded too much sample onto the TLC plate or the column.[16] For column chromatography, a general rule is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Insolubility: The sample was not fully dissolved when loaded. Ensure complete dissolution in a minimal amount of solvent before loading onto the column.
Q: I can't get my product to elute from the column.
A: This indicates your eluent system is not polar enough to displace the compound from the silica gel.[16]
-
The Solution: Gradually increase the polarity of your mobile phase. If you started with 9:1 Hexane:EtOAc, you can switch to 7:3, then 1:1, and so on. This is known as a gradient elution and is highly effective for separating compounds with a wide range of polarities.[9]
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point, assuming the compound has moderate to high solubility in hot ethanol and low solubility in water.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.[12]
-
Induce Precipitation: While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of hot ethanol to the turbid mixture until it becomes a clear solution again. This ensures the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[12]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to rinse away any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol assumes TLC analysis has determined that an 8:2 Hexane:Ethyl Acetate mixture provides good separation.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles. Top the silica with a thin layer of sand.
-
Sample Loading: Dissolve the crude product (e.g., 250 mg) in a minimal volume of dichloromethane or ethyl acetate. Add ~500 mg of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[10]
-
Loading onto Column: Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand on top of the sample.
-
Elution: Fill the column with the starting eluent (8:2 Hexane:EtOAc). Use positive pressure (flash) to push the solvent through the column, collecting the eluting solvent in fractions (e.g., test tubes).[9]
-
Monitoring: Spot each fraction (or every few fractions) onto a TLC plate to track the separation. A TLC plate can be run on multiple fractions simultaneously to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound | 651734-55-3 [chemicalbook.com]
- 4. Benzoic acid, 2,6-difluoro-3,5-dimethoxy-, methyl ester [cymitquimica.com]
- 5. This compound|CAS 651734-55-3|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 6. calpaclab.com [calpaclab.com]
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- 8. youtube.com [youtube.com]
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- 11. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Purification [chem.rochester.edu]
- 15. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 16. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this key aromatic building block. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the key stages where impurities can be introduced?
A1: A plausible and common synthetic strategy involves a two-stage process: first, the synthesis of the precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, followed by its esterification. Impurities can arise at each stage of this process.
Synthesis of 2,6-difluoro-3,5-dimethoxybenzoic acid: A likely precursor synthesis starts from a highly halogenated benzene derivative, such as 1,2,3,5-tetrafluorobenzene. The synthesis proceeds through nucleophilic aromatic substitution to introduce the methoxy groups, followed by functional group manipulations to install the carboxylic acid. A representative, though not explicitly published for this exact molecule, multi-step synthesis could involve nitration, methoxylation, reduction of the nitro group, and finally, conversion to the carboxylic acid. Each of these steps is a potential source of impurities.
Esterification: The final step is the esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid with methanol. Due to the steric hindrance from the two ortho-fluorine atoms, standard Fischer-Speier esterification conditions may be sluggish, leading to incomplete conversion.
Troubleshooting Guide: Common Impurities and Their Resolution
This section details specific impurities that may be encountered, their likely causes, and strategies for their detection and elimination.
Issue 1: Incomplete Esterification - Presence of Starting Material
-
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to 2,6-difluoro-3,5-dimethoxybenzoic acid. The ¹H NMR spectrum may show a broad singlet corresponding to the carboxylic acid proton.
-
Cause: The ortho-difluoro substitution on the benzoic acid sterically hinders the approach of methanol to the carbonyl carbon, slowing down the rate of Fischer esterification.
-
Resolution:
-
Reaction Optimization: Drive the equilibrium towards the product by using a large excess of methanol, which also serves as the solvent. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC.
-
Alternative Esterification Methods: For sterically hindered acids, more reactive reagents can be employed. Consider using trifluoroacetic anhydride or activating the carboxylic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
-
Issue 2: Partially Methylated or Demethylated Impurities
-
Symptom: HPLC-MS analysis reveals peaks with molecular weights corresponding to the loss of one or more methyl groups from the desired product or its precursors. The ¹H NMR spectrum may show additional methoxy signals or the appearance of phenolic hydroxyl protons.
-
Cause:
-
Incomplete Methylation: During the synthesis of the benzoic acid precursor, if a phenolic intermediate is methylated (e.g., using dimethyl sulfate), the reaction may be incomplete, leaving one or more hydroxyl groups unreacted.[2]
-
Demethylation: Harsh acidic or basic conditions during workup or purification can lead to the cleavage of the methoxy ether bonds.
-
-
Resolution:
-
Reaction Control: Ensure complete methylation by using a sufficient excess of the methylating agent and an appropriate base. Monitor the reaction to completion.
-
Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use milder conditions for any necessary pH adjustments.
-
Issue 3: Regioisomeric Impurities
-
Symptom: Complex aromatic signals in the ¹H and ¹⁹F NMR spectra that cannot be assigned to the desired product. HPLC analysis may show closely eluting peaks with the same mass as the product.
-
Cause: If the synthesis of the benzoic acid precursor involves aromatic substitution reactions on a polysubstituted ring, there is a possibility of forming regioisomers. For example, if a starting material with existing substituents is used, the new functional groups may not be introduced at the desired positions.
-
Resolution:
-
Careful Selection of Starting Materials: Choose starting materials that will direct the incoming substituents to the correct positions.
-
Purification: Regioisomers can often be separated by column chromatography, though it may require careful optimization of the solvent system. Recrystallization can also be effective if the isomers have different solubilities. Differentiating regioisomers often requires advanced NMR techniques like 2D NMR (COSY, HMBC, HSQC).[3]
-
Issue 4: Hydrolysis of the Ester Product
-
Symptom: The presence of 2,6-difluoro-3,5-dimethoxybenzoic acid in the final product, even after a seemingly complete reaction.
-
Cause: The ester can be hydrolyzed back to the carboxylic acid during the workup, especially if the product is exposed to aqueous acid or base for an extended period.[4][5]
-
Resolution:
-
Minimize Contact with Aqueous Acid/Base: Perform extractions and washes efficiently.
-
Neutral Workup: If possible, design a workup procedure that avoids strongly acidic or basic conditions.
-
Thorough Drying: Ensure all organic extracts are thoroughly dried before solvent removal to prevent hydrolysis upon storage.
-
Issue 5: Decarboxylation Impurity
-
Symptom: Presence of 1,3-difluoro-2,4-dimethoxybenzene in the product mixture, detectable by GC-MS or LC-MS.
-
Cause: Thermal stress on 2,6-difluoro-3,5-dimethoxybenzoic acid, particularly at high temperatures, can lead to decarboxylation.[6][7][8] This is more likely to occur if the esterification reaction is carried out at very high temperatures for a prolonged time.
-
Resolution:
-
Moderate Reaction Temperatures: Avoid excessive heating during the esterification and purification steps.
-
Vacuum Distillation: If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
-
Analytical Characterization of Impurities
The following table summarizes the expected analytical signatures for the common impurities.
| Impurity | Analytical Technique | Expected Observations |
| 2,6-difluoro-3,5-dimethoxybenzoic acid (Starting Material) | HPLC-UV | A distinct peak, typically with a different retention time than the ester. |
| ¹H NMR | Presence of a broad singlet for the carboxylic acid proton (often >10 ppm). | |
| MS (ESI-) | [M-H]⁻ ion corresponding to the molecular weight of the acid. | |
| Partially Methylated Analogues | HPLC-MS | Peaks with m/z values corresponding to the loss of one or more CH₂ units. |
| ¹H NMR | Appearance of phenolic -OH protons and potentially different chemical shifts for the remaining methoxy groups. | |
| Regioisomers | HPLC | Closely eluting peaks, may co-elute under standard conditions. |
| NMR (¹H, ¹⁹F, 2D) | Different coupling patterns and chemical shifts in the aromatic region.[3][9][10] | |
| 1,3-difluoro-2,4-dimethoxybenzene (Decarboxylation Product) | GC-MS | A more volatile component with a molecular ion corresponding to the decarboxylated product. |
| ¹H NMR | Absence of the methyl ester singlet and a different aromatic proton signal pattern. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq.).
-
Reagent Addition: Add a large excess of anhydrous methanol (20-50 eq.). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Impurity Analysis by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: A typical gradient might be 30-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Synthesis and Impurity Formation
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 3. Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Guide Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related fluorinated aromatic compounds. As a key building block in various research and development pipelines, achieving a high-purity, high-yield synthesis is paramount.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations for common side reactions encountered during the synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome synthetic challenges, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.
Question 1: Why is my yield of this compound consistently low?
Low yield is one of the most common frustrations in synthesis. The primary cause is often an incomplete reaction, driven by equilibrium limitations or suboptimal conditions. The most prevalent synthetic route is the esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid.
Possible Cause 1: Reversible Reaction Equilibrium
-
Causality: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible process.[1] Water, a byproduct of the reaction, can hydrolyze the ester product back to the starting carboxylic acid, shifting the equilibrium to the left and reducing the yield.
-
Recommended Solution:
-
Use Excess Alcohol: Employing the alcohol (anhydrous methanol) as the solvent ensures a large molar excess, driving the reaction forward according to Le Châtelier's principle.[1]
-
Water Removal: Ensure all glassware is thoroughly dried and use anhydrous grade methanol and sulfuric acid. While not always practical on a lab scale, azeotropic removal of water can be considered for larger-scale reactions.
-
Possible Cause 2: Inactive Catalyst or Insufficient Catalyst Loading
-
Causality: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An old or degraded catalyst will be ineffective.
-
Recommended Solution:
-
Use a fresh, unopened bottle of concentrated sulfuric acid.
-
Ensure a catalytic amount (typically 5-10 mol%) is used. Insufficient catalyst will result in a slow or stalled reaction.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Causality: The rate of esterification is highly dependent on temperature and time. Insufficient heat or a short reaction time will lead to incomplete conversion of the starting material.
-
Recommended Solution:
-
Temperature: Ensure the reaction is maintained at a gentle reflux (approx. 65°C for methanol).[2]
-
Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Question 2: My final product contains a significant amount of the starting carboxylic acid, even after a long reaction time. What's wrong?
This is a classic symptom of equilibrium issues or the presence of contaminants that inhibit the reaction.
Possible Cause: Presence of Water
-
Causality: As mentioned, water actively participates in the reverse reaction (hydrolysis). Even small amounts of water in your reagents or on your glassware can significantly impact the final equilibrium position.[1]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use anhydrous methanol (<0.05% water). If the solvent has been opened multiple times, its water content may have increased.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator before use.
-
Reaction Work-up: During the aqueous work-up, minimize the contact time between the organic layer containing the product and the aqueous phases to reduce the risk of hydrolysis, especially if any residual acid catalyst is present.
-
Question 3: I'm observing an unknown, non-polar byproduct in my TLC/NMR analysis. What could it be?
The formation of a non-polar impurity often points to a decarboxylation side reaction.
Side Reaction: Decarboxylation
-
Causality: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, particularly under harsh acidic conditions.[3][4] While benzoic acids are generally stable, prolonged heating at high temperatures can lead to the formation of 1,3-difluoro-2,4-dimethoxybenzene. This byproduct is significantly less polar than the desired ester.
-
Mechanism Insight: The presence of two ortho-substituents (the fluorine atoms) can exert steric and electronic effects that may influence the rate of decarboxylation compared to unsubstituted benzoic acid.[5]
-
Recommended Solution:
-
Strict Temperature Control: Avoid overheating the reaction. Use a temperature-controlled heating mantle or oil bath and do not exceed the boiling point of methanol (65°C).
-
Minimize Reaction Time: Monitor the reaction by TLC and stop heating as soon as the starting material is consumed. Unnecessarily long reflux times increase the likelihood of decarboxylation.[4]
-
Question 4: My NMR shows unexpected signals, suggesting one of the methoxy groups is missing. How is this possible?
This indicates cleavage of a methyl ether, a side reaction that can occur under certain conditions.
Side Reaction: Demethylation / Ether Cleavage
-
Causality: While aryl methyl ethers are generally stable, they can be cleaved by strong acids, especially in the presence of nucleophiles. In the context of Fischer esterification, if a poor nucleophile like the sulfate anion is present and the conditions are too harsh (e.g., very high acid concentration, elevated temperature), cleavage of the methoxy group to a phenol is a possibility. The presence of multiple electron-donating methoxy groups can enhance the stability of the aromatic ring, but they are not entirely immune to cleavage.[6]
-
Recommended Solution:
-
Control Acid Concentration: Use only a catalytic amount of sulfuric acid. Avoid large excesses.
-
Alternative Methylating Agents: If demethylation is a persistent issue, consider an alternative synthetic route that avoids strong, hot acid. For example, reacting the sodium salt of the carboxylic acid with a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in a polar aprotic solvent.[7][8] However, these reagents are highly toxic and require stringent safety precautions.[9]
-
Experimental Protocols & Data
Protocol 1: Optimized Fischer Esterification
This protocol is designed to maximize yield by controlling reaction conditions.
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20 volumes, e.g., 20 mL for 1 g of acid). Stir to dissolve.
-
Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) for 4-8 hours.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol via rotary evaporation. Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL, until CO₂ evolution ceases), and finally with brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from methanol/water or hexane) to obtain pure this compound.
Data Summary: Impact of Reaction Conditions on Yield & Purity
The following table illustrates the typical outcomes based on different reaction parameters.
| Condition | Parameter | Yield (%) | Purity (by HPLC, %) | Primary Side Product Observed |
| Optimized | Anhydrous MeOH, 65°C, 6h, TLC monitoring | 92% | >99% | None Detected |
| Sub-Optimal 1 | Non-anhydrous MeOH, 65°C, 6h | 65% | 90% | Starting Material (10%) |
| Sub-Optimal 2 | Anhydrous MeOH, 85°C, 12h | 75% | 94% | Decarboxylation Product (5%) |
| Sub-Optimal 3 | Anhydrous MeOH, 65°C, 24h | 88% | 96% | Decarboxylation Product (3%) |
Visual Guides: Diagrams & Workflows
Reaction Pathways
The following diagrams illustrate the desired reaction and a key side reaction.
Caption: Desired vs. Side Reaction Pathways.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common synthesis problems.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Analysis of Byproducts in the Synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and specific issues you may encounter during your experiments, with a focus on the identification and mitigation of reaction byproducts. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide you with practical and scientifically sound solutions.
Preamble: Understanding the Synthetic Landscape
The synthesis of this compound, a key building block in various research and development applications, typically proceeds through a multi-step pathway. A plausible and common route involves the initial synthesis of the corresponding carboxylic acid, 2,6-difluoro-3,5-dimethoxybenzoic acid, followed by esterification. The benzoic acid precursor is often synthesized from a highly fluorinated aromatic starting material. Each of these steps presents opportunities for the formation of undesired byproducts that can complicate purification and impact the quality of your final product. This guide will walk you through potential pitfalls and their solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Byproducts from the Synthesis of the Carboxylic Acid Precursor
A likely synthetic route to the precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid, starts from a polyhalogenated benzene derivative. A published method details the synthesis of the similar 3,5-Dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid via nitration, methoxyl substitution, reduction, and diazotization.[1] By analogy, a plausible route to our target precursor could involve similar transformations.
Question 1: During the synthesis of 2,6-difluoro-3,5-dimethoxybenzoic acid from a polyfluorinated precursor, I observe multiple products by GC-MS. What are the likely byproducts?
Answer:
When synthesizing a dimethoxy-difluoro-substituted benzene ring from a starting material with more than two fluorine atoms, the primary source of byproducts is often incomplete or non-selective nucleophilic aromatic substitution (SNAr) with methoxide.[2][3]
-
Incomplete Methoxylation: The most common byproducts are likely isomers of fluoromethoxybenzoic acid, where only one of the target fluorine atoms has been substituted by a methoxy group. The reactivity of the fluorine atoms can be influenced by the other substituents on the ring.
-
Over-Methoxylation: If your starting material has other leaving groups (e.g., chlorine), you might observe the substitution of those as well, leading to trimethoxy or other polysubstituted species.
-
Isomeric Products: Depending on the substitution pattern of your starting material, you may form isomeric dimethoxy-difluoro-benzoic acids. For example, if you start with 1,2,3,5-tetrafluorobenzene, substitution at different positions would lead to different isomers.
-
Demethylation: Under harsh basic conditions, demethylation of the newly formed methoxy groups can occur, leading to hydroxy-fluoro-methoxybenzoic acid byproducts.
Troubleshooting Workflow for Precursor Synthesis
Caption: Troubleshooting workflow for precursor synthesis.
Part 2: Byproducts from the Carboxylation Step
Assuming the difluoro-dimethoxybenzene intermediate is synthesized, a carboxylation step is necessary to introduce the carboxylic acid functionality. A common method is through a Grignard reaction with carbon dioxide.
Question 2: After forming the Grignard reagent of my difluoro-dimethoxy-bromobenzene and quenching with CO2, my yield of the desired carboxylic acid is low, and I see other spots on my TLC. What are the likely side reactions?
Answer:
Grignard reactions are notoriously sensitive to reaction conditions. Several side reactions can occur:
-
Protonation of the Grignard Reagent: The Grignard reagent is a strong base and will react with any acidic protons present. This will quench the reagent and form 1,3-difluoro-2,4-dimethoxybenzene. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Wurtz Coupling: The Grignard reagent can react with unreacted aryl halide to form a biphenyl byproduct. This is more likely if the formation of the Grignard reagent is slow and there is a significant concentration of both the Grignard and the starting halide.
-
Reaction with Oxygen: Grignard reagents react with oxygen to form hydroperoxides, which upon workup can be reduced to phenols. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Part 3: Byproducts from the Esterification Step
The final step is the esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid with methanol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[4][5][6]
Question 3: I am performing a Fischer esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid with methanol and sulfuric acid. My reaction is sluggish, and I'm concerned about byproducts. What should I look out for?
Answer:
While Fischer esterification is a robust reaction, several issues can arise, especially with sterically hindered or electronically deactivated substrates.
-
Incomplete Reaction: The most common "byproduct" is unreacted starting material. Fischer esterification is an equilibrium process.[6] To drive the reaction to completion, it is essential to use a large excess of methanol and/or remove the water that is formed during the reaction. Ortho-disubstituted benzoic acids can be particularly slow to esterify due to steric hindrance.[7]
-
Decomposition/Side Reactions with Sulfuric Acid: Concentrated sulfuric acid is a strong oxidizing and dehydrating agent. At elevated temperatures, it can lead to charring and the formation of colored impurities. It is advisable to use a catalytic amount of sulfuric acid and maintain a moderate reaction temperature.
-
Hydrolysis of the Ester: During the workup, if the reaction mixture is exposed to aqueous base for an extended period, the newly formed ester can be hydrolyzed back to the carboxylic acid. Neutralize the acid catalyst carefully and extract the product promptly.
Table 1: Common Byproducts in the Synthesis of this compound and their Identification
| Potential Byproduct | Likely Origin | Recommended Analytical Technique | Key Diagnostic Signals |
| 2-Fluoro-3,5-dimethoxybenzoic acid | Incomplete methoxylation | GC-MS, 19F NMR | Different molecular ion in MS; presence of only one fluorine signal in 19F NMR. |
| 1,3-Difluoro-2,4-dimethoxybenzene | Protonation of Grignard reagent | GC-MS, 1H NMR | Lower molecular weight in MS; absence of carboxyl proton and presence of aromatic proton in its place in 1H NMR. |
| 2,6-Difluoro-3,5-dimethoxybenzoic acid | Incomplete esterification | TLC, HPLC, 1H NMR | Different Rf/retention time from the ester; presence of a broad carboxylic acid proton signal in 1H NMR. |
| 2,6-Difluoro-3-hydroxy-5-methoxybenzoic acid | Demethylation | LC-MS, 1H NMR | Higher polarity than starting material; presence of a phenolic -OH proton and absence of one methoxy signal in 1H NMR. |
Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for separating and identifying volatile and semi-volatile byproducts.
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the mass spectra of the observed peaks with spectral libraries and predict fragmentation patterns for expected byproducts. The molecular ion peak will be crucial for initial identification.
Protocol 2: 1H and 19F NMR for Structural Elucidation
NMR spectroscopy is essential for confirming the structure of your desired product and identifying isomeric byproducts.
-
Sample Preparation: Dissolve the purified product or crude mixture in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Analysis:
-
Look for the characteristic singlet for the methyl ester protons (~3.9 ppm).
-
The two methoxy groups should appear as a singlet (~3.9-4.0 ppm).
-
The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
-
19F NMR Analysis:
-
The two equivalent fluorine atoms should give a single signal, which will be a doublet due to coupling with the aromatic proton.
-
Logical Flow for Byproduct Analysis
Caption: Logical workflow for byproduct analysis and remediation.
This technical guide provides a framework for anticipating, identifying, and addressing common byproduct-related issues in the synthesis of this compound. By understanding the potential side reactions at each stage of the synthesis, you can proactively optimize your experimental conditions to favor the formation of the desired product and simplify its purification.
References
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CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024). YouTube. Retrieved from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). RSC Publishing. Retrieved from [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved from [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under. (n.d.). Studylib. Retrieved from [Link]
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13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved from [Link]
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An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). ResearchGate. Retrieved from [Link]
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2,6-Difluoro-benzoic acid. (n.d.). PubMed. Retrieved from [Link]
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. Retrieved from [Link]
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-
Here is some Nucleophilic Aromatic Substitution for ya!. (2017). The OChem Whisperer. Retrieved from [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). ResearchGate. Retrieved from [Link]
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-
Fluorinated Esters: Synthesis and Identification. (n.d.). PDXScholar. Retrieved from [Link]
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Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (n.d.). BG. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. (2025). ResearchGate. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC - NIH. Retrieved from [Link]
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Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. (2018). eScholarship. Retrieved from [Link]
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Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI. Retrieved from [Link]
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-
Assembly and Curation of Lists of Per- and Polyfluoroalkyl Substances (PFAS) to Support Environmental Science Research. (n.d.). Frontiers. Retrieved from [Link]
-
DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. (n.d.). SciSpace. Retrieved from [Link]
-
Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the dedicated support center for Methyl 2,6-difluoro-3,5-dimethoxybenzoate (CAS No. 651734-55-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges encountered during their experimental work. Our focus is on providing practical, causality-driven solutions to ensure the highest quality of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Impurities in synthetic compounds typically arise from the starting materials, byproducts of the reaction, or subsequent degradation. For this compound, likely impurities include:
-
Partially Methylated Precursors: Incomplete methylation is a common issue in syntheses involving multiple methoxy groups.[1] You might find species with one or more hydroxyl groups instead of methoxy groups.
-
Starting Materials: Depending on the synthetic route, residual starting materials such as a corresponding benzoic acid derivative could be present.[2][3]
-
Positional Isomers: Although less common with this specific substitution pattern, isomers with different arrangements of the fluoro and methoxy groups could be present depending on the synthetic strategy.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps can be trapped in the solid matrix.
Q2: What is the expected appearance and melting point of pure this compound?
Q3: Which analytical techniques are recommended to assess the purity of my sample?
A3: A multi-technique approach is always recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired compound and identifying any organic impurities. The presence of unexpected signals, especially in the aromatic or methoxy regions of the ¹H NMR spectrum, can indicate impurities.[4][5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying the mass of unknown impurities.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Multiple Spots on TLC After Initial Work-up
-
Symptom: Your TLC plate shows more than one spot, indicating a mixture of compounds.
-
Probable Cause: This is a clear sign of an incomplete reaction or the formation of byproducts. The relative positions of the spots can give you clues about the impurities' polarities. More polar impurities (e.g., those with hydroxyl groups) will have lower Rf values.
-
Resolution: Column chromatography is the most effective method to separate compounds with different polarities.[1] A step-by-step protocol is provided below.
Issue 2: Product is an Off-Color or Gummy Solid
-
Symptom: The isolated product is not a clean, white solid and may be yellowish, brownish, or have an oily consistency.
-
Probable Cause: Colored impurities often arise from the degradation of phenolic precursors or other sensitive reagents, which can form oxidized, polymeric species.[1] A gummy consistency can be due to the presence of low-melting impurities or residual solvent.
-
Resolution:
-
Activated Carbon Treatment: If the issue is color, dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating gently, and then filtering through celite can remove colored impurities.[1]
-
Recrystallization: This is an excellent technique for removing small amounts of impurities and improving the crystalline form of your product.[6] A detailed protocol is provided below. Ensure the product is thoroughly dried under vacuum to remove any trapped solvent.
-
Issue 3: Poor Separation During Column Chromatography
-
Symptom: The fractions collected from your column show a mixture of your desired product and impurities.
-
Probable Cause: The solvent system (eluent) used may not have the optimal polarity to effectively separate the components.
-
Resolution:
-
Optimize the Solvent System: Before running the column, test various solvent systems using TLC. An ideal system will give a good separation between the spots, with the desired product having an Rf value between 0.25 and 0.35.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Check Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which leads to poor separation.[1]
-
In-Depth Experimental Protocols
Protocol 1: Purification by Column Chromatography
This technique is ideal for separating the desired product from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Chromatography column, flasks, and other standard glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimum amount of a moderately polar solvent like dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute your compound.
-
Fraction Collection: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small quantities of impurities from a solid sample.[6]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, methanol/water, or isopropanol)
-
Erlenmeyer flask, hot plate, Buchner funnel, and filter paper
Procedure:
-
Solvent Selection: In a small test tube, find a solvent or solvent pair in which your compound is soluble when hot but insoluble when cold.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow Guides
Caption: A troubleshooting workflow for purity issues.
Caption: Step-by-step recrystallization process.
Summary of Purity Enhancement Techniques
| Technique | Principle | Best For |
| Recrystallization | Differential solubility of the compound and impurities at different temperatures.[6] | Removing small amounts of impurities from a solid that is at least 90% pure. |
| Column Chromatography | Differential partitioning of components between a stationary phase (silica) and a mobile phase (eluent).[1] | Separating complex mixtures with components of varying polarities. |
| Activated Carbon | Adsorption of colored, high molecular weight impurities onto the surface of the carbon.[1] | Removing colored impurities from a solution. |
References
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. Retrieved from [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). NMR Spectra. Retrieved from [Link]
Sources
Challenges in the scale-up of "Methyl 2,6-difluoro-3,5-dimethoxybenzoate" production
Technical Support Center: Production of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges associated with the production of this sterically hindered and electronically complex molecule. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
While direct literature on the multi-kilogram scale-up of this specific molecule is limited, the protocols and advice provided herein are synthesized from established principles in organofluorine chemistry, nucleophilic aromatic substitution, directed ortho-lithiation, and sterically hindered esterification.
Section 1: Synthesis of the Precursor Acid (2,6-difluoro-3,5-dimethoxybenzoic acid)
The most significant challenges in the overall synthesis lie in the efficient and regioselective construction of the tetrasubstituted benzene ring of the carboxylic acid precursor. The two primary retrosynthetic pathways involve either functionalizing a pre-existing dimethoxy scaffold or building the functionality onto a polyfluoroaromatic starting material.
Frequently Asked Questions (FAQs)
Question 1.1: What are the most viable synthetic routes to 2,6-difluoro-3,5-dimethoxybenzoic acid at a lab scale?
Answer: There are two principal strategies, each with distinct advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr) Route: This approach typically starts with a commercially available polyhalogenated aromatic compound, such as 1,2,3,5-tetrafluorobenzene or 2,6-difluoro-1,3,5-trichlorobenzene. The methoxy groups are introduced via SNAr with sodium methoxide. The strong electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic attack.[1][2] The carboxyl group is then introduced in a subsequent step, often via ortho-lithiation.
-
Functionalization of a Dimethoxyarene Route: This route may start from a compound like 1,3-dimethoxybenzene. Introducing the fluorine and carboxyl groups would require a series of electrophilic and/or organometallic reactions. This is often more complex due to the directing effects of the methoxy groups and the harsh conditions required for electrophilic fluorination.
For scalability and predictability, the SNAr route is generally preferred.
Troubleshooting Guide
Issue 1.2: My SNAr reaction with sodium methoxide is giving low yields of the desired 3,5-dimethoxy product. What's going wrong?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Polyfluoroaromatic SNAr reactions can be slower than those on nitro-activated rings.[3]
-
Solution: Increase reaction time or temperature. Monitor the reaction closely by GC-MS or LC-MS to determine the optimal endpoint. Ensure your sodium methoxide is anhydrous and freshly prepared or purchased; residual methanol can interfere, and moisture will quench the base.
-
-
Competitive or Side Reactions: You may be forming a mixture of mono-methoxylated and di-methoxylated products, or even tri-substituted byproducts if the starting material allows.
-
Solution: Carefully control the stoichiometry of sodium methoxide. A slight excess (e.g., 2.1-2.2 equivalents) is often necessary, but a large excess can promote unwanted further substitution. Lowering the reaction temperature may improve selectivity.
-
-
Solvent Choice: The choice of solvent is critical for solubility and reaction rate.
-
Solution: While methanol is the source of the nucleophile, a higher boiling polar aprotic solvent like DMF or NMP can accelerate the reaction. However, be aware that these solvents can be difficult to remove and may lead to side reactions at high temperatures.[1]
-
Issue 1.3: The final carboxylation step via ortho-lithiation is failing or providing a complex mixture.
Possible Causes & Solutions:
-
Moisture Contamination: Organolithium reagents like n-BuLi or LDA are extremely sensitive to moisture.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
-
Incorrect Temperature: Lithiation of fluorinated aromatics must be conducted at very low temperatures (typically -78 °C) to prevent the elimination of lithium fluoride and the subsequent formation of highly reactive benzyne intermediates, which lead to dimerization and other side products.[4][5]
-
Solution: Maintain a constant temperature of -78 °C (a dry ice/acetone bath) throughout the addition of the organolithium reagent and before the CO₂ quench.
-
-
Poor Directing Group Cooperation: The fluorine atoms are powerful ortho-directing groups.[4][6] However, the methoxy groups also direct ortho to themselves. In the likely intermediate, 1,5-difluoro-2,4-dimethoxybenzene, the target proton is flanked by a fluorine and a methoxy group, making it the most acidic and likely site for lithiation. If your substrate is different, the regiochemical outcome may be complex.
-
Solution: Confirm the structure of your substrate before lithiation. The use of a coordinating solvent like THF is crucial, as is the choice of base (n-BuLi vs. s-BuLi vs. LDA) which can influence selectivity.[7]
-
-
Inefficient CO₂ Quench:
-
Solution: Quench the reaction by pouring the cold (-78 °C) aryllithium solution onto a large excess of freshly crushed, high-purity dry ice, or by bubbling dry CO₂ gas through the solution. Adding dry ice to the solution can create a localized warming effect on the surface of the pellets, reducing yield.
-
Section 2: Esterification to this compound
The esterification of 2,6-disubstituted benzoic acids is notoriously difficult due to severe steric hindrance.[8][9] The two ortho fluorine atoms effectively shield the carboxyl carbon from nucleophilic attack by methanol.
Frequently Asked Questions (FAQs)
Question 2.1: Why is my standard Fischer esterification (MeOH/H₂SO₄) so slow and inefficient for this substrate?
Answer: This is a classic case of the ortho effect .[10][11] The two fluorine atoms at the C2 and C6 positions sterically hinder the carbonyl carbon of the carboxylic acid. This prevents the nucleophilic oxygen of methanol from easily approaching the carbonyl for the initial tetrahedral intermediate formation, which is the rate-determining step in Fischer esterification.[12] Furthermore, the ortho substituents force the carboxylic acid group to twist out of the plane of the benzene ring, which can affect its electronic properties.[10][13]
Troubleshooting Guide
Issue 2.2: My Fischer esterification stalls at low conversion even after prolonged reflux.
Possible Causes & Solutions:
-
Equilibrium Limitation: Fischer esterification is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the starting materials.[12]
-
Solution 1 (Excess Reagent): Use methanol as the solvent. Its large excess will shift the equilibrium towards the product side (Le Châtelier's principle).
-
Solution 2 (Water Removal): If using a co-solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
-
Insufficient Catalysis: The steric hindrance may require more forcing conditions.
-
Solution: While increasing the amount of sulfuric acid can help, it also increases the risk of dehydration and charring. Consider alternative, stronger acid catalysts, but proceed with caution. Microwave-assisted esterification can sometimes dramatically reduce reaction times and improve yields.[14]
-
Issue 2.3: I'm observing demethylation of the methoxy groups or other degradation under strong acid conditions.
Possible Causes & Solutions:
-
Harsh Conditions: Concentrated sulfuric acid at high temperatures can cleave methyl aryl ethers.
-
Solution 1 (Milder Two-Step Protocol): Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate will react rapidly and cleanly with methanol at low temperatures, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to give the desired ester. This method completely avoids strong acids.
-
Solution 2 (Alternative Reagents): Use milder esterification methods that are more tolerant of sensitive functional groups and effective for sterically hindered substrates. Peptide coupling reagents like TBTU or COMU, or carbodiimides like DCC with DMAP, can be highly effective at room temperature, albeit at a higher cost.[15] Diazomethane is also effective but is hazardous and not suitable for scale-up.[8][9]
-
| Method | Conditions | Pros | Cons |
| Fischer Esterification | MeOH, cat. H₂SO₄, Reflux | Inexpensive, simple reagents | Very slow, equilibrium-limited, harsh conditions |
| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. MeOH, Pyridine | Fast, high-yielding, irreversible | Two steps, corrosive/toxic reagents |
| Peptide Coupling | TBTU/COMU or DCC/DMAP, Base, MeOH | Very mild, high-yielding | Expensive reagents, stoichiometric waste |
Section 3: Purification and Analysis
Purifying the final product requires removing unreacted starting material, residual catalyst, and any side products formed.
Troubleshooting Guide
Issue 3.1: My crude product is an oil/waxy solid that is difficult to purify by recrystallization.
Possible Causes & Solutions:
-
Residual Impurities: The presence of even small amounts of impurities, especially the starting carboxylic acid, can inhibit crystallization.
-
Solution 1 (Aqueous Wash): Before attempting recrystallization, dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash thoroughly with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, then with brine. Dry the organic layer and concentrate. This simple step often yields a product that is much easier to crystallize.
-
Solution 2 (Solvent Screening): Experiment with various solvent systems for recrystallization. A good starting point is a polar/non-polar mixture, such as methanol/water, ethanol/water, or ethyl acetate/hexane.[16][17]
-
-
Product Characteristics: The target molecule may simply have a low melting point.
-
Solution (Chromatography): If recrystallization fails, flash column chromatography on silica gel is the most reliable method for purification.[18] Use a gradient elution system, starting with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity. Monitor fractions by TLC.
-
Section 4: Scale-Up Considerations
Transitioning from bench-scale to pilot or production scale introduces significant safety and logistical challenges.
Question 4.1: What are the primary safety and operational hazards during the scale-up of this synthesis?
Answer:
-
Organolithium Reagents: The use of n-BuLi or other alkyllithiums is a major hazard. They are pyrophoric (ignite spontaneously in air) and react violently with water. At scale, the addition must be done under a robust inert atmosphere, and temperature control is critical. Quenching large volumes of organolithiums requires carefully engineered procedures.[19][20]
-
Exothermic Reactions: Both the SNAr methoxylation and the ortho-lithiation can be highly exothermic.[6] At scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.
-
Mitigation: Use jacketed reactors with efficient cooling systems. The reactive agent (e.g., n-BuLi) must be added slowly and sub-surface to prevent localized "hot spots." Continuous flow reactors are an emerging technology that can mitigate these risks by keeping the volume of reactive mixture small at any given time.
-
-
Corrosive Reagents: The use of thionyl chloride and strong acids like H₂SO₄ requires reactors and transfer lines made of compatible materials (e.g., glass-lined steel, Hastelloy).
Experimental Protocols & Visualizations
Overall Synthetic Workflow
The diagram below outlines the proposed two-stage synthesis for this compound.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2,6-difluoro-3,5-dimethoxybenzoic Acid (Illustrative)
-
Methoxylation: To a stirred solution of 1,2,3,5-tetrafluorobenzene (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium methoxide (2.2 eq) portion-wise. Heat the reaction mixture to 80-90 °C and monitor by GC-MS until the starting material is consumed (approx. 8-12 hours). Cool the mixture, pour it into ice-water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield crude 1,5-difluoro-2,4-dimethoxybenzene.
-
Lithiation & Carboxylation: Dissolve the crude intermediate from the previous step in anhydrous THF and cool the solution to -78 °C under argon. Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Pour the reaction mixture carefully onto an excess of crushed dry ice. Allow the mixture to warm to room temperature. Add water and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2,6-difluoro-3,5-dimethoxybenzoic acid.
Protocol 2: Esterification via Acid Chloride (Recommended for Scale-Up)
-
Acid Chloride Formation: To a stirred solution of 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF (1 drop). Slowly add thionyl chloride (1.5 eq) and heat the mixture to reflux for 2-3 hours until gas evolution ceases. Cool the mixture and concentrate in vacuo to remove excess thionyl chloride (co-evaporate with toluene if necessary).
-
Ester Formation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add anhydrous methanol (3.0 eq) followed by the slow, dropwise addition of pyridine (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, dilute with dichloromethane, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude methyl ester. Purify by column chromatography or recrystallization.
Visualizing the Challenge: Steric Hindrance
The following diagram illustrates why the direct esterification is so challenging. The ortho fluorine atoms create a steric shield around the electrophilic carbonyl carbon.
Caption: Steric hindrance from ortho-fluorines blocking methanol's approach.
References
- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 20. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
"Methyl 2,6-difluoro-3,5-dimethoxybenzoate" stability and storage conditions
Technical Support Center: Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the technical support guide for this compound (CAS: 651734-55-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this reagent in your experiments. Here, we provide field-proven insights and scientifically grounded advice on storage, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C in a dry, tightly sealed container [1]. This minimizes exposure to moisture and atmospheric contaminants. Long-term storage in a desiccator within this temperature range is highly recommended.
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, dry, sealed), this compound is expected to remain stable for an extended period. A compound is generally considered stable if it is not substantially altered when kept at a temperature of 40°C or less, in the absence of moisture or other chemically reactive conditions, for at least one week[2]. For long-term projects, it is best practice to re-analyze the purity of the material after 12-24 months or before use in a critical synthesis step.
Q3: Is this compound sensitive to light?
While many aromatic compounds can be sensitive to light, polyfluorinated solvents have been shown to improve the photostability of some aromatics[3]. However, as a general precautionary measure for all high-purity reagents, we recommend storing the vial in a dark place or using an amber vial to prevent potential photodegradation over long-term storage.
Q4: What solvents are compatible with this compound for short-term storage in solution?
For experimental use, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM) are suitable. It is critical to use anhydrous grades of solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can lead to hydrolysis. Avoid storing the compound in protic solvents (like methanol or water) or solvents containing basic/acidic impurities for any extended period.
Troubleshooting Guide: Stability-Related Issues
This section addresses specific issues that may arise from suboptimal storage or handling, leading to compound degradation. The primary degradation pathway for this ester is hydrolysis.
Issue 1: Inconsistent or Low Yields in Subsequent Reactions
-
Observation: You are using this compound as a starting material (e.g., in a reduction or coupling reaction), and the reaction is yielding the desired product at a much lower rate than expected, or not at all.
-
Potential Cause: Hydrolysis of the Ester. The most probable cause of reduced reactivity is the degradation of the ester functional group via hydrolysis. Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol in the presence of water, a reaction that can be catalyzed by acidic or basic conditions[4][5][6]. In this case, the product would be 2,6-difluoro-3,5-dimethoxybenzoic acid and methanol. This carboxylic acid impurity will not participate in reactions targeting the ester group, thus lowering your effective concentration of starting material and reducing yields. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Validation Protocol:
-
Purity Analysis: Analyze a small sample of your stored this compound using LC-MS or ¹H NMR.
-
LC-MS: Look for a new peak with a mass corresponding to the hydrolyzed product (2,6-difluoro-3,5-dimethoxybenzoic acid, M.W. 218.13 g/mol ).
-
¹H NMR: In the hydrolyzed acid, the methyl ester singlet (~3.9 ppm) will disappear, and a broad singlet corresponding to the carboxylic acid proton will appear (typically >10 ppm).
-
-
pH Check: If the compound has been inadvertently exposed to moisture, especially with trace amounts of acid or base, the degradation process can accelerate. If you suspect contamination, you can dissolve a small amount in a neutral solvent and check the pH of a water extraction.
-
-
Recommended Solution:
-
Prevention: Strictly adhere to the recommended storage conditions (2-8°C, dry, sealed). When weighing out the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. Handle under an inert atmosphere whenever possible.
-
Purification: If hydrolysis has occurred, the compound can be repurified. A common method is recrystallization or column chromatography to separate the more polar carboxylic acid from the ester.
-
Issue 2: Change in Physical Appearance of the Solid
-
Observation: The compound, which is typically a white to off-white solid, appears clumpy, wet, or has changed color.
-
Potential Cause: This is often a clear sign of moisture absorption from the atmosphere. Hygroscopic behavior can lead to the physical changes observed and is a strong indicator that hydrolysis may have initiated.
-
Recommended Solution:
-
Dry the material under high vacuum for several hours.
-
After drying, immediately perform a purity analysis (as described in Issue 1) to determine if chemical degradation has occurred. If the purity is compromised, purification is necessary.
-
Review your storage and handling procedures to identify and rectify the source of moisture exposure. Ensure container seals are intact and effective.
-
Data Summary & Visual Guides
Table 1: Storage and Stability Profile
| Parameter | Recommendation / Information | Rationale |
| Storage Temperature | 2-8°C[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., in a desiccator). | Prevents exposure to atmospheric moisture, which is the primary driver for hydrolysis[4][5]. |
| Light Exposure | Store in the dark or in an amber vial. | Precautionary measure to prevent potential long-term photodegradation. |
| Compatible Solvents (Short-Term) | Anhydrous THF, Acetonitrile, DCM. | Aprotic and non-reactive towards the ester functionality. |
| Incompatible Substances | Water, Strong Acids, Strong Bases, Protic Solvents. | These substances can directly cause or catalyze the hydrolysis of the ester to the corresponding carboxylic acid[6][7]. |
Diagram 1: Primary Degradation Pathway - Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis of this compound, a likely pathway for degradation if the compound is exposed to moisture and basic contaminants.
Caption: Base-catalyzed hydrolysis of the target ester.
References
-
Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]
-
Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
Aaron Chemicals. (n.d.). Safety Data Sheet: this compound. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
- Google Patents. (n.d.). RU2155184C1 - Method of preparing benzoic acid.
-
MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]
-
PubMed. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. [Link]
-
Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
- Google Patents. (n.d.). WO2016164703A1 - Fgfr4 inhibitors.
-
ResearchGate. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
PubMed. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. [Link]
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- 1. This compound [myskinrecipes.com]
- 2. WO2016164703A1 - Fgfr4 inhibitors - Google Patents [patents.google.com]
- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Reactions of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the technical support center for Methyl 2,6-difluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis and subsequent reactions of this versatile fluorinated building block.
The unique substitution pattern of this compound, with two activating methoxy groups and two fluorine atoms ortho to the ester, presents both opportunities for novel chemical transformations and specific challenges in reaction control and purification. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles.
Part 1: Synthesis of this compound
The most common route to this compound is the esterification of its corresponding carboxylic acid, 3,5-dimethoxy-2,4-difluorobenzoic acid. The synthesis of this acid has been reported, providing a clear starting point[1].
Experimental Protocol: Fischer Esterification
A standard and reliable method for this conversion is the Fischer esterification.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask, add 3,5-dimethoxy-2,4-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (20-40 equivalents), which acts as both the solvent and a reactant to drive the equilibrium forward.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq), to the stirring solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (around 65°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Synthesis
Q1: My esterification reaction is very slow or stalls completely. What could be the issue?
A: This is a common problem, often related to the equilibrium nature of the Fischer esterification and potential steric hindrance from the ortho-fluorine atoms.
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | Ensure a fresh, active batch of acid catalyst is used. Increase catalyst loading slightly if necessary, but be mindful of potential side reactions. |
| Presence of Water | Water is a byproduct and can shift the equilibrium back to the starting materials. Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Steric Hindrance | The two ortho-fluorine atoms can hinder the approach of methanol. Consider alternative, more forcing esterification methods if Fischer esterification fails. For highly hindered acids, methods like the Yamaguchi esterification can be effective[2]. |
Q2: I'm observing a significant amount of an unknown impurity in my final product. What could it be?
A: The most likely impurities are residual starting material or byproducts from the synthesis of the precursor acid.
| Potential Impurity | Identification and Removal |
| Unreacted Carboxylic Acid | Can be identified by its characteristic broad -OH peak in the IR spectrum and its mobility on TLC. Remove by washing the organic extract with a mild base like saturated NaHCO₃ solution. |
| Isomeric Impurities | The synthesis of the precursor acid from 2,3,4,5-tetrafluorobenzoic acid involves multiple steps including nitration and methoxylation, which could lead to isomeric impurities[1][3]. These may be difficult to separate from the final product and may require careful column chromatography or recrystallization. |
Part 2: Reactions of this compound
This molecule is a versatile intermediate. The fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing ester group. The ester itself can be hydrolyzed or reduced, and the methoxy groups can be cleaved.
Section 2.1: Nucleophilic Aromatic Substitution (SNAr)
This is one of the most important reactions for this substrate. The two fluorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles.
dot
Caption: Troubleshooting workflow for SNAr reactions.
Q3: My SNAr reaction with an amine/alkoxide is not proceeding. Why?
A: While the fluorine atoms are activated, SNAr reactions on difluoro systems can still be challenging.
-
Insufficient Activation: The two methoxy groups are electron-donating, which can partially counteract the activating effect of the ester group. Higher temperatures or the use of a more polar aprotic solvent like DMF or DMSO can help accelerate the reaction.
-
Weak Nucleophile/Base: The nucleophile must be sufficiently strong to attack the electron-rich aromatic ring. Ensure your base is strong enough to deprotonate your nucleophile (if necessary) and that the nucleophile itself is potent. For example, when using an alcohol as a nucleophile, a strong base like sodium hydride (NaH) is often required to generate the more nucleophilic alkoxide.
-
Steric Hindrance: The ortho-ester and adjacent methoxy group can sterically hinder the approach of bulky nucleophiles. If possible, using a less sterically demanding nucleophile may improve yields.
Q4: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A: Achieving selective mono-substitution can be tricky.
-
Stoichiometry: Carefully control the stoichiometry of your nucleophile. Using 1.0 to 1.2 equivalents of the nucleophile is a good starting point for mono-substitution.
-
Temperature: Running the reaction at a lower temperature can often favor the mono-substituted product. The second substitution typically requires more energy.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized.
Section 2.2: Ester Hydrolysis
Hydrolysis of the methyl ester back to the carboxylic acid may be a desired step or an unwanted side reaction. Due to the ortho-substituents, this ester can be sterically hindered.
Q5: Standard basic hydrolysis (e.g., NaOH in aqueous methanol) is very slow for my ester. How can I facilitate this reaction?
A: The steric hindrance from the two ortho-fluorine atoms can make the carbonyl carbon less accessible to nucleophilic attack by hydroxide[4].
-
Harsher Conditions: You may need to use higher temperatures and longer reaction times. However, be aware that this can lead to degradation of the molecule.
-
Alternative Solvents: Using a co-solvent like THF or dioxane can help with solubility and increase the reaction rate.
-
Non-Aqueous Hydrolysis: A mild and efficient method for hydrolyzing hindered esters involves using NaOH in a non-aqueous medium like a methanol/dichloromethane mixture at room temperature[4].
Section 2.3: Ester Reduction
Reduction of the ester group to a primary alcohol is a common transformation.
dot
Caption: Reaction scheme and troubleshooting for ester reduction.
Q6: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a complex mixture of products. What is happening?
A: LiAlH₄ is a very powerful reducing agent and can sometimes lead to side reactions[5][6].
-
Incomplete Reduction: While LiAlH₄ is strong, insufficient equivalents or low temperatures might lead to the formation of the intermediate aldehyde, which could then undergo other reactions. Ensure you are using a sufficient excess of LiAlH₄ (at least 1.5-2.0 equivalents).
-
Demethylation: Although less common with LiAlH₄, the Lewis acidic nature of the aluminum species formed during the reaction can potentially lead to cleavage of the methoxy groups, especially with prolonged reaction times or at higher temperatures. If this is an issue, consider using a milder reducing agent if your substrate allows.
-
Work-up Issues: The work-up for LiAlH₄ reactions is critical. Improper quenching can lead to the formation of emulsions and difficult purifications. A standard Fieser work-up (sequential addition of x mL H₂O, x mL 15% NaOH, and 3x mL H₂O, where x = grams of LiAlH₄) is often effective.
Section 2.4: Demethylation
Cleavage of one or both methoxy groups can be a desired transformation to unmask phenol functionalities.
Q7: I want to selectively cleave the methoxy groups. What reagent should I use?
A: Boron tribromide (BBr₃) is the reagent of choice for cleaving aryl methyl ethers[7][8].
-
Stoichiometry is Key: Use at least one equivalent of BBr₃ per methoxy group you wish to cleave[8]. For selective mono-demethylation, carefully controlling the stoichiometry (using ~1 equivalent of BBr₃) and running the reaction at low temperatures (e.g., -78°C to 0°C) is crucial.
-
Work-up Challenges: The work-up for BBr₃ reactions can be problematic. Quenching with methanol can sometimes lead to the formation of agglomerates[9]. A careful quench with water or brine at low temperatures is often a better alternative.
Q8: My BBr₃ reaction is giving a low yield, and I'm recovering starting material. What's wrong?
A: Incomplete reaction is a common issue.
-
Reagent Quality: BBr₃ is highly sensitive to moisture. Ensure you are using a fresh bottle or a recently purchased solution.
-
Reaction Time/Temperature: While the reaction is often fast, some hindered systems may require longer reaction times or warming to room temperature. Monitor the reaction by TLC.
-
Lewis Basic Sites: The ester carbonyl is also a Lewis basic site and will react with BBr₃. You may need to use an additional equivalent of BBr₃ to account for this[8].
References
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
What products are obtained from the reaction of the following compounds with LiAlH 4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid. Pearson. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. [Link]
-
Hydrolysis of esters - Mechanisms. YouTube. [Link]
-
Show the products you would obtain by reduction of the given esters with LiAlH4. Study.com. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Metal Hydrid Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Dimethylation with BBr3? ResearchGate. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Demethylation of aryl methyl ethers by. ScienceDirect. [Link]
-
BBr3 demethylation. Reddit. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PMC - NIH. [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
-
Yamaguchi Esterification. Organic Chemistry Portal. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 7. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reaction Parameter Optimization for Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2,6-difluoro-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated aromatic compounds. Here, we will address common challenges and provide in-depth, experience-driven solutions to streamline your experimental workflow.
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability in pharmaceuticals.[1][2] However, the synthesis of polysubstituted and fluorinated aromatic compounds can present unique challenges.[3] This guide provides a structured approach to troubleshooting and optimizing the reaction parameters for the synthesis of this compound.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the synthesis of this compound.
Q1: What are the common synthetic routes to this compound?
While specific literature on the direct synthesis of this compound is not abundant, its structure suggests a multi-step synthesis starting from a more readily available polysubstituted benzene. A plausible retrosynthetic analysis points towards two main strategies:
-
Route A: Esterification of a Precursor Acid: This would involve the synthesis of 2,6-difluoro-3,5-dimethoxybenzoic acid first, followed by an esterification reaction. The synthesis of the benzoic acid precursor itself could start from a tetra-substituted benzene, potentially involving steps like nitration, methoxylation, reduction, and diazotization.[4][5]
-
Route B: Building the Ring with Substituents: This approach would involve a series of electrophilic aromatic substitution reactions on a simpler aromatic starting material.[6] The order of these reactions is critical to ensure the correct regiochemistry due to the directing effects of the existing substituents.[7][6][8]
Q2: Why is the order of substituent introduction so important in synthesizing polysubstituted benzenes?
The order of reactions is crucial because the substituents already present on the benzene ring dictate the position of subsequent substitutions. This is due to their electronic and steric effects. Activating groups (like methoxy groups) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like nitro or carboxyl groups) direct them to the meta position.[6] Careful planning of the synthetic sequence is necessary to achieve the desired isomer.[7][8]
Q3: What are the key safety precautions when working with fluorinating agents and other reagents in this synthesis?
Safety is paramount. Many reagents used in fluorination and related aromatic chemistry are hazardous:
-
Fluorinating Agents: Reagents like DAST (diethylaminosulfur trifluoride) can decompose at higher temperatures, releasing corrosive byproducts. "F+" reagents can react violently with common solvents like DMF and DMSO.[9]
-
Acids and Bases: Strong acids (e.g., sulfuric acid, nitric acid) and bases (e.g., sodium methoxide) are corrosive and should be handled with care to prevent chemical burns.[10]
-
Methylating Agents: Dimethyl sulfate is toxic and carcinogenic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low or no product formation is a frequent issue in multi-step organic synthesis. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
| Possible Cause | Recommended Solution |
| Inactive Reagents | Use fresh, high-purity reagents. Some coupling agents and fluorinating agents are moisture-sensitive and degrade over time.[11] Ensure proper storage under anhydrous conditions.[9] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of all reactants. For sterically hindered substrates, an excess of certain reagents may be necessary.[9] |
| Suboptimal Temperature | Some reactions require heating to proceed at a reasonable rate, while others need to be cooled to prevent side reactions.[9] Monitor the reaction by TLC and adjust the temperature as needed. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and outcomes. For nucleophilic aromatic substitution (SNAr), a polar aprotic solvent is typically used.[9] |
| Product Loss During Work-up | Emulsions can form during aqueous extractions, leading to product loss. Adding brine can help break up emulsions.[11] Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it. |
| Decomposition During Purification | Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for column chromatography, or purify by recrystallization if possible.[12] |
Problem 2: Formation of Significant Side Products
The presence of multiple functional groups can lead to undesired side reactions.
| Possible Cause | Recommended Solution |
| Over-methylation | In steps involving methylation, using a milder methylating agent or carefully controlling the stoichiometry and reaction time can prevent the methylation of unintended positions. |
| Incomplete Reaction | If the reaction does not go to completion, you will have a mixture of starting material and product, which can complicate purification. Monitor the reaction closely by TLC and consider extending the reaction time or slightly increasing the temperature if the reaction stalls.[10] |
| N-acylurea Formation (in amide couplings) | If a carboxylic acid is activated with a carbodiimide coupling agent, it can rearrange to form a stable N-acylurea byproduct. Adding HOBt (Hydroxybenzotriazole) can trap the active intermediate and improve the yield of the desired product.[11] |
| Self-Esterification (Polymerization) | In molecules with both hydroxyl and carboxylic acid groups, polyesters can form at elevated temperatures.[10] Protecting one of the functional groups before carrying out the reaction on the other is a common strategy to avoid this. |
III. Experimental Protocols
This section provides a general, step-by-step methodology for the esterification of a hypothetical precursor, 2,6-difluoro-3,5-dimethoxybenzoic acid.
Protocol: Fischer Esterification of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
This protocol describes a classic method for converting a carboxylic acid to a methyl ester.
Caption: Workflow for Fischer Esterification.
Materials:
-
2,6-difluoro-3,5-dimethoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).[10]
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[10]
-
Reflux: Gently reflux the mixture at approximately 65°C for 4-6 hours.[10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 1:1 hexane:ethyl acetate).[10]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.[10]
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[11][12]
IV. Data Presentation
The following table provides a hypothetical set of optimization parameters for the Fischer esterification reaction described above.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Outcome |
| Acid (eq) | 1.0 | 1.0 | 1.0 | - |
| Methanol (vol) | 10 | 20 | 30 | Increased volume improves solubility but can make work-up longer. |
| H₂SO₄ (eq) | 0.1 | 0.2 | 0.3 | Higher catalyst loading can increase reaction rate but may lead to side reactions. |
| Temperature (°C) | 65 | 65 | 75 | Higher temperatures may lead to decomposition. |
| Time (h) | 6 | 4 | 4 | Optimized conditions lead to a shorter reaction time. |
| Yield (%) | 75 | 90 | 88 | Condition B provides the highest yield. |
V. References
-
Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). Benchchem. Retrieved January 3, 2026.
-
Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. (n.d.). Benchchem. Retrieved January 3, 2026.
-
2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook. Retrieved January 3, 2026.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved January 3, 2026.
-
Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines. (2023). ACS Publications. Retrieved January 3, 2026.
-
Optimizing Synthesis: The Value of Fluorinated Aromatic Intermediates. (n.d.). Retrieved January 3, 2026.
-
Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. (n.d.). Harvard DASH. Retrieved January 3, 2026.
-
Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). Benchchem. Retrieved January 3, 2026.
-
Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable. Retrieved January 3, 2026.
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 3, 2026.
-
16.11: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved January 3, 2026.
-
This compound. (n.d.). ChemicalBook. Retrieved January 3, 2026.
-
651734-55-3|this compound. (n.d.). BLD Pharm. Retrieved January 3, 2026.
-
3-Methoxybenzoic acid, 2,6-difluoro-.alpha.-methylbenzyl ester. (n.d.). SpectraBase. Retrieved January 3, 2026.
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. Retrieved January 3, 2026.
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). ResearchGate. Retrieved January 3, 2026.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). RSC Publishing. Retrieved January 3, 2026.
-
16.10 Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved January 3, 2026.
-
Technical Support Center: Purification of Crude Methyl 3-hydroxy-4,5-dimethoxybenzoate. (n.d.). Benchchem. Retrieved January 3, 2026.
-
16.11: Synthesis of Polysubstituted Benzenes. (2023). Chemistry LibreTexts. Retrieved January 3, 2026.
-
Electrophilic Aromatic Substitution Practice Problems. (n.d.). Chemistry Steps. Retrieved January 3, 2026.
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). ResearchGate. Retrieved January 3, 2026.
-
Methyl 2,6-difluoro-3-methoxybenzoate (Cas 1379300-37-4). (n.d.). Parchem. Retrieved January 3, 2026.
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Retrieved January 3, 2026.
-
Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (n.d.). Google Patents. Retrieved January 3, 2026.
-
This compound. (n.d.). Crysdot LLC. Retrieved January 3, 2026.
-
methyl 2,6-difluoro-4-methoxybenzoate synthesis. (n.d.). ChemicalBook. Retrieved January 3, 2026.
-
2,5-Difluorobenzoic acid, 2-pentyl ester. (n.d.). NIST WebBook. Retrieved January 3, 2026.
-
2,5-Difluorobenzoic acid, 3,5-dimethylphenyl ester. (n.d.). Cheméo. Retrieved January 3, 2026.
-
Methyl 2,6-difluoro-4-methoxybenzoate. (n.d.). MySkinRecipes. Retrieved January 3, 2026.
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 3, 2026.
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Validation & Comparative
A Comparative Guide to Methyl 2,6-difluoro-3,5-dimethoxybenzoate and Other Fluorinated Benzoates for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Benzoate Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets. When incorporated into the versatile benzoate scaffold, these effects are particularly pronounced, leading to a diverse array of compounds with potential applications in drug discovery and agrochemicals.
This guide focuses on Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a polysubstituted aromatic ester, and provides a comparative analysis with other key fluorinated benzoates. By examining their synthesis, physicochemical characteristics, and biological activities, we aim to provide a rational basis for the selection and design of fluorinated benzoates in research and development.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the benzene ring significantly impacts the physicochemical properties of fluorinated benzoates. These properties, in turn, govern their behavior in biological systems.
Table 1: Comparison of Physicochemical Properties of Selected Fluorinated Benzoic Acids and Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (of parent acid) | Calculated logP (of ester) |
| This compound | C₁₀H₁₀F₂O₄ | 232.18 | Not available | Not available |
| Methyl 2,6-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 2.89 | 1.83 |
| Methyl 3,5-difluorobenzoate | C₈H₆F₂O₂ | 172.13 | 3.55 | 1.83 |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | 4.14 | 1.67 |
| Methyl 3,5-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 3.94 | 1.48 |
The acidity of the parent benzoic acid is a critical parameter, influencing its ionization state at physiological pH. The presence of two electron-withdrawing fluorine atoms at the ortho positions in 2,6-difluorobenzoic acid significantly increases its acidity (lowers the pKa) compared to benzoic acid (pKa ≈ 4.2). The additional methoxy groups in the target molecule are expected to have a complex electronic effect, with their electron-donating resonance effect potentially counteracting the inductive electron-withdrawing effect.
Synthesis Strategies and Methodologies
The synthesis of this compound can be approached through the esterification of its corresponding carboxylic acid, 2,6-difluoro-3,5-dimethoxybenzoic acid. The synthesis of this parent acid is a key challenge. A plausible synthetic route is outlined below, based on established methodologies for related compounds.[1][2][3][4]
Proposed Synthesis of 2,6-difluoro-3,5-dimethoxybenzoic acid
A potential synthetic pathway could start from a readily available precursor like 1,3-difluoro-2,4-dimethoxybenzene.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Esterification of 2,6-difluoro-3,5-dimethoxybenzoic acid
This protocol describes a standard Fischer esterification method.
Materials:
-
2,6-difluoro-3,5-dimethoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoro-3,5-dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Characterization: The structure and purity of the synthesized ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Comparative Biological Activity
The biological activity of fluorinated benzoates is highly dependent on the substitution pattern. While specific data for this compound is limited, we can infer potential activities based on related structures.
Herbicidal Activity
Fluorinated benzoic acid derivatives have been investigated for their herbicidal properties.[5][6] The presence of fluorine atoms can enhance the efficacy and selectivity of these compounds. For instance, the introduction of fluorine into the bentranil structure led to significant changes in its herbicidal profile, with 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one showing high activity.[5] It is plausible that this compound could exhibit herbicidal activity, and this warrants further investigation.
Experimental Protocol: Primary Herbicidal Screening (Agar Plate Assay)
This protocol provides a basic method for assessing the pre-emergent herbicidal activity of a compound.
Materials:
-
Test compound (e.g., this compound)
-
Seeds of a model plant (e.g., Arabidopsis thaliana or cress)
-
Agar
-
Murashige and Skoog (MS) basal salt medium
-
Petri dishes
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare agar medium containing MS salts and the desired concentration of the test compound. Ensure the final DMSO concentration is low and consistent across all plates, including the control.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Sterilize the seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the root length and germination rate of the seedlings.
-
Compare the results for the test compound with a solvent-only control to determine the percentage of inhibition.
Antimicrobial and Cytotoxic Potential
The substitution pattern on the benzoate ring can also influence its antimicrobial and cytotoxic properties. While no specific data is available for this compound, other substituted benzoates have been evaluated for these activities. For example, various fluorobenzoylthiosemicarbazides have shown antibacterial activity. A comparative study of the antimicrobial and cytotoxic effects of this compound against a panel of bacteria, fungi, and cancer cell lines would be valuable.
Conclusion and Future Directions
This compound represents an intriguing scaffold for further investigation in drug discovery and agrochemical research. The unique combination of ortho-difluoro and meta-dimethoxy substituents is expected to confer distinct physicochemical and biological properties. This guide has provided a framework for its synthesis and initial biological evaluation.
Future research should focus on:
-
The development and optimization of a robust synthetic route for this compound and its parent acid.
-
Comprehensive characterization of its physicochemical properties, including experimental determination of its pKa and logP values.
-
Systematic evaluation of its biological activity, including herbicidal, antimicrobial, and cytotoxic properties, in comparison with a diverse set of fluorinated benzoates.
Such studies will provide a clearer understanding of the structure-activity relationships of polysubstituted fluorinated benzoates and pave the way for the design of novel and effective molecules for various applications.
References
-
Guidechem. 2,6-Difluorobenzoic acid 385-00-2 wiki.
-
Benchchem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
-
ChemicalBook. 3,5-Dimethoxybenzoic acid synthesis.
-
Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 134-138.
-
Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119.
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- 5. chimia.ch [chimia.ch]
- 6. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]
Comparing the reactivity of "Methyl 2,6-difluoro-3,5-dimethoxybenzoate" with similar compounds
An In-depth Technical Guide to the Reactivity of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a polysubstituted aromatic ester that presents a fascinating case study in chemical reactivity, combining the strong electron-withdrawing nature of two ortho-fluorine atoms with the electron-donating character of two meta-methoxy groups.
Electronic and Steric Profile: Deconstructing the Substituent Effects
The reactivity of an aromatic compound is dictated by the electronic and steric interplay of its substituents. In this compound, four groups modulate the properties of the benzene ring and the methyl ester functionality.
-
Fluorine Atoms (C2, C6): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the aromatic ring, making it more electrophilic. While halogens also possess a resonance-donating effect (+M) due to their lone pairs, the -I effect is dominant for fluorine, especially from the ortho position[1]. These two fluorine atoms render the ring highly susceptible to nucleophilic attack.
-
Methoxy Groups (C3, C5): The oxygen atom of a methoxy group possesses lone pairs that can be donated into the aromatic π-system, resulting in a strong resonance-donating effect (+M). This effect increases electron density at the ortho and para positions relative to the methoxy group. Concurrently, oxygen's electronegativity exerts a weaker inductive (-I) effect[2]. In this molecule, the methoxy groups are meta to the ester and ortho/para to the fluorine atoms, creating a complex electronic environment.
-
Methyl Ester Group (C1): The carbomethoxy group is a moderately deactivating, electron-withdrawing group through both induction (-I) and resonance (-M). It reduces the electron density of the ring and acts as a meta-director in electrophilic aromatic substitution. For reactions involving the ring itself, such as nucleophilic aromatic substitution, its electron-withdrawing nature is activating. For reactions at the carbonyl carbon, such as hydrolysis, the ring's substituents will modulate its electrophilicity.
Comparative Reactivity Analysis
We will explore the expected reactivity in two fundamental transformations: Nucleophilic Aromatic Substitution (SNAr) and base-catalyzed ester hydrolysis (Saponification).
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, proceeding via a two-step addition-elimination mechanism. The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex)[3].
Predicted Reactivity Order for SNAr: (Most Reactive) > (Least Reactive)
Methyl 2,6-difluorobenzoate > this compound >> Methyl 3,5-dimethoxybenzoate
Causality and Mechanistic Insight:
-
Methyl 3,5-dimethoxybenzoate is predicted to be virtually unreactive towards SNAr. It lacks a suitable leaving group (like a halogen) and the ring is electron-rich due to the two powerful +M methoxy groups, which would destabilize the negative charge of a Meisenheimer complex.
-
Methyl 2,6-difluorobenzoate is expected to be highly reactive. The aromatic ring is strongly activated by three electron-withdrawing groups (two ortho-fluorines and the C1-ester). Fluorine, despite forming a strong C-F bond, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's intense -I effect[3][4].
-
This compound presents the most nuanced case. Like its difluoro analog, it is strongly activated towards SNAr. However, the two methoxy groups at the C3 and C5 positions exert a +M effect, donating electron density into the ring. This donation partially counteracts the withdrawing effects of the fluorine and ester groups, making the ring slightly less electrophilic than that of Methyl 2,6-difluorobenzoate. This will result in a decreased, but still substantial, reactivity towards nucleophiles.
Caption: General mechanism of SNAr on the target compound.
Base-Catalyzed Ester Hydrolysis (Saponification)
Saponification involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction rate is enhanced by electron-withdrawing groups on the aromatic ring, which increase the carbonyl carbon's electrophilicity, and hindered by electron-donating groups[5][6].
Predicted Reactivity Order for Saponification: (Fastest) > (Slowest)
Methyl 2,6-difluorobenzoate > this compound > Methyl 3,5-dimethoxybenzoate
Causality and Mechanistic Insight:
-
Methyl 3,5-dimethoxybenzoate: The two +M methoxy groups donate electron density to the ring, which is then relayed to the ester group. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus slowing the rate of hydroxide attack.
-
Methyl 2,6-difluorobenzoate: The two ortho-fluorine atoms are powerfully electron-withdrawing (-I effect). This effect pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and highly susceptible to nucleophilic attack by hydroxide. This compound is expected to hydrolyze rapidly.
-
This compound: The reactivity will be an intermediate of the other two. The strong -I effects of the two fluorine atoms will increase the carbonyl's electrophilicity. However, the +M effects of the two methoxy groups will partially counteract this by donating electron density. The net effect will be an activated system compared to the dimethoxy analog, but a deactivated system compared to the difluoro analog.
Data Summary
While direct kinetic data is unavailable, the following table summarizes the electronic contributions of the substituents and the resulting predicted reactivity.
| Compound | Key Ring Substituents | Dominant Electronic Effect on Ring | Predicted Relative SNAr Rate | Predicted Relative Saponification Rate |
| This compound | 2,6-di-F; 3,5-di-OCH₃ | Strong -I (F), Strong +M (OCH₃) | High | Moderate-High |
| Methyl 2,6-difluorobenzoate | 2,6-di-F | Strong -I | Very High | Very High |
| Methyl 3,5-dimethoxybenzoate | 3,5-di-OCH₃ | Strong +M | Negligible | Low |
Experimental Protocols
The following protocols are representative procedures for conducting SNAr and saponification reactions. They are designed as self-validating systems and should be adapted and optimized for specific nucleophiles and laboratory conditions.
Protocol 1: Comparative SNAr with a Primary Amine (e.g., Benzylamine)
This protocol outlines a workflow for comparing the reactivity of the three esters in an SNAr reaction.
Caption: Workflow for a comparative SNAr reactivity study.
Detailed Steps:
-
Reaction Setup: In three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 eq), Methyl 2,6-difluorobenzoate (1.0 eq), and Methyl 3,5-dimethoxybenzoate (1.0 eq) respectively.
-
Reagent Addition: To each flask, add anhydrous potassium carbonate (2.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Nucleophile Addition: Add benzylamine (1.2 eq) to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 80°C and stir under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours). The disappearance of the starting ester will indicate reaction progress.
-
Workup: After the final time point, cool the flasks to room temperature. Pour the contents of each into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude residue by ¹H NMR to determine the ratio of starting material to product, allowing for a semi-quantitative comparison of conversion rates.
Protocol 2: Comparative Saponification
This protocol allows for the comparison of hydrolysis rates.
Detailed Steps:
-
Reaction Setup: In three separate flasks, dissolve each ester (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.
-
Hydroxide Addition: While stirring at room temperature, add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to each flask.
-
Monitoring: Monitor the reactions by TLC, eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to track the disappearance of the starting ester.
-
Workup: Once a reaction is complete (or after a set time, e.g., 24 hours), acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extraction: Extract the resulting carboxylic acid with ethyl acetate (3 x 20 mL).
-
Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The yield of the isolated carboxylic acid for each reaction provides a direct measure of the relative hydrolysis rate.
Conclusion
This compound is a highly functionalized arene with a nuanced reactivity profile. Its two ortho-fluorine atoms render it highly susceptible to nucleophilic aromatic substitution, a reactivity that is only moderately tempered by the electron-donating methoxy groups. Conversely, in reactions targeting the ester carbonyl, such as saponification, the competing electronic effects result in a reactivity that is predictably intermediate between its simpler difluoro- and dimethoxy-substituted analogs. This guide provides a robust theoretical framework for researchers to anticipate the chemical behavior of this versatile building block, enabling more efficient design and execution of synthetic strategies in drug discovery and materials science.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Rate correlations involving the linear combination of substituent parameters. Part II. Hydrolysis of aryl benzoates. RSC Publishing. [Link]
-
YouTube. (2021). Saponification of methyl benzoate. [Link]
Sources
The Strategic Importance of the Methyl 2,6-difluoro-3,5-dimethoxybenzoate Scaffold in Targeted Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The strategic incorporation of specific functionalities can imbue a molecule with desirable pharmacokinetic and pharmacodynamic properties. The "Methyl 2,6-difluoro-3,5-dimethoxybenzoate" moiety has emerged as a privileged starting material in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of its biological significance, focusing on its application in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, and offers a comparative perspective on the structural features that drive its utility.
The Architectural Advantage: Deconstructing the this compound Core
The efficacy of this scaffold is not accidental; it is a product of the deliberate placement of fluorine and methoxy groups, which synergistically influence the molecule's electronic and conformational properties.
The Role of Vicinal Difluorination: The presence of two fluorine atoms on the benzene ring is a key design element. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it profoundly alters the local electronic environment.[1] This substitution can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the compound's pharmacokinetic profile.
Methoxy Groups as Modulators of Solubility and Binding: The two methoxy groups contribute to the molecule's polarity and can act as hydrogen bond acceptors, crucial for molecular recognition by a protein target. Their positioning on the ring influences the overall conformation and can be optimized to achieve a precise fit within a binding pocket.
Application in the Synthesis of Potent FGFR4 Inhibitors
A notable application of this compound is as a key intermediate in the synthesis of selective FGFR4 inhibitors, as detailed in patent literature.[2] FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, making it an attractive target for therapeutic intervention.
Synthetic Workflow for FGFR4 Inhibitors
The following workflow illustrates the multi-step synthesis of FGFR4 inhibitors, commencing with this compound.
Caption: Synthetic pathway from this compound to a final FGFR4 inhibitor.
Evaluating Biological Activity: FGFR4 Binding Assay
The ultimate measure of a compound's potential as a drug is its biological activity. For FGFR4 inhibitors derived from this scaffold, a key in vitro experiment is the binding assay, which quantifies the compound's ability to engage with its target.
Experimental Protocol: In Vitro FGFR4 Binding Assay
This protocol outlines a typical procedure for assessing the binding of a test compound to recombinant FGFR4.
-
Preparation of Reagents:
-
Purified, recombinant FGFR4 protein.
-
Test compound (dissolved in a suitable solvent, e.g., DMSO).
-
Binding buffer (composition will vary, but typically contains a buffering agent, salt, and additives to minimize non-specific binding).
-
-
Incubation:
-
Pre-incubate the purified FGFR4 with the test compound (e.g., at 10 µM) overnight at 4°C or for 1 hour at room temperature.[2] This allows the compound to reach binding equilibrium with the target protein.
-
-
Separation and Visualization:
-
Separate the protein samples using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Stain the gel with a protein stain (e.g., Simply Blue Safe Stain) to visualize the protein bands.
-
-
Analysis:
-
Excise the FGFR4 bands from the gel.
-
Perform in-gel trypsin digestion to generate peptide fragments.
-
Analyze the resulting peptides by mass spectrometry to confirm the identity of the protein and potentially identify covalent modifications if the inhibitor is designed to be covalent.
-
Caption: Workflow for an in vitro FGFR4 binding assay.
Inferred Structure-Activity Relationships and Future Directions
While a comprehensive SAR table is not yet available in the public domain for a wide range of this compound derivatives, we can infer key relationships based on established medicinal chemistry principles. The difluorinated phenyl ring likely serves as a rigid anchor, positioning the rest of the molecule for optimal interaction with the FGFR4 active site. The methoxy groups, as mentioned, can participate in crucial hydrogen bonding.
Future research should focus on the systematic modification of this scaffold to probe the SAR more deeply. For instance, altering the position and number of fluorine and methoxy substituents could yield valuable data on their relative contributions to binding affinity and selectivity. Furthermore, replacing the methyl ester with other functional groups could lead to derivatives with improved physicochemical properties.
The following table outlines a hypothetical set of derivatives and the expected impact of their modifications on biological activity, providing a roadmap for future synthetic efforts.
| Derivative | Modification from Parent Scaffold | Expected Impact on FGFR4 Inhibition | Rationale |
| 1 | Parent Scaffold | Baseline | Reference compound. |
| 2 | Monofluorinated | Potentially reduced affinity | The second fluorine may be crucial for a key electrostatic interaction or for blocking a metabolic liability. |
| 3 | Trifluorinated | May increase or decrease affinity | The third fluorine could enhance binding if it interacts favorably with the protein, or it could introduce steric hindrance. |
| 4 | Hydroxyl groups instead of methoxy | Increased hydrogen bonding potential | Could enhance binding affinity if the hydroxyl groups can form favorable hydrogen bonds with the target. |
| 5 | Ethyl ester instead of methyl ester | Minor change in steric bulk | Likely to have a minimal impact on binding but could affect solubility and cell permeability. |
Conclusion
This compound represents a highly promising starting point for the development of targeted therapies. Its inherent structural and electronic properties, conferred by the strategic placement of fluorine and methoxy groups, make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. The successful application of this moiety in the creation of FGFR4 inhibitors underscores its value in modern drug discovery. Further exploration of its derivatives is warranted to fully elucidate the structure-activity relationships and to unlock the full therapeutic potential of this versatile chemical entity.
References
- Google Patents. (n.d.). WO2016164703A1 - Fgfr4 inhibitors.
-
National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. Retrieved from [Link]
Sources
A Comparative Guide to the Degradation Analysis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
This guide provides an in-depth analysis of the degradation behavior of Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Understanding the stability and degradation pathways of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of final products.[1][2] This document outlines a systematic approach to forced degradation studies, compares its stability across various stress conditions, and details the analytical methodologies required for robust characterization.
Introduction: The Significance of Stability in Drug Development
This compound is a highly functionalized aromatic ester. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating methoxy groups, presents a complex chemical environment. The stability of such molecules is a critical quality attribute in pharmaceutical development.[2] Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][3] These studies are mandated by regulatory bodies like the ICH to ensure that any changes in the drug substance over time are understood and controlled.[3]
This guide compares the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress. The insights gained are crucial for formulation development, packaging selection, and defining appropriate storage conditions.[4]
Experimental Workflow: A Systematic Approach to Forced Degradation
A successful degradation study relies on a logical and systematic workflow. The objective is to induce degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without being further degraded themselves.[5]
Caption: Experimental workflow for forced degradation analysis.
Comparative Degradation Analysis
The stability of this compound was evaluated under five distinct stress conditions. The primary analytical technique used for quantification was a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Hydrolytic Degradation (Acidic vs. Basic Conditions)
-
Rationale: Hydrolysis is a common degradation pathway for esters. Acidic and basic conditions are tested to simulate potential physiological environments (e.g., the stomach) and to assess stability during manufacturing processes.
-
Observations: The ester linkage is the most probable site for hydrolytic cleavage.[6] Significant degradation was observed under basic conditions, proceeding much faster than in acidic media. This is typical for ester hydrolysis, where the nucleophilic attack by hydroxide ions is more efficient than acid-catalyzed hydrolysis.
-
Primary Degradant: The primary product identified is 2,6-difluoro-3,5-dimethoxybenzoic acid , resulting from the cleavage of the methyl ester group.[6]
Oxidative Degradation
-
Rationale: Drug substances can be exposed to oxidative stress from atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a common agent used to simulate this stress.[1]
-
Observations: The molecule showed moderate sensitivity to oxidation. While the aromatic ring is somewhat deactivated by the fluorine atoms, the electron-rich methoxy groups can be susceptible to oxidative attack, potentially leading to demethylation.
-
Potential Degradants: Products corresponding to the loss of one or both methyl groups (O-demethylation) are hypothesized.[6]
Photolytic Degradation
-
Rationale: Exposure to light can provide the energy to induce photochemical reactions. The ICH Q1B guideline provides standardized conditions for photostability testing.[3] Fluorinated aromatic compounds, in particular, can undergo photolysis.[7]
-
Observations: The compound exhibited notable degradation upon exposure to UV light. Aromatic halides are known to be susceptible to photodehalogenation. The presence of fluorine atoms suggests that C-F bond cleavage is a possible degradation route, although it is a high-energy process.[8][9]
-
Potential Degradants: The formation of products resulting from defluorination or other complex photoreactions is possible. Tracking these degradants is effectively achieved using techniques like 19F NMR, which can detect and quantify fluorinated byproducts.[7][8]
Thermal Degradation
-
Rationale: Thermal stress testing evaluates the stability of a drug substance at elevated temperatures, which can occur during transport or storage in hot climates.[3]
-
Observations: this compound demonstrated high stability in its solid state when subjected to dry heat, with minimal degradation observed. This suggests a high melting point and robust crystalline structure.
Summary of Degradation Performance
| Stress Condition | Reagent/Condition | Observation | Major Degradation Pathway |
| Acid Hydrolysis | 0.1N HCl, 60°C | Minor Degradation | Ester Hydrolysis |
| Base Hydrolysis | 0.1N NaOH, RT | Significant Degradation | Ester Hydrolysis |
| Oxidation | 3% H₂O₂, RT | Moderate Degradation | O-Demethylation |
| Photolysis | ICH Q1B exposure | Notable Degradation | Potential Defluorination / Ring Modification |
| Thermal (Solid) | 80°C | Negligible Degradation | N/A (Stable) |
Proposed Degradation Pathways
Based on the forced degradation results and fundamental chemical principles, the following degradation pathways are proposed for this compound.
Caption: Proposed primary degradation pathways under stress conditions.
Detailed Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method
-
Objective: To develop a method capable of separating the parent compound from all its potential degradation products.[10][11]
-
Instrumentation: HPLC system with a PDA/UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Rationale for Choices: A C18 column provides good retention for moderately polar to non-polar compounds. A gradient elution is necessary to separate the more polar degradation products (like the carboxylic acid from hydrolysis) from the less polar parent ester, ensuring a "stability-indicating" method.[10][11]
Protocol: Forced Degradation Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat at 60°C. Withdraw aliquots at specified times, cool, and neutralize with an equal volume of 0.2N NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH at room temperature. Withdraw aliquots at specified times and neutralize with an equal volume of 0.2N HCl before dilution and injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ at room temperature. Withdraw aliquots at specified times, dilute, and inject.
-
Thermal Degradation: Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C. At each time point, dissolve a portion of the solid in the diluent to a known concentration for analysis.
-
Photostability: Expose the solid compound and a solution (1 mg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil as dark controls.
Conclusion and Future Outlook
This compound is highly stable under thermal stress but shows susceptibility to degradation under basic, oxidative, and photolytic conditions. The primary degradation pathway is hydrolysis of the ester bond, particularly in basic media. The stability profile suggests that formulations should be protected from light and maintained at a neutral or slightly acidic pH to ensure maximum stability.
The comparative analysis demonstrates that while the difluoro substitution enhances the stability of the aromatic ring to some extent, the ester and methoxy functional groups remain the primary sites of degradation. This guide provides the foundational methodology for researchers and drug development professionals to perform robust stability assessments, ensuring the quality and reliability of products derived from this versatile chemical intermediate.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Comparative Approach
For researchers and professionals in drug discovery and materials science, a deep understanding of a molecule's physicochemical properties is paramount. Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a substituted aromatic ester, presents a unique electronic and structural profile due to the interplay of its electron-withdrawing fluorine atoms and electron-donating methoxy groups. While extensive experimental data on this specific compound (CAS 651734-55-3) is not widely published, modern computational chemistry offers a powerful predictive toolkit to elucidate its properties and benchmark it against structural analogs.
This guide provides a framework for conducting a comprehensive computational study of this compound. We will explore robust methodologies, compare predicted properties against relevant alternatives, and provide the causal reasoning behind our computational choices, ensuring a scientifically rigorous and validated approach.
The Strategic Importance of Computational Benchmarking
In drug development, the precise arrangement of substituents on an aromatic scaffold dictates molecular interactions, membrane permeability, and metabolic stability. The subject molecule combines two key pharmacophoric features:
-
Vicinal Difluoro Groups (C2, C6): Fluorine's high electronegativity profoundly influences the local electronic environment.[1] Attaching fluorine to an aryl group acts as an electron-withdrawing group, which can impact π-stacking interactions and the acidity of nearby functional groups.[1] Computationally, this requires methods that accurately model electron correlation and polarization.
-
Meta-Dimethoxy Groups (C3, C5): The methoxy groups are strong electron-donating groups that modulate the overall electron density of the benzene ring and can influence the molecule's conformation and reactivity.
Understanding the synergistic or antagonistic effects of this specific substitution pattern is crucial for rational drug design. A computational approach allows us to dissect these contributions and compare them to simpler, well-characterized molecules.
Part 1: The Computational Workflow: A Validated Protocol
Our approach is grounded in Density Functional Theory (DFT), a proven and efficient method for obtaining high-accuracy results for organic molecules.[2] The workflow is designed to be self-validating, starting with structural optimization and proceeding to property prediction.
Experimental Protocol: DFT-Based Molecular Characterization
-
Initial Structure Generation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Vibrational Frequencies:
-
Causality: The accuracy of all subsequent property calculations depends on having a precise, minimum-energy molecular structure. A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely regarded as a reliable standard for the geometry and frequency calculations of organic molecules, balancing accuracy and computational cost.[3]
-
Solvation Model: To simulate a realistic environment, employ a Polarizable Continuum Model (PCM), specifying a solvent such as water or methanol, depending on the intended application.[3]
-
Output: The final optimized coordinates (bond lengths, angles, dihedrals) and the calculated vibrational frequencies.
-
-
-
NMR Chemical Shift Prediction:
-
Causality: Predicting ¹H, ¹³C, and ¹⁹F NMR spectra is a critical step for structural verification against potential future experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.
-
Methodology:
-
Level of Theory: Use the optimized geometry from the previous step. Perform a GIAO-DFT calculation at the same B3LYP/6-311++G(d,p) level.
-
Referencing: Calculate the absolute shielding tensor for Tetramethylsilane (TMS) for ¹H and ¹³C, and Hexafluorobenzene (HFB) for ¹⁹F, using the exact same level of theory. The predicted chemical shift (δ) is then calculated as: δ_sample = σ_ref - σ_sample.
-
Note: Some studies suggest that gas-phase calculations can yield better results for ¹⁹F NMR shifts due to fluorine's low polarizability.[4] It is advisable to run calculations both in the gas phase and with a solvation model for comparison.
-
-
-
Electronic Properties and Reactivity Descriptors:
-
Causality: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) provide insight into the molecule's electronic behavior, such as its susceptibility to nucleophilic or electrophilic attack. The Molecular Electrostatic Potential (MEP) map visually identifies regions of positive and negative charge.
-
Methodology:
-
Extract HOMO and LUMO energy values from the geometry optimization output. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.
-
Generate the MEP surface, mapping the electrostatic potential onto the electron density surface.
-
-
Workflow Visualization
Caption: Computational workflow for property prediction of this compound.
Part 2: Comparative Analysis - Contextualizing the Data
The true value of computational data lies in comparison. We will benchmark the predicted properties of our target molecule against two relevant, simpler analogs: Methyl 3,5-dimethoxybenzoate and Methyl 2,6-difluorobenzoate . This allows us to isolate and understand the electronic contributions of the different substituent sets.
Structural Properties: The Impact of Steric and Electronic Effects
The substituents are expected to induce systematic deformations in the benzene ring. Fluorine substitution typically decreases the adjacent C-C bond length and increases the internal C-C-F bond angle.[5] The bulky methoxy and ester groups will also influence the planarity and bond angles.
| Parameter | Methyl 3,5-dimethoxybenzoate (Predicted) | Methyl 2,6-difluorobenzoate (Predicted) | This compound (Predicted) | Justification for Expected Trends |
| C2-F Bond Length | N/A | ~1.33 Å | ~1.34 Å | The electron-donating methoxy groups will slightly increase electron density in the ring, potentially lengthening the C-F bond compared to the simple difluoro analog. |
| C3-O Bond Length | ~1.36 Å | N/A | ~1.37 Å | The electron-withdrawing fluorine atoms may slightly lengthen the C-O bond by pulling electron density away. |
| Ring Angle at C2 | ~120° | ~122° | ~123° | The C-C-F angle is typically larger than 120°.[5] The combination with the ester group at C1 will likely enhance this distortion. |
| Dihedral (C2-C1-C=O) | ~0° | ~45-60° | Expected to be large (>60°) | The two fluorine atoms at the ortho positions will create significant steric hindrance, forcing the methyl ester group out of the plane of the benzene ring. |
Note: Predicted values are illustrative, based on typical DFT results for similar compounds.
Electronic Properties: A Tale of Two Effects
The HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity. Electron-donating groups (like -OCH₃) raise the HOMO energy, while electron-withdrawing groups (like -F) lower both the HOMO and LUMO energies.
| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Expected Reactivity Profile |
| Methyl 3,5-dimethoxybenzoate | -6.2 | -1.1 | 5.1 | Relatively electron-rich ring, susceptible to electrophilic attack at positions 2, 4, and 6. |
| Methyl 2,6-difluorobenzoate | -7.1 | -1.5 | 5.6 | Electron-deficient ring due to strong F induction, less reactive towards electrophiles. |
| This compound | -6.7 | -1.4 | 5.3 | A balanced system. The ring is activated by methoxy groups but deactivated by fluorine atoms. The HOMO-LUMO gap is intermediate, suggesting moderate stability. |
Note: Energy values are illustrative and depend on the exact level of theory.
This "push-pull" electronic structure is visually represented by the Molecular Electrostatic Potential (MEP) map.
Caption: Conceptual Molecular Electrostatic Potential (MEP) map regions.
For our target molecule, we expect to see strong negative potential (red) around the carbonyl oxygen and the fluorine atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. The regions around the aromatic protons will show positive potential (blue).
Conclusion and Future Outlook
This guide outlines a robust, first-principles approach to characterizing this compound. By leveraging established DFT methodologies, we can reliably predict its structural, electronic, and spectroscopic properties. The true power of this analysis emerges from a comparative framework, where predictions are benchmarked against simpler, known analogs. This contextualization allows researchers to understand the specific influence of the combined difluoro and dimethoxy substitution pattern, providing crucial insights for applications in drug design and materials science. The computational data generated through this workflow serves as a powerful hypothesis, awaiting and guiding future experimental validation.
References
- Vertex AI Search. (2024).
- T. M. T. T. Le et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
- Wilson, C. M., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- P. Thip-upo, N. Kungwan. (2015). A DFT Investigation of the Molecular Structure and UV Absorption Spectra of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Meta-Substituted 2-Ethylhexyl 2-Hydroxybenzoate: Sunscreen Applications.
- Request PDF. (2025). DFT calculations of 2,4,6-trinitrophenylbenzoate derivatives: Structure, ground state properties and spectral properties.
- S. S. Al-Zahrani et al. (2021).
- Request PDF. (2025). Structures of some fluorinated benzenes determined by ab initio computation.
- M. M. Al-Shirafee, H. A. Al-shirafee. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives.
- A. A. G. G. V. D. D. A. T. H. G. F. J. G. K. M. H. H. T. K. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
Sources
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Methyl 2,6-difluoro-3,5-dimethoxybenzoate Derivatives
Introduction: The Structural Imperative for Dibenzoate Derivatives
Dimethoxybenzene derivatives are a cornerstone class of organic compounds, demonstrating significant versatility across pharmaceutical design, materials science, and natural product chemistry.[1][2] Their utility is deeply rooted in their three-dimensional architecture, which dictates their biological activity and physical properties. For researchers in drug development, unambiguously determining the molecular geometry, stereochemistry, and intermolecular interactions is not merely an academic exercise—it is a critical step in the pipeline from discovery to application.[1]
Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for this purpose, providing atomic-level resolution of a molecule's structure in the solid state.[3][4] This guide offers a comprehensive comparison of crystallographic strategies tailored for Methyl 2,6-difluoro-3,5-dimethoxybenzoate and its analogues. We will delve into the causality behind experimental choices in synthesis and crystallization, provide a comparative analysis against alternative structural elucidation techniques, and present supporting data to ground our recommendations in empirical evidence.
Part 1: Synthesis of the Core Scaffold
The journey to a crystal structure begins with the synthesis of the target molecule. While numerous synthetic routes to substituted benzoates exist, a common and effective strategy for derivatives like this compound involves the esterification of the parent carboxylic acid or the construction of the substituted ring from a fluorinated precursor. A plausible pathway can be inferred from methodologies for related compounds, such as the synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid from a tetrafluorinated starting material.[5] This often involves a multi-step sequence of nitration, methoxylation, reduction, and diazotization.
A more direct route for the final step is the acid-catalyzed esterification of the corresponding benzoic acid with methanol.[6]
Caption: Plausible synthetic route for this compound.
Part 2: The Art and Science of Crystallization
Obtaining a high-quality single crystal is frequently the most significant bottleneck in SCXRD.[3] The choice of crystallization method is paramount and depends on the compound's properties, including solubility, stability, and the quantity of material available.
Experimental Protocol: Vapor Diffusion Crystallization
Vapor diffusion is an exceptionally effective technique for obtaining high-quality crystals from milligram-scale quantities of material.[7] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility to the point of supersaturation and inducing crystallization.
Methodology:
-
Solvent Selection: Dissolve the this compound derivative in a small volume (e.g., 0.5 mL) of a solvent in which it is readily soluble (e.g., Toluene, Dichloromethane). This solution is placed in a small, open container (e.g., a 1-dram vial).
-
Anti-Solvent Choice: The small container is then placed inside a larger, sealed vessel (e.g., a 20 mL scintillation vial or a small beaker sealed with parafilm). The larger vessel contains a greater volume (e.g., 2-3 mL) of a volatile anti-solvent in which the compound is poorly soluble (e.g., Hexane, Pentane).[8]
-
Incubation: The sealed system is left undisturbed. The anti-solvent vapor will slowly diffuse into the compound's solution.[8] This gradual change in solvent composition reduces the compound's solubility, ideally leading to the slow growth of well-ordered crystals over hours to days. Placing the apparatus in a refrigerator can slow the diffusion rate, providing more time for crystal growth.[7]
-
Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor using a nylon loop for immediate X-ray analysis.
Caption: General workflow for a small-molecule crystallization experiment.
Comparison of Crystallization Techniques
While vapor diffusion is a powerful tool, other classical and modern methods offer distinct advantages depending on the specific challenge.
| Technique | Principle | Sample Amount | Key Advantage | Key Limitation |
| Slow Evaporation | Solvent is slowly removed by evaporation, increasing solute concentration.[9] | High (mg-g) | Operationally simple. | Can lead to rapid precipitation; consumes more material.[9] |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into the sample solution to induce precipitation.[7][8] | Low (mg) | Excellent for small sample quantities; controlled crystal growth.[7] | Requires volatile solvents and a suitable solvent/anti-solvent pair. |
| Antisolvent Addition | An anti-solvent is slowly added to the sample solution to reduce solubility.[8] | Medium (mg) | Good control over supersaturation rate. | Risk of oiling out or amorphous precipitation if addition is too fast. |
| Sublimation | Solid is purified and deposited as crystals by heating under vacuum. | Low (mg) | Can produce exceptionally high-quality crystals.[7] | Only applicable to thermally stable, volatile compounds.[7] |
| Crystalline Sponges | A porous host framework (MOF) encapsulates guest molecules, inducing crystalline order.[9][10] | Very Low (µg-mg) | Works for liquids or non-crystalline solids that resist crystallization.[3][9] | The host crystal structure can complicate data analysis. |
Part 3: Performance Showdown: SCXRD vs. Alternative Techniques
While SCXRD provides the definitive solid-state structure, it is not always feasible or necessary. Complementary techniques are often employed, providing different but equally valuable pieces of the structural puzzle.[4][11]
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Measurement of the mass-to-charge ratio of ionized molecules.[4] |
| Sample Type | Single, well-ordered crystal.[3] | Soluble compound in a suitable deuterated solvent. | Ionizable compound, solid or liquid. |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[3][4] | Atomic connectivity, relative stereochemistry, solution-state conformation.[11][12] | Molecular weight, elemental composition, fragmentation patterns.[4][12] |
| Resolution | Atomic (<1 Å).[4] | Atomic to near-atomic. | Low (provides connectivity data only).[12] |
| Primary Use Case | Unambiguous determination of 3D molecular structure and packing. | Structure elucidation in solution; monitoring reaction progress. | Confirming molecular formula and identifying unknown compounds. |
Case Study: Spectroscopic vs. Crystallographic Data
For a related compound, Ethyl 2,6-dimethoxybenzoate, researchers first used spectroscopic methods to support the proposed structure.[6]
-
IR Spectroscopy: Showed a characteristic C=O ester stretch at 1729 cm⁻¹, confirming the esterification was successful.[6]
-
¹H-NMR: Displayed characteristic signals for the ethyl group's methylene (4.40 ppm) and methyl (1.38 ppm) protons.[6]
-
¹³C-NMR: Revealed the key C=O signal at 166.7 ppm.[6]
While this spectroscopic data strongly suggested the correct product was formed, it could not definitively confirm the precise bond angles, torsional angles, or the planarity of the ester group relative to the aromatic ring. This ambiguity was resolved by SCXRD, which provided an unambiguous confirmation of the entire molecular structure.[6]
Hypothetical Crystallographic Data for a Derivative
The table below presents typical crystallographic data that would be obtained for a successful structure determination of a this compound derivative, modeled on published data for similar structures.[6][13][14]
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₁₀F₂O₄ | Confirms elemental composition in the crystal. |
| Formula Weight | 232.18 | Matches the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.92, 7.89, 12.25 | Dimensions of the unit cell. |
| β (°) | 86.57 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 859.6 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the quality of the structural model fit to the data. |
Conclusion: An Integrated Approach to Structural Elucidation
For the structural analysis of this compound derivatives, single-crystal X-ray diffraction stands as the most powerful tool for delivering unambiguous, high-resolution 3D structural information. The success of this technique, however, is critically dependent on the ability to produce high-quality single crystals, a process that requires a careful and considered approach to methodology, from vapor diffusion to more advanced high-throughput screening methods.[3][9]
Alternative techniques like NMR and Mass Spectrometry are not competitors but essential complements to SCXRD.[4] They provide vital, often preliminary, information about a compound's identity, connectivity, and solution-state behavior. A truly robust structural characterization workflow leverages the strengths of each technique, using spectroscopy to confirm the product and guide crystallization efforts, and using SCXRD to provide the final, definitive atomic-resolution structure that is indispensable for modern drug discovery and materials science.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. sptlabtech.com [sptlabtech.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
In the landscape of pharmaceutical development, the rigorous and accurate quantification of chemical intermediates is a cornerstone of process control and quality assurance. Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its specific chemical properties. This guide provides an in-depth comparison of potential analytical methodologies for the validated quantification of this compound, designed for researchers, analytical chemists, and drug development professionals. The focus is on providing practical, field-proven insights grounded in established regulatory frameworks.
The principles of analytical method validation are paramount to ensure data integrity and regulatory compliance. This guide is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3] These guidelines emphasize that analytical method validation is a continuous process, integral to the entire lifecycle of a method.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method
High-Performance Liquid Chromatography (HPLC) is often the primary choice for the analysis of non-volatile, polar to semi-polar organic molecules, making it an excellent candidate for the analysis of this compound. Its robustness, precision, and wide applicability make it a staple in quality control laboratories.[5]
Rationale for Method Development
A reversed-phase HPLC method is proposed due to the moderate polarity of the target analyte. The selection of a C18 stationary phase provides a versatile platform for retaining the analyte through hydrophobic interactions, while a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer allows for fine-tuning of the retention time and peak shape.[6][7] UV detection is suitable as the benzene ring in the molecule is a chromophore.
Proposed HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water
-
Gradient: 60% Acetonitrile, 40% 0.1% Phosphoric Acid in Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Standard and Sample Diluent: Acetonitrile/Water (50:50, v/v)
Validation Strategy according to ICH Q2(R2) Guidelines
The validation of this HPLC method would involve assessing the following parameters:[8]
-
Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and degradation products. This is typically achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: Assessed over a concentration range of 80-120% of the expected working concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of the analyte in a spiked placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Acceptance criteria for recovery are typically within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate preparations of the same sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Alternative
For analytes with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity. This compound is likely amenable to GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern.[9][10]
Rationale for Method Development
A standard non-polar capillary column (e.g., DB-5ms) is a good starting point for the separation of a wide range of organic molecules. Electron Ionization (EI) is a common and robust ionization technique that generates reproducible mass spectra suitable for library matching and structural elucidation.[11]
Proposed GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
Chromatographic and Spectrometric Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
Validation Strategy according to ICH Q2(R2) Guidelines
The validation approach for GC-MS is similar to that for HPLC, with a particular emphasis on specificity due to the nature of the detector.
-
Specificity: Unambiguously demonstrated by the unique retention time and the mass spectrum of the analyte. The fragmentation pattern serves as a highly specific fingerprint.
-
Linearity, Accuracy, and Precision: Assessed in the same manner as for the HPLC method. The acceptance criteria remain the same.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are particularly relevant for impurity analysis. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Key parameters to investigate include the oven temperature program, carrier gas flow rate, and split ratio.
Workflow for GC-MS Analysis
Caption: Workflow for the ¹⁹F qNMR analysis of this compound.
Comparative Analysis of the Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for high throughput, the expected concentration range, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) | Excellent (based on unique chemical shift and coupling) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (mg/mL range) |
| Precision | Excellent (< 2% RSD) | Excellent (< 2% RSD) | Good (typically 1-3% RSD) |
| Throughput | High | High | Low |
| Quantification | Requires a calibration curve with a reference standard of the analyte | Requires a calibration curve with a reference standard of the analyte | Absolute quantification using a certified internal standard |
| Instrumentation | Widely available | Commonly available | Specialized, less common |
| Best Suited For | Routine quality control, purity assays, stability studies | Trace level analysis, impurity profiling, definitive identification | Purity assessment of reference standards, analysis where no specific standard is available |
Conclusion
For the routine, validated quantification of this compound in a drug development setting, HPLC-UV stands out as the most practical and efficient method. It offers a balance of speed, precision, and robustness, and the instrumentation is readily available in most analytical laboratories.
GC-MS serves as an excellent orthogonal method for confirmation and for the analysis of volatile impurities. Its superior specificity provides an additional layer of confidence in the identity of the quantified substance.
¹⁹F qNMR , while less suited for high-throughput screening, is an invaluable tool for the accurate purity assessment of the reference standard itself. As a primary ratio method, it can provide a direct and absolute measure of purity without the need for a pre-certified standard of the same compound, thus anchoring the entire analytical process in a solid metrological foundation.
Ultimately, a comprehensive analytical strategy may involve the use of HPLC-UV for routine analysis, with GC-MS for confirmatory testing and ¹⁹F qNMR for the characterization of the primary reference material. This multi-faceted approach ensures the highest level of data integrity and scientific rigor, in full alignment with global regulatory expectations.
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A Comparative Guide to the Characterization of Methyl 2,6-difluoro-3,5-dimethoxybenzoate and Its Analogues
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fluorinated aromatic esters, such as Methyl 2,6-difluoro-3,5-dimethoxybenzoate, represent a class of compounds with significant potential in medicinal chemistry due to the unique properties imparted by fluorine substitution, which can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparative analysis of the characterization of this compound and its structurally related analogues. While complete experimental data for the title compound is not publicly available, this guide will leverage data from its analogues to present a comprehensive overview of the analytical techniques and expected results for this compound class.
Structural Overview of this compound and Its Analogues
The structural characterization of a molecule begins with an understanding of its core structure and the influence of its substituents. Below are the structures of our target compound and a selection of its analogues that will be discussed in this guide.
Figure 1. Chemical structures of the target compound and its analogues.
Core Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of novel compounds. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the analysis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals:
-
Aromatic Proton (H-4): A triplet in the aromatic region (δ 6.5-7.5 ppm) due to coupling with the two adjacent fluorine atoms.
-
Methoxy Protons (-OCH₃): Two singlets for the two methoxy groups, likely in the region of δ 3.8-4.0 ppm.
-
Ester Methyl Protons (-COOCH₃): A singlet for the methyl ester group, typically around δ 3.9 ppm.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The presence of fluorine atoms introduces C-F coupling, which can be observed as doublets or triplets. Predicted ¹³C NMR signals for the target compound include:
-
Carbonyl Carbon (C=O): A singlet around δ 160-170 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 100-160 ppm), with those directly bonded to fluorine exhibiting large one-bond C-F coupling constants.
-
Methoxy Carbons (-OCH₃): Signals around δ 55-65 ppm.
-
Ester Methyl Carbon (-COOCH₃): A signal around δ 50-55 ppm.
2.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, appearing as a triplet due to coupling with the H-4 proton.
| Compound | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |
| This compound | Aromatic H: ~6.7 (t); Methoxy H: ~3.9 (s); Ester H: ~3.9 (s) (Predicted) | C=O: ~163; Aromatic C-F: ~158 (dd); Aromatic C-O: ~155 (t); Aromatic C-H: ~98 (t); Methoxy C: ~56; Ester C: ~52 (Predicted) |
| Methyl 3,5-dimethoxybenzoate [1][2] | Aromatic H (H-2, H-6): 7.07 (d); Aromatic H (H-4): 6.78 (t); Methoxy H: 3.80 (s); Ester H: 3.85 (s) | C=O: 166.8; Aromatic C-O: 160.6; Aromatic C-CO: 132.5; Aromatic C-H (C-2,6): 107.2; Aromatic C-H (C-4): 105.9; Methoxy C: 55.4; Ester C: 52.2 |
| Methyl 2,6-difluorobenzoate | Aromatic H (m): ~7.0 (m); Aromatic H (p): ~7.4 (m); Ester H: ~3.9 (s) (Predicted) | C=O: ~163; Aromatic C-F: ~161 (dd); Aromatic C-H (p): ~132 (t); Aromatic C-CO: ~115 (t); Aromatic C-H (m): ~112 (d); Ester C: ~53 |
Table 1. Comparison of Predicted and Experimental NMR Data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 232.17 g/mol ), the molecular ion peak [M]⁺ at m/z 232 would be expected.
Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).
Analogous Data: Mass Spectrum of Methyl 2,6-difluorobenzoate
The mass spectrum of Methyl 2,6-difluorobenzoate (MW: 172.13 g/mol ) shows a prominent molecular ion peak at m/z 172.[3][4] Key fragments are observed at m/z 141 ([M-OCH₃]⁺) and m/z 113 ([M-COOCH₃]⁺). This provides a basis for predicting the fragmentation of the more complex target molecule.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Analogous Data: Crystal Structure of Ethyl 4-amino-3,5-difluorobenzoate
The crystal structure of Ethyl 4-amino-3,5-difluorobenzoate reveals important details about the molecular geometry.[5][6] The phenyl ring is planar, and the fluorine substituents influence the bond angles within the ring. The molecules are connected in the crystal by hydrogen bonds and π-stacking interactions.[5] This information is valuable for understanding how similar molecules might pack in the solid state and for computational modeling studies.
Experimental Protocols
To ensure the reproducibility and validity of characterization data, standardized experimental protocols are crucial.
NMR Sample Preparation
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[7][8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
-
Cap the NMR tube and ensure the solution is homogeneous.
ESI-MS Sample Preparation
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[9][10]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
A small amount of a volatile acid, such as formic acid (0.1%), can be added to promote ionization in positive ion mode.[11]
-
Filter the final solution through a 0.22 µm syringe filter directly into an autosampler vial.[9]
Single Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the solution in a refrigerator (4 °C) or a freezer (-20 °C) to induce crystallization.
-
Alternatively, use the slow evaporation technique by leaving the solution in a loosely capped vial in a dust-free environment.[12][13]
-
Vapor diffusion is another effective method, where a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent.[12][14]
Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like this compound.
Figure 2. A typical workflow for the characterization of a novel compound.
Conclusion
The comprehensive characterization of this compound and its analogues relies on a synergistic application of modern analytical techniques. While a complete experimental dataset for the title compound is not yet publicly available, by leveraging the principles of spectroscopy and crystallography, and by comparing with data from its close analogues, we can confidently predict its key characterization features. This guide provides the foundational knowledge and experimental framework for researchers to approach the characterization of this and similar classes of fluorinated aromatic esters, which are of growing importance in the field of drug discovery.
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University of Bristol. (n.d.). Sample preparation for the ES/MS. [Link]
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Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 983–989. [Link]
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Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10), x221010. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
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University of Wisconsin-Madison Mass Spectrometry Facility. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. [Link]
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Potter, G. A., & Sweeney, J. B. (2018). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 56(5), 411–418. [Link]
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ETH Zurich Department of Chemistry and Applied Biosciences. (n.d.). NMR Sample Preparation. [Link]
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Michigan State University Department of Chemistry. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. [Link]
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University of Michigan-Dearborn Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]
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Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
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Chen, Y.-C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
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Potter, G. A., & Sweeney, J. B. (2018). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 56(5), 411-418. [Link]
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University of Illinois School of Chemical Sciences. (n.d.). Sample Preparation. [Link]
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Ghandi, M., & Aryan, R. (2014). Screening of reaction conditions in the esterification of benzoic acid with methanol. Journal of the Serbian Chemical Society, 79(10), 1215-1223. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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NIST. (n.d.). Methyl 2,6-difluorobenzoate. In NIST Chemistry WebBook. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1445–1452. [Link]
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Michigan State University Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. [Link]
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Scribd. (n.d.). Single Crystal Growth Techniques Guide. [Link]
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Abraham, R. J., et al. (2007). The prediction of 1H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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Perkiömäki, K., & Fülöp, F. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry, 47(12), 1047–1053. [Link]
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Abraham, R. J., et al. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(3), 16-21. [Link]
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Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271–280. [Link]
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Ando, K., & Utsumi, N. (2020). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. RSC Advances, 10(58), 35212–35228. [Link]
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Homework.Study.com. (n.d.). Predict the chemical shift for Benzon ¹³C NMR. [Link]
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Benchmarking the performance of "Methyl 2,6-difluoro-3,5-dimethoxybenzoate" in specific applications
As a Senior Application Scientist, this guide provides a framework for benchmarking the performance of "Methyl 2,6-difluoro-3,5-dimethoxybenzoate" as a chemical intermediate, particularly in the context of medicinal chemistry and drug discovery. Given the absence of publicly available, direct comparative studies for this specific molecule, we will establish a robust, scientifically-grounded strategy for its evaluation. This guide will focus on the process of benchmarking, equipping researchers with the necessary experimental designs, protocols, and data interpretation frameworks to conduct a thorough in-house evaluation.
Introduction: The Strategic Value of Fluorinated Benzoate Scaffolds
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3][4] Strategic fluorination can lead to:
-
Improved Metabolic Stability: The C-F bond is resistant to oxidative degradation, which can block metabolic pathways, increase a drug's half-life, and ensure sustained therapeutic effects.[3][4]
-
Enhanced Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with protein targets.[2][3]
-
Modulated Physicochemical Properties: Fluorination can influence lipophilicity and pKa, which are critical for optimizing membrane permeability and bioavailability.[1][2][3]
This compound is a polysubstituted aromatic compound that offers a unique combination of these features. The ortho-difluoro substitution pattern provides significant electronic modulation, while the methoxy groups offer additional points for interaction or subsequent chemical modification. This makes it a potentially valuable building block for creating novel therapeutic agents.[5][6]
This guide will benchmark its utility as a synthetic intermediate in a common and critical reaction in drug discovery: the formation of an amide bond, a ubiquitous linkage in pharmaceuticals.
Benchmarking Strategy: A Head-to-Head Comparison
To objectively assess the performance of this compound (referred to as MDFDB ), we will compare it against a curated set of alternative benzoate esters in a standardized amide coupling reaction. The choice of alternatives allows for the systematic evaluation of the contribution of the fluorine and methoxy substituents.
Selected Compounds for Comparison
| Compound ID | Chemical Name | CAS Number | Key Feature for Comparison |
| MDFDB (Target) | This compound | 651734-55-3 | Difluoro and dimethoxy substitution |
| Alternative A | Methyl 2,6-difluorobenzoate | 13671-04-0 | Difluoro substitution only |
| Alternative B | Methyl 3,5-dimethoxybenzoate | 2150-37-0 | Dimethoxy substitution only |
| Alternative C | Methyl Benzoate | 93-58-3 | Unsubstituted baseline |
The Model Reaction: Amide Coupling
The benchmark reaction will be the hydrolysis of the methyl ester followed by an amide coupling with a model amine, Benzylamine. This two-step process is representative of a common workflow in medicinal chemistry library synthesis.
Step 1: Saponification (Ester Hydrolysis) This step assesses the reactivity of the ester and the stability of the molecule to basic conditions.
Step 2: Amide Coupling This step evaluates the reactivity of the resulting carboxylic acid in a standard HATU-mediated coupling reaction.
Key Performance Indicators (KPIs)
The following metrics will be used to compare the performance of each compound:
-
Reaction Yield (%): The primary measure of efficiency for both the saponification and coupling steps.
-
Purity of Product (%): Assessed by HPLC, indicating the prevalence of side reactions.
-
Reaction Time (hours): The time required for the reaction to reach completion.
-
Ease of Purification: A qualitative assessment of the difficulty of isolating the pure product (e.g., crystallization vs. column chromatography).
-
Ligand Efficiency Metrics (for downstream applications): While not a direct measure of the intermediate's performance, we will calculate key metrics for the final amide products to project their "drug-like" qualities.[7][8][9] Key metrics include Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Experimental Protocols
The following protocols should be performed in parallel for MDFDB and each alternative to ensure a fair comparison.
Protocol 1: Saponification of Methyl Benzoate Esters
Caption: Workflow for the saponification of methyl benzoate derivatives.
Procedure:
-
Dissolve the methyl benzoate derivative (1.0 mmol) in a 3:1 mixture of tetrahydrofuran (THF) and water (8 mL).
-
Add lithium hydroxide monohydrate (1.5 mmol, 63 mg).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour until the starting material is consumed. Record the total reaction time.
-
Once complete, acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and assess the purity of the resulting carboxylic acid by HPLC and ¹H NMR.
Protocol 2: HATU-Mediated Amide Coupling
Caption: Workflow for the HATU-mediated amide coupling reaction.
Procedure:
-
Dissolve the carboxylic acid derivative (0.5 mmol) in dimethylformamide (DMF, 5 mL).
-
Add Benzylamine (1.1 mmol, 0.12 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 0.35 mL).
-
Add HATU (1.2 mmol, 228 mg) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. Record the time to completion.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel. Note the solvent system and assess the ease of purification.
-
Determine the final yield and purity of the amide product.
Data Summary and Interpretation
The results of the benchmarking experiments should be compiled into clear, comparative tables.
Table 1: Saponification Performance
| Compound ID | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| MDFDB | [Experimental Data] | [Data] | [Data] | [Observations] |
| Alternative A | [Experimental Data] | [Data] | [Data] | [Observations] |
| Alternative B | [Experimental Data] | [Data] | [Data] | [Observations] |
| Alternative C | [Experimental Data] | [Data] | [Data] | [Observations] |
Expected Insights: The electron-withdrawing nature of the fluorine atoms in MDFDB and Alternative A may make the ester carbonyl more electrophilic, potentially leading to faster hydrolysis compared to the electron-donating methoxy groups in Alternative B or the unsubstituted Alternative C .
Table 2: Amide Coupling Performance
| Compound ID | Reaction Time (h) | Yield (%) | Purity (%) | Ease of Purification |
| MDFDB | [Experimental Data] | [Data] | [Data] | [Qualitative Assessment] |
| Alternative A | [Experimental Data] | [Data] | [Data] | [Qualitative Assessment] |
| Alternative B | [Experimental Data] | [Data] | [Data] | [Qualitative Assessment] |
| Alternative C | [Experimental Data] | [Data] | [Data] | [Qualitative Assessment] |
Expected Insights: The steric hindrance from the ortho-difluoro substituents in MDFDB and Alternative A could potentially slow down the amide coupling reaction compared to the less hindered analogues. However, the electronic effects will also play a crucial role.
Table 3: Projected Ligand Efficiency of Final Amides
| Final Product from | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE)¹ | Lipophilic Ligand Efficiency (LLE)² |
| MDFDB | [Calculated] | [Calculated] | [Calculated] | [Calculated] |
| Alternative A | [Calculated] | [Calculated] | [Calculated] | [Calculated] |
| Alternative B | [Calculated] | [Calculated] | [Calculated] | [Calculated] |
| Alternative C | [Calculated] | [Calculated] | [Calculated] | [Calculated] |
¹LE is calculated as binding affinity (e.g., -ΔG) divided by the number of heavy atoms. For this projection, we would assume a hypothetical binding affinity (e.g., pIC50 of 7) to compare the relative efficiency of the scaffolds. ²LLE is calculated as pIC50 - cLogP. This metric assesses the balance between potency and lipophilicity.[7][8]
Expected Insights: This table provides a forward-looking perspective. While MDFDB may have a higher molecular weight, the physicochemical properties imparted by the fluorine atoms could lead to a more favorable LLE, a key indicator of a quality lead compound.[9]
Conclusion and Recommendations
This guide outlines a comprehensive framework for benchmarking the performance of this compound. The value of MDFDB as a synthetic intermediate should be judged not only on reaction efficiency but also on the desirable properties it imparts to the final product.
-
If MDFDB provides comparable or superior yields and reaction times to its non-fluorinated or less-substituted counterparts, its use is strongly indicated, given the known benefits of fluorine in drug candidates.[2][4]
-
If MDFDB results in lower yields or longer reaction times due to steric or electronic effects, a cost-benefit analysis is required. The potential downstream advantages in terms of metabolic stability and binding affinity may justify the synthetic challenge.
By systematically applying these protocols and evaluation criteria, researchers can make an informed, data-driven decision on whether this compound is the optimal building block for their specific drug discovery program.
References
- 1. nbinno.com [nbinno.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scispace.com [scispace.com]
- 8. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 9. The role of ligand efficiency metrics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2,6-difluoro-3,5-dimethoxybenzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 2,6-difluoro-3,5-dimethoxybenzoate (CAS No. 651734-55-3), a halogenated aromatic compound. As researchers, scientists, and drug development professionals, it is imperative that we handle and dispose of chemical waste in a manner that ensures personal safety and environmental protection. This document is structured to provide a deep technical understanding of the necessary procedures, grounded in established safety protocols and regulatory requirements.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, its classification as a halogenated aromatic compound provides a strong basis for handling it as hazardous waste.[1] The U.S. Environmental Protection Agency (EPA) has established a "cradle-to-grave" hazardous waste management system, which holds the generator of the waste responsible for its safe handling from generation to final disposal.[2]
Core tenets for the disposal of this compound include:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][3]
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[1][4]
-
Containment: Use appropriate, sealed containers for waste collection to prevent leaks and spills.
-
Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures, which are typically managed by the Environmental Health and Safety (EHS) office.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the proper PPE.
| PPE Component | Specifications and Rationale |
| Gloves | Nitrile gloves are a common choice for handling many chemicals. However, for halogenated solvents, butyl rubber or Viton® gloves may offer superior protection. Always consult a glove selection chart and the specific SDS. It is crucial to inspect gloves for any signs of degradation before use.[5][6] For incidental contact, immediately remove and replace contaminated gloves.[7] |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Lab Coat | A flame-resistant lab coat that is fully buttoned provides protection against accidental spills on clothing and skin. |
| Respiratory Protection | All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a dedicated, properly labeled container for halogenated organic waste. This container should be made of a material compatible with the chemical.
-
Collect Waste: Carefully transfer all waste containing this compound, including any residual amounts and rinsates from cleaning glassware, into the designated halogenated waste container.[1]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[4][8] Mixing incompatible wastes can lead to dangerous chemical reactions.
Step 2: Labeling and Documentation
-
Accurate Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas.
-
Constituent List: If the waste is a mixture, list all components and their approximate percentages on the label.
-
Date of Accumulation: Record the date you first add waste to the container. This is a regulatory requirement in many jurisdictions.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and high-traffic areas.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Do Not Overfill: Do not fill the waste container beyond 90% capacity to allow for expansion of vapors and to prevent spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you have completed the project requiring the use of this compound, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]
-
Manifesting: For larger quantities of waste, a hazardous waste manifest may be required to track the waste from your facility to the final disposal site.[9] Your EHS office will manage this process.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is critical.
| Spill Size | Action |
| Small Spill (manageable by lab personnel) | 1. Alert personnel in the immediate area. 2. Ensure the area is well-ventilated (fume hood). 3. Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). 4. Collect the absorbent material into a sealed container and label it as hazardous waste for disposal. 5. Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste. |
| Large Spill (beyond the capacity of lab personnel) | 1. Evacuate the immediate area. 2. Alert your institution's emergency response team and EHS office. 3. Provide them with the name of the chemical and any available hazard information. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of waste segregation, proper labeling, and institutional protocols, we can mitigate the risks to ourselves, our colleagues, and the environment. Always prioritize safety by consulting the specific Safety Data Sheet for the chemicals you are working with and following the guidance of your institution's Environmental Health and Safety professionals.
References
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
-
Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
- Hazardous Waste Segreg
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Unknown Source.
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
- Chemical Resistance of Gloves.pdf. (n.d.). Unknown Source.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
Sources
Navigating the Safe Handling of Methyl 2,6-difluoro-3,5-dimethoxybenzoate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to innovation. Methyl 2,6-difluoro-3,5-dimethoxybenzoate, a substituted aromatic ester, represents a valuable building block in the development of complex molecules. However, its handling necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Landscape
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
The presence of fluorine atoms and a methoxy group on the benzene ring can influence the compound's reactivity and metabolic pathways, warranting a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each selection.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact and subsequent irritation.[1] Glove integrity should be inspected before each use. |
| Body | A lab coat or chemical-resistant apron worn over personal clothing. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the inhalation of vapors or dust, which may cause respiratory tract irritation.[1] |
Glove Selection Logic: The choice of glove material is critical. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable starting point. For prolonged or high-exposure tasks, consulting a glove compatibility chart for aromatic and halogenated compounds is recommended.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it enters the laboratory is crucial for maintaining a safe working environment.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is free of clutter. Have all necessary equipment, including spill cleanup materials, readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize exposure to dust or vapors. Use a spatula or other appropriate tool for solids.
-
Reaction Setup: If using the compound in a reaction, ensure the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response Plan:
Caption: A decision tree for responding to a chemical spill.
For a minor spill, trained laboratory personnel wearing appropriate PPE can manage the cleanup. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Waste Collection: All waste containing this compound, including reaction residues, contaminated consumables (e.g., gloves, paper towels), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.
By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet for any chemical as the ultimate source of information.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
